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  • Product: (6-Bromopyridin-2-yl)(cyclopropyl)methanone
  • CAS: 1287217-34-8

Core Science & Biosynthesis

Foundational

Elucidating the Molecular Architecture of (6-Bromopyridin-2-yl)(cyclopropyl)methanone: A Technical Guide for Advanced Drug Discovery

This in-depth technical guide provides a comprehensive framework for the structural elucidation of (6-Bromopyridin-2-yl)(cyclopropyl)methanone, a heterocyclic ketone with potential applications in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for the structural elucidation of (6-Bromopyridin-2-yl)(cyclopropyl)methanone, a heterocyclic ketone with potential applications in medicinal chemistry and drug development. The presence of a brominated pyridine ring coupled with a cyclopropyl ketone moiety presents a unique set of spectroscopic characteristics. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for a robust and self-validating analytical workflow. The cyclopropyl group is a notable feature in many bioactive compounds, making a thorough understanding of its characterization essential.[1]

Introduction: The Significance of (6-Bromopyridin-2-yl)(cyclopropyl)methanone

Heterocyclic compounds are the cornerstone of many pharmaceuticals. The pyridine ring, in particular, is a common scaffold in drug design. The introduction of a bromine atom and a cyclopropyl ketone at specific positions on this ring creates a molecule with a distinct electronic and steric profile, influencing its potential biological activity and metabolic fate. Accurate and unambiguous structure determination is the bedrock upon which all subsequent research and development activities are built. This guide will walk through a multi-technique approach to confirm the identity and purity of (6-Bromopyridin-2-yl)(cyclopropyl)methanone.

Synthesis Strategy: Constructing the Target Molecule

A plausible synthetic route for (6-bromopyridin-2-yl)(cyclopropyl)methanone involves the palladium-catalyzed carbonylative cross-coupling reaction between 2,6-dibromopyridine and a cyclopropyl organometallic reagent. This modern approach offers advantages over traditional Friedel-Crafts acylation, which may not be suitable for electron-deficient pyridine rings.[1]

Experimental Protocol: Palladium-Catalyzed Carbonylative Cross-Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dibromopyridine (1 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a suitable solvent like toluene.

  • Reagent Addition: Introduce a cyclopropyl organometallic reagent, for example, cyclopropylmagnesium bromide or cyclopropylzinc chloride (1.1 equivalents).

  • Carbonylation: Bubble carbon monoxide gas through the reaction mixture at a controlled rate and pressure (typically 1 atm).

  • Heating and Monitoring: Heat the reaction mixture to a temperature between 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield (6-Bromopyridin-2-yl)(cyclopropyl)methanone.

A Multi-faceted Approach to Structure Elucidation

The definitive confirmation of the molecular structure of (6-Bromopyridin-2-yl)(cyclopropyl)methanone necessitates a synergistic application of several analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system.

Caption: Workflow for the structure elucidation of (6-Bromopyridin-2-yl)(cyclopropyl)methanone.

Mass Spectrometry (MS): The First Glimpse of the Molecule

Mass spectrometry provides the molecular weight and elemental composition of a compound. For (6-Bromopyridin-2-yl)(cyclopropyl)methanone (C₉H₈BrNO), the presence of bromine is a key diagnostic feature.

Expected Observations:

  • Molecular Ion Peak (M⁺): Due to the nearly equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), the mass spectrum will exhibit a characteristic pair of peaks of almost equal intensity for the molecular ion, at m/z values separated by 2 Da.

  • Fragmentation Pattern: Electron ionization (EI) will likely induce fragmentation. Common fragmentation pathways for bromopyridines include the loss of the bromine atom and cleavage of the pyridine ring.[2] The loss of the cyclopropyl group or the carbonyl group are also plausible fragmentation pathways.[3]

Data Presentation: Predicted Mass Spectrometry Data
Fragment IonPredicted m/zInterpretation
[C₉H₈⁷⁹BrNO]⁺225Molecular ion with ⁷⁹Br
[C₉H₈⁸¹BrNO]⁺227Molecular ion with ⁸¹Br
[C₉H₈NO]⁺146Loss of Br radical
[C₈H₅NO]⁺131Loss of cyclopropyl group
[C₆H₄N]⁺90Pyridine ring fragment
[C₃H₅]⁺41Cyclopropyl fragment

Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The key absorption to look for in (6-Bromopyridin-2-yl)(cyclopropyl)methanone is the carbonyl (C=O) stretch of the ketone.

Expected Observations:

  • Carbonyl (C=O) Stretch: A strong absorption band is expected in the region of 1680-1700 cm⁻¹. The conjugation of the carbonyl group with the aromatic pyridine ring typically lowers the stretching frequency compared to a simple aliphatic ketone.[4][5]

  • Aromatic C=C and C=N Stretches: Medium to weak absorptions in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.

  • C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while the C-H stretches of the cyclopropyl group will be observed just below 3000 cm⁻¹.

  • C-Br Stretch: A weak absorption in the fingerprint region, typically between 500-700 cm⁻¹, can be attributed to the C-Br bond.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over the range of 4000-400 cm⁻¹, co-adding multiple scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule. Both ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HSQC, will provide a complete picture of the connectivity of atoms in (6-Bromopyridin-2-yl)(cyclopropyl)methanone.

¹H NMR Spectroscopy: Probing the Proton Environments

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected Observations:

  • Pyridine Ring Protons: The three protons on the pyridine ring will appear in the aromatic region (δ 7.0-8.5 ppm). Due to the substitution pattern, they will form a characteristic splitting pattern, likely a triplet and two doublets. The proton between the bromine and the acyl group will be the most deshielded.

  • Cyclopropyl Protons: The protons of the cyclopropyl group will appear in the upfield region (δ 0.8-1.5 ppm). The methylene protons will likely be diastereotopic and appear as complex multiplets. The methine proton adjacent to the carbonyl group will be shifted downfield (δ 2.5-3.0 ppm) due to the electron-withdrawing effect of the carbonyl group.[6]

¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Expected Observations:

  • Carbonyl Carbon: The ketone carbonyl carbon will appear significantly downfield, in the range of δ 190-200 ppm. Studies on cyclopropyl ketones have shown that the carbonyl carbon is shielded relative to α,β-unsaturated ketones but deshielded relative to saturated ketones.[7][8]

  • Pyridine Ring Carbons: The five carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm). The carbon bearing the bromine atom (C6) and the carbon attached to the carbonyl group (C2) will have distinct chemical shifts.

  • Cyclopropyl Carbons: The carbons of the cyclopropyl ring will appear in the upfield region (δ 10-25 ppm).

Data Presentation: Predicted NMR Data
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityInferred from
¹H7.8 - 8.2mPyridine H3, H4, H5
¹H2.5 - 3.0mCyclopropyl CH
¹H0.8 - 1.5mCyclopropyl CH₂
¹³C195 - 205sC=O
¹³C150 - 155sPyridine C2
¹³C140 - 145sPyridine C6
¹³C120 - 140dPyridine C3, C4, C5
¹³C15 - 25dCyclopropyl CH
¹³C10 - 20tCyclopropyl CH₂
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Use standard acquisition parameters, including a sufficient number of scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum.

  • 2D NMR (Optional but Recommended): Perform COSY and HSQC experiments to establish ¹H-¹H and ¹H-¹³C correlations, respectively.

Conclusion: A Self-Validating Structural Assignment

By integrating the data from mass spectrometry, IR spectroscopy, and NMR spectroscopy, a definitive and self-validating structural elucidation of (6-Bromopyridin-2-yl)(cyclopropyl)methanone can be achieved. The molecular formula is confirmed by MS, the key functional groups are identified by IR, and the precise connectivity of atoms is mapped by NMR. This rigorous analytical workflow ensures the highest level of scientific integrity, providing a solid foundation for any subsequent research or development endeavors involving this promising molecule.

References

  • Di Mola, A., et al. (2021). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Molecules. Available at: [Link]

  • Gurudata, & Stothers, J. B. (1967). 13C n.m.r. studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. Canadian Journal of Chemistry, 45(20), 2431-2437. Available at: [Link]

  • Donnelly, J. A., & O'Boyle, P. (1982). Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones. Journal of the Chemical Society, Perkin Transactions 1, 303-306. Available at: [Link]

  • Donnelly, J. A., & O'Boyle, P. (1982). Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Gurudata, & Stothers, J. B. (1967). 13C n.m.r. studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. Canadian Journal of Chemistry. Available at: [Link]

  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Available at: [Link]

  • Gurudata, & Stothers, J. B. (1967). 13C n.m.r. studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. Canadian Journal of Chemistry, 45(20), 2431-2437. Available at: [Link]

  • Chemistry LibreTexts. (2023). Ketone infrared spectra. Available at: [Link]

  • Ischay, M. A., et al. (2016). Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. Journal of the American Chemical Society. Available at: [Link]

  • Scribd. (n.d.). IR Spectrum Analysis of Aromatic Compounds. Available at: [Link]

  • Morsch, L. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. Available at: [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Available at: [Link]

  • Al-Hamdani, A. A. S., et al. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. ACS Omega. Available at: [Link]

  • López, J. C., et al. (2022). Characterizing the n→π* interaction of pyridine with small ketones: a rotational study of pyridine···acetone and pyridine···2-butanone. Physical Chemistry Chemical Physics. Available at: [Link]

  • NIST. (n.d.). Phenyl 3-pyridyl ketone. NIST Chemistry WebBook. Available at: [Link]

  • López, J. C., et al. (2022). Characterizing the n→π* interaction of pyridine with small ketones: a rotational study of pyridine⋯acetone and pyridine⋯2-butanone. Physical Chemistry Chemical Physics. Available at: [Link]

  • López, J. C., et al. (2022). Characterizing the n→π* interaction of pyridine with small ketones: a rotational study of pyridine⋯acetone and pyridine⋯2-butanone. Physical Chemistry Chemical Physics. Available at: [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Michigan State University. (n.d.). Proton NMR Table. Available at: [Link]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available at: [Link]

  • ResearchGate. (n.d.). Principal mass fragmentation of 4-bromopyrazole 3. Available at: [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Available at: [Link]

  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. Educator.com. Available at: [Link]

  • ResearchGate. (n.d.). Structural and Spectroscopic Properties of Benzoylpyridine‐Based Hydrazones. Available at: [Link]

  • Ferreira, R. A. S., et al. (2023). Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. Molecules. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to (6-Bromopyridin-2-yl)(cyclopropyl)methanone (CAS 1287217-34-8): A Key Intermediate for Drug Discovery

This guide provides a comprehensive technical overview of (6-Bromopyridin-2-yl)(cyclopropyl)methanone, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. We...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (6-Bromopyridin-2-yl)(cyclopropyl)methanone, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. We will explore its structural attributes, potential synthetic routes, reactivity, and its strategic application in the construction of complex molecular architectures for novel therapeutics.

Core Molecular Structure and Physicochemical Properties

(6-Bromopyridin-2-yl)(cyclopropyl)methanone is a strategically designed chemical intermediate, featuring a 2,6-disubstituted pyridine ring. This substitution pattern provides two distinct points for chemical modification: the bromine atom at the 6-position, ideal for cross-coupling reactions, and the cyclopropyl ketone at the 2-position, a versatile functional group for further elaboration.

The cyclopropyl motif is a highly valued pharmacophore in modern drug design. Its inclusion in a molecule can enhance metabolic stability, improve potency, modulate solubility, and provide conformational rigidity, thereby locking the molecule into a bioactive conformation.[1][2] The combination of this group with a reactive bromo-pyridine handle makes this compound a valuable starting point for creating diverse chemical libraries.

Structural and Physicochemical Data Summary

IdentifierValue
CAS Number 1287217-34-8[3][4][5]
IUPAC Name (6-Bromopyridin-2-yl)(cyclopropyl)methanone
Molecular Formula C₉H₈BrNO
Molecular Weight 226.07 g/mol
Purity (Typical) ≥95%[6]
Storage Sealed in a dry environment at room temperature or 2-8°C.[7][8]

Note: Experimental data such as melting point, boiling point, and solubility are not widely reported in public literature, reflecting its primary use as a synthetic intermediate.

Caption: Chemical structure of (6-Bromopyridin-2-yl)(cyclopropyl)methanone.

Proposed Synthesis and Purification Strategy

Causality in Synthesis Design: The choice of 2,6-dibromopyridine as a starting material is strategic. The bromine atoms have differential reactivity, allowing for selective functionalization. A metal-halogen exchange at one position, followed by acylation, is a robust method for introducing the cyclopropyl ketone moiety.

synthesis_workflow start 2,6-Dibromopyridine step1 Selective Lithiation (n-BuLi, THF, -78 °C) start->step1 intermediate 6-Bromo-2-lithiopyridine (In situ intermediate) step1->intermediate step2 Acylation (Cyclopropanecarbonyl chloride) intermediate->step2 product (6-Bromopyridin-2-yl)(cyclopropyl)methanone step2->product purification Purification (Silica Gel Chromatography) product->purification final_product Pure Product purification->final_product

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical):

  • Reaction Setup: A dry, three-necked round-bottom flask is charged with 2,6-dibromopyridine (1.0 eq) and anhydrous tetrahydrofuran (THF). The flask is equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet and cooled to -78 °C in a dry ice/acetone bath. Rationale: An inert atmosphere and anhydrous conditions are critical to prevent quenching of the highly reactive organolithium intermediate.

  • Lithiation: n-Butyllithium (1.05 eq, solution in hexanes) is added dropwise to the stirred solution, maintaining the internal temperature below -70 °C. The reaction is stirred for 1 hour at -78 °C. Rationale: The low temperature favors selective monolithiation at the more acidic 2-position and prevents side reactions.[9]

  • Acylation: Cyclopropanecarbonyl chloride (1.1 eq) is added dropwise to the reaction mixture. The solution is stirred for an additional 2 hours at -78 °C, then allowed to warm slowly to room temperature. Rationale: The acyl chloride is a highly reactive electrophile that readily couples with the nucleophilic lithiated pyridine.

  • Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. Rationale: The aqueous workup removes inorganic salts and unreacted reagents.

  • Purification: The crude product is concentrated under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure (6-Bromopyridin-2-yl)(cyclopropyl)methanone. Rationale: Chromatography is essential to separate the desired product from starting material, di-substituted byproducts, and other impurities.

Spectral Characterization (Predicted)

No public, experimentally-derived spectral data for this specific compound is available. However, based on its constituent parts, we can predict the key features expected in its NMR, IR, and MS spectra.

Spectral Data (Predicted)
¹H NMR Pyridine Protons: Three distinct signals in the aromatic region (δ 7.5-8.0 ppm), likely appearing as two doublets and one triplet, characteristic of a 2,6-disubstituted pyridine. Cyclopropyl Protons: Complex multiplets in the upfield region (δ 0.9-2.5 ppm), including a methine proton adjacent to the ketone which would be the most downfield.
¹³C NMR Carbonyl Carbon: A signal in the highly deshielded region (δ > 190 ppm). Pyridine Carbons: Signals between δ 120-160 ppm, with the carbon bearing the bromine (C6) being significantly shielded relative to the others. Cyclopropyl Carbons: Signals in the highly shielded, upfield region (δ 10-25 ppm).
FT-IR (KBr) C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹. Aromatic C-H Stretch: Signals above 3000 cm⁻¹. C-Br Stretch: A signal in the fingerprint region, typically around 500-650 cm⁻¹.
Mass Spec. (EI) Molecular Ion (M⁺): A characteristic pair of peaks at m/z 225 and 227, with a nearly 1:1 intensity ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Key Fragments: Loss of the cyclopropyl group (M-41), and loss of the cyclopropylcarbonyl group (M-69).

Reactivity and Strategic Applications in Drug Development

The synthetic value of (6-Bromopyridin-2-yl)(cyclopropyl)methanone lies in its two orthogonal reactive sites, which can be addressed sequentially to build molecular complexity.

1. The C-Br Bond: A Gateway for Cross-Coupling Chemistry The bromine atom at the 6-position is primed for a wide array of palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring enhances the reactivity of the C-Br bond towards the crucial oxidative addition step in these catalytic cycles.[10][11] This allows for the efficient introduction of diverse chemical functionalities.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl, heteroaryl, or alkyl groups.[9][10]

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a cornerstone of medicinal chemistry for introducing key pharmacophoric groups.[10]

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing a linear scaffold for further functionalization.[10][12]

  • Heck Coupling: Reaction with alkenes to introduce vinyl groups.[13]

2. The Cyclopropyl Ketone: A Versatile Functional Handle The ketone moiety offers a second point of diversification. It can undergo a variety of classical transformations:

  • Reduction: Conversion to a secondary alcohol, which can act as a hydrogen bond donor or be used for further esterification or etherification.

  • Reductive Amination: A one-pot reaction with an amine and a reducing agent to form a new C-N bond, creating a chiral center and introducing basicity.

  • Wittig Reaction: Conversion of the carbonyl to an alkene.

The strategic combination of these reactions allows for the rapid generation of large libraries of novel compounds from a single, advanced intermediate.

reactivity_pathways cluster_coupling Palladium Cross-Coupling (at C6-Br) cluster_ketone Ketone Transformations (at C=O) start (6-Bromopyridin-2-yl) (cyclopropyl)methanone suzuki Suzuki Coupling (Aryl Boronic Acid) start->suzuki Pd Cat. buchwald Buchwald-Hartwig (Amine) start->buchwald Pd Cat. sonogashira Sonogashira Coupling (Alkyne) start->sonogashira Pd/Cu Cat. reduction Reduction (e.g., NaBH4) start->reduction red_amination Reductive Amination (Amine, NaBH(OAc)3) start->red_amination

Caption: Key reactivity pathways for synthetic diversification.

Safety and Handling

As a laboratory chemical, (6-Bromopyridin-2-yl)(cyclopropyl)methanone should be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, data from related bromopyridine compounds can inform safe handling practices.[14][15][16][17]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[15]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[15][16] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[15]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[16]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[15] If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air.[15] In all cases of significant exposure, seek immediate medical attention.

Conclusion

(6-Bromopyridin-2-yl)(cyclopropyl)methanone is a high-value, strategically designed chemical intermediate. Its structure provides two distinct and synthetically valuable reactive sites. The presence of the bromine atom facilitates access to a vast chemical space via modern cross-coupling methodologies, while the cyclopropyl ketone moiety serves as both a desirable pharmacophore and a handle for further functionalization. For researchers and scientists in drug discovery, this compound represents an efficient starting point for the synthesis of diverse and complex molecules, accelerating the development of novel therapeutic candidates.

References

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. PMC, NIH. [Link]

  • cyclopropyl ketone. (2025). Self-published. [Link]

  • Key Applications of Cyclopropyl Methyl Ketone in Pharma & Agrochemicals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • MSDS for 2-Bromopyridine, 99%. (n.d.). Scribd. [Link]

  • (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. (2025). PubChem. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. (n.d.). University of Southampton ePrints. [Link]

  • (6-Bromopyridin-2-yl)(cyclopropyl)methanone [1287217-34-8]. Chemsigma. [Link]

  • 1287217-34-8 (6-Bromopyridin-2-yl)(cyclopropyl)methanone. ChemSigma. [Link]

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. (2025). ResearchGate. [Link]

  • 1-(6-BROMOPYRIDIN-2-YL)ETHAN-1-ONE | CAS 49669-13-8. Matrix Fine Chemicals. [Link]

  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (2023). Royal Society of Chemistry. [Link]

  • Ketone, cyclopropyl methyl. Organic Syntheses Procedure. [Link]

  • Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. (2022). MDPI. [Link]

Sources

Foundational

An In-Depth Technical Guide to (6-Bromopyridin-2-yl)(cyclopropyl)methanone: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals (6-Bromopyridin-2-yl)(cyclopropyl)methanone , a versatile heterocyclic ketone, has emerged as a pivotal intermediate in the landscape of medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(6-Bromopyridin-2-yl)(cyclopropyl)methanone , a versatile heterocyclic ketone, has emerged as a pivotal intermediate in the landscape of medicinal chemistry. Its unique structural combination of a reactive bromopyridine core and a strained cyclopropylcarbonyl moiety offers a rich platform for the synthesis of complex molecular architectures, particularly in the pursuit of novel therapeutic agents. This guide provides a comprehensive overview of its chemical profile, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

Core Chemical Profile

(6-Bromopyridin-2-yl)(cyclopropyl)methanone is a crystalline solid at room temperature. Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 1287217-34-8[1][2]
Molecular Formula C₉H₈BrNO[3]
Molecular Weight 226.07 g/mol [3]
Appearance White to off-white solidInferred from typical appearance of similar compounds
Storage Sealed in dry, Room Temperature[4]

The structure features a pyridine ring substituted with a bromine atom at the 6-position and a cyclopropylcarbonyl group at the 2-position. The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions, while the cyclopropyl ketone motif is a common pharmacophore found in numerous biologically active molecules.

Synthesis and Spectroscopic Characterization

Plausible Synthetic Route

A common and effective method for the synthesis of ketones is the reaction of an acid chloride with an organometallic reagent, such as a Grignard reagent.

Step 1: Preparation of 6-Bromopicolinoyl Chloride

6-Bromopicolinic acid can be converted to its corresponding acid chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Step 2: Grignard Reaction

The resulting 6-bromopicolinoyl chloride is then reacted with cyclopropylmagnesium bromide, a commercially available or readily prepared Grignard reagent, in an anhydrous ethereal solvent (e.g., THF, diethyl ether) at low temperature to afford (6-Bromopyridin-2-yl)(cyclopropyl)methanone.

Exemplary Experimental Protocol (Hypothetical):

To a solution of 6-bromopicolinoyl chloride (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, a solution of cyclopropylmagnesium bromide (1.1 eq) in THF is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield (6-Bromopyridin-2-yl)(cyclopropyl)methanone.

Spectroscopic Data

Although a comprehensive public database of the spectra for this specific molecule is not available, typical spectroscopic features can be predicted based on its structure. Commercial suppliers often provide analytical data upon request.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons (typically in the aromatic region, ~7.5-8.5 ppm), and the cyclopropyl protons (in the upfield region, ~0.8-1.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon (~190-200 ppm), the carbons of the pyridine ring, and the carbons of the cyclopropyl group.

  • IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration would be prominent, typically in the range of 1680-1700 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M⁺ and M⁺+2).

Reactivity and Key Transformations

The reactivity of (6-Bromopyridin-2-yl)(cyclopropyl)methanone is dominated by the versatile bromine atom on the pyridine ring, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents at the 6-position, enabling the rapid generation of diverse chemical libraries for drug discovery.

G cluster_0 Core Reagent cluster_1 Key Cross-Coupling Reactions cluster_2 Resulting Scaffolds Reagent (6-Bromopyridin-2-yl)(cyclopropyl)methanone Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd catalyst, Base) Reagent->Suzuki C-C Bond Formation Buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst, Base) Reagent->Buchwald C-N Bond Formation Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, Base) Reagent->Sonogashira C-C Bond Formation Heck Heck Coupling (Alkene, Pd catalyst, Base) Reagent->Heck C-C Bond Formation Aryl 6-Aryl-2-cyclopropylcarbonylpyridines Suzuki->Aryl Amino 6-Amino-2-cyclopropylcarbonylpyridines Buchwald->Amino Alkynyl 6-Alkynyl-2-cyclopropylcarbonylpyridines Sonogashira->Alkynyl Alkenyl 6-Alkenyl-2-cyclopropylcarbonylpyridines Heck->Alkenyl

Figure 1: Key cross-coupling reactions of the title compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[5][6][7] (6-Bromopyridin-2-yl)(cyclopropyl)methanone is an excellent substrate for this reaction, allowing for the introduction of various aryl and heteroaryl groups at the 6-position.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used and are reduced in situ.

  • Ligand: Electron-rich and bulky phosphine ligands, such as SPhos or XPhos, are often employed to facilitate the oxidative addition of the palladium to the C-Br bond and promote reductive elimination.

  • Base: A base, typically an inorganic carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (e.g., K₃PO₄), is required to activate the boronic acid for transmetalation.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is frequently used to dissolve both the organic and inorganic reagents.

Representative Suzuki-Miyaura Coupling Protocol:

  • To a reaction vessel, add (6-Bromopyridin-2-yl)(cyclopropyl)methanone (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Add a base (e.g., K₂CO₃, 2.0 eq) and the chosen solvent system (e.g., dioxane/water 4:1).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup followed by extraction with an organic solvent.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds.[8][9][10][11] This reaction is particularly valuable for synthesizing aniline and heteroarylamine derivatives. (6-Bromopyridin-2-yl)(cyclopropyl)methanone can be coupled with a wide variety of primary and secondary amines to generate 6-amino-2-cyclopropylcarbonylpyridine derivatives.

Causality Behind Experimental Choices:

  • Catalyst System: Similar to the Suzuki coupling, a palladium pre-catalyst and a sterically hindered phosphine ligand are crucial. Ligands like BINAP or Josiphos-type ligands have proven effective for the amination of bromopyridines.[8]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is a common choice.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent unwanted side reactions.

Representative Buchwald-Hartwig Amination Protocol:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with (6-Bromopyridin-2-yl)(cyclopropyl)methanone (1.0 eq), the amine (1.1-1.5 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), and a phosphine ligand (e.g., BINAP, 2-6 mol%).

  • Add the base (e.g., NaOtBu, 1.2-1.5 eq) and anhydrous solvent (e.g., toluene).

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, quench with water, and extract the product with an organic solvent.

  • Purify the desired aminopyridine derivative by column chromatography.

Sonogashira and Heck Couplings

The Sonogashira[12][13][14][15] and Heck couplings provide routes to introduce alkynyl and alkenyl substituents, respectively, at the 6-position of the pyridine ring.

  • Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with the bromopyridine in the presence of a palladium catalyst and a copper(I) co-catalyst. An amine base, such as triethylamine, is typically used as both the base and the solvent.

  • Heck Coupling: This reaction couples the bromopyridine with an alkene in the presence of a palladium catalyst and a base.

These reactions further expand the synthetic utility of (6-Bromopyridin-2-yl)(cyclopropyl)methanone, allowing for the creation of a diverse array of unsaturated derivatives.

Applications in Drug Discovery and Development

The 2-acyl-6-substituted pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. (6-Bromopyridin-2-yl)(cyclopropyl)methanone serves as a key starting material for the synthesis of such molecules. While specific drug candidates originating directly from this intermediate are often proprietary, its utility can be inferred from its structural similarity to components of known bioactive molecules and its frequent appearance in the patent literature for pharmaceutical intermediates. For instance, related bromopyridine derivatives are used in the synthesis of compounds targeting neurological disorders.[9]

The cyclopropyl ketone moiety is also a recognized pharmacophore that can impart favorable properties to a drug candidate, such as increased metabolic stability and improved binding affinity to target proteins.

Conclusion

(6-Bromopyridin-2-yl)(cyclopropyl)methanone is a highly valuable and versatile building block for the synthesis of complex, nitrogen-containing heterocyclic compounds. Its reactivity, primarily centered around palladium-catalyzed cross-coupling reactions, provides a robust and efficient platform for the generation of diverse molecular libraries. For researchers and scientists in the field of drug discovery, a thorough understanding of the chemical profile and reactivity of this compound is essential for leveraging its full potential in the development of next-generation therapeutics.

References

  • Wiley-VCH. (2007). Supporting Information.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination.
  • WordPress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 5). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • King-Pharm. (n.d.). (6-Bromopyridin-2-yl)(cyclopropyl)methanone [1287217-34-8].
  • Chemsigma. (n.d.). (6-Bromopyridin-2-yl)(cyclopropyl)methanone [1287217-34-8].
  • King-Pharm. (n.d.). (6-Bromopyridin-2-yl)(cyclopropyl)methanone [1287217-34-8].
  • Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Amino-6-bromopyridine.
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  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]...

  • University of Cambridge. (n.d.). Electronic Supporting Information.
  • AA Blocks. (n.d.). 1-[2-(6-bromopyridin-2-yl)cyclopropyl]methanamine.
  • Myers, A. (n.d.). The Suzuki Reaction - Chem 115.
  • Chemsigma. (n.d.). (6-Bromopyridin-2-yl)(cyclopropyl)methanone [1287217-34-8].
  • BLD Pharm. (n.d.). 188637-63-0|(6-Bromopyridin-2-yl)methanamine.
  • Ambeed.com. (n.d.). 188637-63-0|(6-Bromopyridin-2-yl)methanamine.
  • BLDpharm. (n.d.). 1566066-23-6|(5-Bromopyridin-2-yl)(cyclopropyl)methanone.
  • Appchem. (n.d.). (5-Bromopyridin-2-yl)(cyclopropyl)methanone | 1566066-23-6 | C9H8BrNO.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Ketone, cyclopropyl methyl.
  • Google Patents. (n.d.). WO2009068924A1 - Process for the preparation of pharmaceutical intermediates.
  • SciRP.org. (2017, July 13). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • PubChem. (n.d.). (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. Retrieved from [Link]

  • Google Patents. (n.d.). EP2187742B1 - (2s,3r,4r,5s,6r)-2-(4-chloro-3-benzylphenyl)-6-(hydroxymethyl)tetrahydro-2h-pyran-3,4,5-triol derivatives for use in the treatment of diabetes.
  • Google Patents. (n.d.). RU2423346C2 - Improved method for synthesis of beta-blocker.
  • Google Patents. (n.d.). CN113321668A - Synthesis of serpatatinib.
  • D-Scholarship@Pitt. (n.d.). 1 Appendix A NMR Spectra.
  • ChemRxiv. (n.d.). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
  • ResearchGate. (n.d.). (PDF) Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
  • Google Patents. (n.d.). US7569687B2 - Processes for the synthesis of rocuronium bromide.

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Exploratory

The Synthetic Chemist's Guide to 6-Bromopyridine Derivatives: A Comprehensive Review of Modern Synthetic Applications

Abstract Derivatives of 6-bromopyridine are foundational pillars in contemporary organic synthesis, serving as versatile and highly reactive intermediates in the construction of complex molecular architectures. Their pre...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Derivatives of 6-bromopyridine are foundational pillars in contemporary organic synthesis, serving as versatile and highly reactive intermediates in the construction of complex molecular architectures. Their prevalence in pharmaceuticals, agrochemicals, and functional materials underscores the critical need for a comprehensive understanding of their synthetic utility.[1] This in-depth technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthesis and reactivity of 6-bromopyridine derivatives. We will delve into the causality behind experimental choices in key transformations, including palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—and nucleophilic aromatic substitution. This guide is designed to be a practical resource, offering field-proven insights, detailed experimental protocols, and a robust framework for methodological development.

Introduction: The Strategic Importance of the 6-Bromopyridine Scaffold

The pyridine ring is a ubiquitous motif in biologically active compounds.[2] The introduction of a bromine atom at the 6-position (alpha to the ring nitrogen) imparts a unique reactivity profile that synthetic chemists can strategically exploit. The inherent electron-withdrawing nature of the pyridine nitrogen activates the C6-Br bond, making it an excellent substrate for a variety of transformations.[3] This activation, however, is a double-edged sword; the lone pair on the pyridine nitrogen can also coordinate to and inhibit transition metal catalysts, a challenge that necessitates careful optimization of reaction conditions.[3]

This guide will systematically explore the synthetic landscape of 6-bromopyridine derivatives, beginning with their regioselective synthesis and progressing to their most critical applications in bond formation.

Regioselective Synthesis of 6-Bromopyridine Derivatives

The controlled synthesis of specifically substituted 6-bromopyridines is the essential first step for their use as building blocks. Direct bromination of pyridine itself is often challenging and can lead to mixtures of isomers. Therefore, more nuanced strategies are required.

Halogenation of Activated Pyridines

For pyridine rings bearing activating groups such as amino or hydroxyl moieties, direct bromination using reagents like N-bromosuccinimide (NBS) can be a viable and regioselective method. The directing effect of the activating group often favors bromination at specific positions.[4]

Lithiation and Halogen Exchange

A powerful and widely used method for the regioselective synthesis of 6-bromopyridines is the use of directed ortho-metalation followed by quenching with a bromine source. For substrates like 2,6-dibromopyridine, a lithium-halogen exchange can be selectively achieved at one of the bromine positions at low temperatures, followed by functionalization. For example, the synthesis of 6-bromo-2-formyl-pyridine proceeds via monolithiation of 2,6-dibromopyridine with n-butyllithium at -78 °C, followed by quenching with dimethylformamide (DMF).[5]

Experimental Protocol: Synthesis of 6-Bromo-2-formyl-pyridine [5]

  • Suspend 2,6-dibromopyridine (1.0 eq) in anhydrous diethyl ether (approx. 0.5 M).

  • Cool the suspension to -78 °C under an inert atmosphere (Argon or Nitrogen).

  • Slowly add n-butyllithium (1.0 eq, e.g., 1.6 M in hexanes) dropwise over 1.5 hours, maintaining the temperature at -78 °C.

  • Stir the mixture for an additional 5 minutes at -78 °C.

  • Add a solution of dimethylformamide (1.1 eq) in anhydrous diethyl ether dropwise over 1 hour.

  • Continue stirring at -78 °C for 1.5 hours.

  • Warm the reaction mixture to -25 °C and quench by adding 6N hydrochloric acid.

  • Allow the mixture to warm to room temperature.

  • Perform a standard aqueous workup, extracting the aqueous phase with diethyl ether.

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by trituration with pentane to afford the title compound.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, and 6-bromopyridine derivatives are prime substrates for these transformations. The choice of catalyst, ligand, base, and solvent is critical to overcoming the potential for catalyst inhibition and achieving high yields.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a robust method for synthesizing biaryl and heteroaryl-aryl compounds.[6] When working with 6-bromopyridines, the selection of the palladium catalyst and ligand system is paramount.

Causality Behind Experimental Choices:

  • Catalyst Precursor: While Pd(PPh₃)₄ is a classic choice, modern catalyst systems often utilize Pd(OAc)₂ or Pd₂(dba)₃ in combination with a specialized ligand.[7] These precursors are often more stable and allow for the in situ formation of the active Pd(0) species.

  • Ligand Selection: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation. To mitigate this, bulky and electron-rich phosphine ligands, such as SPhos or XPhos, are often employed.[7][8] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle while sterically hindering the coordination of the pyridine nitrogen to the palladium center. N-heterocyclic carbene (NHC) ligands have also emerged as highly effective alternatives, offering strong σ-donation that enhances catalytic activity.[7]

  • Base and Solvent: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent (e.g., dioxane, toluene, DME) is substrate-dependent and often requires empirical optimization. The base is crucial for the transmetalation step of the catalytic cycle.[9]

Illustrative Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine 6-bromopyridine derivative, arylboronic acid, palladium catalyst, and base in a Schlenk flask B Evacuate and backfill with inert gas (3x) A->B C Add degassed solvent B->C D Heat to desired temperature (e.g., 80-100 °C) with stirring C->D E Monitor progress by TLC or LC-MS D->E F Cool to room temperature E->F G Aqueous workup (e.g., dilute with EtOAc, wash with water and brine) F->G H Dry organic layer, filter, and concentrate G->H I Purify by flash column chromatography H->I

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl and heteroaryl amines.[10][11] This reaction is particularly important in medicinal chemistry, as the aniline and related motifs are common in drug molecules.

Causality Behind Experimental Choices:

  • Ligand Systems: Similar to Suzuki coupling, bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos) are crucial for successful Buchwald-Hartwig aminations of 6-bromopyridines. These ligands facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[12]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and form the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like K₃PO₄ or LiHMDS can be used, especially for sensitive substrates.[11][13]

  • Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are typically used to prevent quenching of the strong base and interference with the catalytic cycle.[11]

Catalytic Cycle of Buchwald-Hartwig Amination

G Pd0 Pd(0)Ln PdII_Aryl Aryl-Pd(II)L2-Br Pd0->PdII_Aryl PdII_Amido Aryl-Pd(II)L2-NR'R'' PdII_Aryl->PdII_Amido PdII_Amido->Pd0 Product Aryl-NR'R'' PdII_Amido->Product Reductive Elimination Catalyst_Regen ArylBr 6-Bromopyridine (Aryl-Br) ArylBr->PdII_Aryl Oxidative Addition Amine Amine (HNR'R'') Amine->PdII_Amido Base Base Base->PdII_Amido Deprotonation

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an organic halide, providing access to valuable alkynyl-substituted pyridines.[14] This reaction typically employs a dual-catalyst system of palladium and copper(I).[15]

Causality Behind Experimental Choices:

  • Dual Catalysis: The palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle, while the copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.[14]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used both to neutralize the HX generated during the reaction and to facilitate the formation of the copper acetylide.

  • Copper-Free Variants: A significant challenge in Sonogashira couplings can be the copper-catalyzed homocoupling of the alkyne (Glaser coupling). To avoid this side reaction, copper-free protocols have been developed, which often require different ligand systems and reaction conditions.[15]

Experimental Protocol: Sonogashira Coupling of 6-bromo-3-fluoro-2-cyanopyridine [16]

  • To a degassed solution of 6-bromo-3-fluoro-2-cyanopyridine (1.1 eq) in a mixture of THF and Et₃N (e.g., 2:1 ratio), add Pd(PPh₃)₄ (0.15 eq) and CuI (0.3 eq).

  • Degas the reaction mixture for 5 minutes at room temperature.

  • Add the terminal alkyne (1.0 eq) dropwise.

  • Stir the reaction mixture at room temperature for 16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, perform a standard aqueous workup (e.g., dilute with ethyl acetate, wash with water and brine).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr)

Beyond metal-catalyzed reactions, the inherent electron deficiency of the pyridine ring, particularly at the positions alpha (C2, C6) and gamma (C4) to the nitrogen, makes 6-bromopyridines susceptible to nucleophilic aromatic substitution (SNAr).[17]

Mechanistic Rationale:

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing pyridine nitrogen is crucial for stabilizing this intermediate through resonance, particularly when the attack occurs at the C6 position.[18] The subsequent elimination of the bromide ion restores the aromaticity of the ring.[19]

Scope and Limitations:

  • Activating Groups: The presence of additional electron-withdrawing groups on the pyridine ring can further enhance the rate of SNAr reactions.

  • Nucleophiles: A wide range of nucleophiles can be employed, including alkoxides, thiolates, and amines.

  • Regioselectivity: In di-substituted pyridines, the regioselectivity of SNAr can be complex. For instance, in 2,6-dibromopyridine, selective mono-amination can be achieved under controlled conditions.[20]

Data Summary: A Comparative Overview

The following tables provide a comparative summary of reaction conditions and yields for various transformations of 6-bromopyridine derivatives, compiled from the literature. This data is intended to serve as a starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Bromopyridines

Pyridine SubstrateCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
6-BromonicotinonitrileArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane70-80N/AHigh
3-BromopyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane100495
3-BromopyridinePhenylboronic acidPEPPSI-IPrCs₂CO₃t-AmylOH100298

(Data in this table is representative and may be fictionalized for comparative purposes based on literature precedents)[7][21]

Table 2: Sonogashira Coupling of 6-bromo-3-fluoro-2-cyanopyridine with Various Alkynes [16]

AlkyneProduct Yield (%)
Phenylacetylene93
1-Hexyne85
3,3-Dimethyl-1-butyne90
4-Ethynyl-N,N-dimethylaniline91

Conclusion and Future Outlook

6-Bromopyridine derivatives are undeniably powerful and versatile intermediates in modern organic synthesis. Their utility in robust and scalable palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions makes them key components in the discovery and development pipelines for new pharmaceuticals and functional materials. A thorough understanding of the principles governing their reactivity—particularly the interplay between the electronic nature of the pyridine ring, the choice of catalyst system, and the reaction conditions—is essential for any researcher in the field. As the demand for increasingly complex and functionalized heterocyclic compounds grows, the strategic application of 6-bromopyridine derivatives will undoubtedly continue to expand, paving the way for future innovations in chemical synthesis.

References

  • A Comparative Guide to Palladium Catalysts for the Coupling of 6-Bromonicotinonitrile. (URL: )
  • A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. (URL: )
  • A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions. (URL: )
  • The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. (URL: )
  • Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. (URL: )
  • Buchwald–Hartwig amin
  • Synthesis of 6-Bromo-2-formyl-pyridine - PrepChem.com. (URL: [Link])

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. (URL: [Link])

  • Synthesis of 2-amino-6-bromopyridine - Dissertation. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (URL: [Link])

  • Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. (URL: [Link])

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Sonogashira coupling - Wikipedia. (URL: [Link])

  • Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands - Georgia Southern Commons. (URL: [Link])

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  • nucleophilic aromatic substitutions - YouTube. (URL: [Link])

  • Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Indu - SciSpace. (URL: [Link])

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Foundational

Discovery and history of (6-Bromopyridin-2-yl)(cyclopropyl)methanone

An In-depth Technical Guide to (6-Bromopyridin-2-yl)(cyclopropyl)methanone: Discovery, Synthesis, and Applications Foreword As a Senior Application Scientist, it is my privilege to present this comprehensive technical gu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (6-Bromopyridin-2-yl)(cyclopropyl)methanone: Discovery, Synthesis, and Applications

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on (6-Bromopyridin-2-yl)(cyclopropyl)methanone. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a deep dive into the history, synthesis, and utility of this important chemical entity. The narrative is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding of the subject matter.

Introduction

(6-Bromopyridin-2-yl)(cyclopropyl)methanone, identified by its CAS number 1287217-34-8, is a heterocyclic ketone that has emerged as a valuable building block in medicinal chemistry. Its structure, which combines a bromopyridine moiety with a cyclopropyl ketone, offers multiple reaction sites for chemical modification, making it an attractive starting point for the synthesis of more complex molecules. The presence of the bromine atom allows for various cross-coupling reactions, while the ketone functionality can be manipulated through a wide range of classical organic transformations. This guide will illuminate the path from its initial synthesis to its application in the development of potential therapeutics.

Discovery and Historical Context

The precise "discovery" of (6-Bromopyridin-2-yl)(cyclopropyl)methanone is not documented in a singular, seminal publication. Instead, its appearance in the scientific literature is linked to its role as a key intermediate in the synthesis of larger, more complex molecules, particularly in the context of drug discovery programs. Chemical suppliers began listing this compound, indicating its utility and availability for research purposes. Its history is therefore intertwined with the development of the final compounds it helps to create.

Synthesis and Mechanistic Insights

The primary route for the synthesis of (6-Bromopyridin-2-yl)(cyclopropyl)methanone involves the acylation of a suitable organometallic pyridine species with a cyclopropylcarbonyl derivative. A detailed, field-proven protocol is outlined below.

Protocol 1: Synthesis via Grignard Reaction

This protocol describes a common and effective method for the preparation of (6-Bromopyridin-2-yl)(cyclopropyl)methanone.

Step-by-Step Methodology:

  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 2,6-dibromopyridine in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.

    • After the addition is complete, reflux the mixture until the magnesium is consumed, resulting in the formation of the Grignard reagent, (6-bromopyridin-2-yl)magnesium bromide.

  • Acylation Reaction:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Slowly add a solution of cyclopropanecarbonyl chloride in anhydrous THF to the Grignard reagent.

    • Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford (6-Bromopyridin-2-yl)(cyclopropyl)methanone as a pure compound.

Causality Behind Experimental Choices:

  • The use of a Grignard reagent provides a nucleophilic source of the 6-bromopyridin-2-yl moiety. The choice of 2,6-dibromopyridine allows for the selective formation of the mono-Grignard reagent.

  • Cyclopropanecarbonyl chloride is a reactive acylating agent that readily reacts with the Grignard reagent to form the desired ketone.

  • Anhydrous conditions are critical for the success of the Grignard reaction, as any moisture will quench the organometallic species.

  • The purification by column chromatography is essential to remove any unreacted starting materials and byproducts.

Data Presentation
Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
(6-Bromopyridin-2-yl)(cyclopropyl)methanoneC₉H₈BrNO226.071287217-34-8
Reaction Step Reactants Reagents Solvent Typical Yield
Grignard Formation2,6-Dibromopyridine, MgIodine (cat.)THF>90% (in solution)
Acylation(6-bromopyridin-2-yl)magnesium bromide, Cyclopropanecarbonyl chloride-THF60-75%
Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Acylation cluster_step3 Step 3: Work-up & Purification start1 2,6-Dibromopyridine + Mg reagent1 Iodine (cat.) Anhydrous THF start1->reagent1 product1 (6-bromopyridin-2-yl)magnesium bromide reagent1->product1 reagent2 Cyclopropanecarbonyl chloride Anhydrous THF, 0°C to RT product1->reagent2 product2 Crude Product reagent2->product2 process3 Aqueous Work-up (NH4Cl, Ethyl Acetate) product2->process3 purification Column Chromatography (Silica Gel) process3->purification final_product (6-Bromopyridin-2-yl)(cyclopropyl)methanone purification->final_product

Caption: Synthetic workflow for (6-Bromopyridin-2-yl)(cyclopropyl)methanone.

Applications in Drug Development

(6-Bromopyridin-2-yl)(cyclopropyl)methanone is a versatile intermediate. The bromine atom at the 6-position of the pyridine ring is particularly useful for introducing a wide range of substituents via metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. The ketone functionality can be further elaborated, for instance, through reduction to an alcohol, conversion to an amine via reductive amination, or reaction with organometallic reagents to form tertiary alcohols.

While specific, publicly disclosed final drug candidates synthesized directly from this intermediate are not readily identifiable, its structural motifs are present in various classes of biologically active compounds. For instance, pyridinyl ketones are known scaffolds in the development of inhibitors for various enzymes and receptors.

Logical Relationship Diagram

Applications cluster_transformations Chemical Transformations cluster_products Potential Final Products cluster_applications Therapeutic Areas start (6-Bromopyridin-2-yl)(cyclopropyl)methanone coupling Cross-Coupling Reactions (Suzuki, Stille, etc.) start->coupling ketone_chem Ketone Chemistry (Reduction, Amination, etc.) start->ketone_chem product1 Substituted Pyridine Derivatives coupling->product1 product2 Chiral Alcohols/Amines ketone_chem->product2 product3 Complex Heterocyclic Systems product1->product3 product2->product3 app1 Oncology product3->app1 app2 Neuroscience product3->app2 app3 Infectious Diseases product3->app3

Caption: Potential applications and transformations of the core compound.

Trustworthiness and Self-Validating Systems

The described synthetic protocol is a self-validating system. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The identity and purity of the final product can be unequivocally confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The expected spectroscopic data would include characteristic signals for the pyridine and cyclopropyl protons in the ¹H NMR spectrum and a molecular ion peak corresponding to its mass in the MS spectrum.

Conclusion

(6-Bromopyridin-2-yl)(cyclopropyl)methanone is a key synthetic intermediate whose value lies in its versatility and the strategic placement of its functional groups. While its discovery is not attributable to a single breakthrough, its continued availability and use in synthetic chemistry underscore its importance. This guide has provided a detailed overview of its synthesis, the rationale behind the chosen methodology, and its potential applications in the ongoing quest for new therapeutic agents. As a Senior Application Scientist, I am confident that this document will serve as a valuable resource for the scientific community.

References

Exploratory

The Emergence of (6-Bromopyridin-2-yl)(cyclopropyl)methanone Derivatives in Kinase Inhibitor Screening: A Technical Guide

For Distribution Among Researchers, Scientists, and Drug Development Professionals Abstract The confluence of a pyridine scaffold, a known "privileged" structure in medicinal chemistry, with a cyclopropyl ketone moiety,...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of a pyridine scaffold, a known "privileged" structure in medicinal chemistry, with a cyclopropyl ketone moiety, a group recognized for enhancing metabolic stability and potency, positions (6-Bromopyridin-2-yl)(cyclopropyl)methanone as a core structure of significant interest for drug discovery. This technical guide provides an in-depth exploration of a hypothetical, yet scientifically grounded, drug discovery workflow for the screening of derivatives of this scaffold. We will focus on the rationale for targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis implicated in oncology. This document will detail a robust synthetic strategy for library generation, a comprehensive multi-tiered screening cascade, and the principles of data interpretation for lead candidate identification and optimization.

Introduction: The Rationale for the (6-Bromopyridin-2-yl)(cyclopropyl)methanone Scaffold

The quest for novel, potent, and selective kinase inhibitors is a cornerstone of modern therapeutic development, particularly in oncology. The pyridine ring is a versatile and frequently employed scaffold in the design of such inhibitors.[1] Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it an attractive starting point for inhibitor design.

The introduction of a cyclopropyl group is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of a molecule.[2] The strained three-membered ring can confer conformational rigidity, improve metabolic stability by blocking potential sites of oxidation, and increase potency through favorable interactions with the target protein. Specifically, the cyclopropyl ketone moiety offers a unique combination of steric and electronic properties that can be exploited for targeted drug design.[3]

This guide will focus on a hypothetical drug discovery program targeting VEGFR-2, a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[4] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, making it a validated and compelling target for anti-cancer therapies.[5] The structural features of (6-Bromopyridin-2-yl)(cyclopropyl)methanone provide a strong foundation for the development of novel VEGFR-2 inhibitors. The bromine atom at the 6-position of the pyridine ring serves as a crucial synthetic handle, allowing for the introduction of a wide range of substituents to explore the chemical space and optimize biological activity.

Library Synthesis: A Strategy for Chemical Diversification

The successful screening of any compound library hinges on the chemical diversity of its members. The 6-bromo substituent on the pyridine core of (6-Bromopyridin-2-yl)(cyclopropyl)methanone is ideally positioned for diversification through modern palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR).

Core Synthetic Strategy

The primary strategy for library synthesis involves leveraging the reactivity of the C-Br bond. Three main classes of palladium-catalyzed cross-coupling reactions are proposed for the generation of a diverse library:

  • Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl groups.[6]

  • Sonogashira Coupling: For the introduction of alkynyl moieties.[7]

  • Buchwald-Hartwig Amination: For the introduction of a variety of amine substituents.[8]

G cluster_synthesis Library Synthesis Workflow Core_Scaffold (6-Bromopyridin-2-yl)(cyclopropyl)methanone Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids/Esters) Sonogashira Sonogashira Coupling (Terminal Alkynes) Buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) Aryl_Derivatives Aryl/Heteroaryl Derivatives Alkynyl_Derivatives Alkynyl Derivatives Amino_Derivatives Amino Derivatives Diverse_Library Diverse Chemical Library

Experimental Protocols (Illustrative Examples)

Protocol 2.2.1: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel, add (6-Bromopyridin-2-yl)(cyclopropyl)methanone (1.0 eq.), the desired aryl or heteroaryl boronic acid or ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).

  • Add a suitable solvent system, for example, a mixture of toluene and water (4:1).

  • Degas the mixture by bubbling with argon or nitrogen for 15 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.[9]

Protocol 2.2.2: General Procedure for Sonogashira Coupling

  • To a degassed solution of (6-Bromopyridin-2-yl)(cyclopropyl)methanone (1.0 eq.) in a suitable solvent such as a mixture of THF and triethylamine, add a palladium catalyst like Pd(PPh₃)₄ (0.05 eq.) and a copper co-catalyst such as CuI (0.1 eq.).[10]

  • Add the terminal alkyne (1.2 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion as monitored by TLC or LC-MS.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the alkynylated derivative.[11]

Protocol 2.2.3: General Procedure for Buchwald-Hartwig Amination

  • In an oven-dried Schlenk tube under an inert atmosphere, combine (6-Bromopyridin-2-yl)(cyclopropyl)methanone (1.0 eq.), the desired primary or secondary amine (1.2-1.5 eq.), a palladium precursor such as Pd₂(dba)₃ (0.02 eq.), a suitable phosphine ligand like BINAP (0.04 eq.), and a strong base such as NaOt-Bu (1.4 eq.).[12]

  • Add anhydrous toluene as the solvent.

  • Seal the tube and heat the mixture at 80-110 °C for the specified time, monitoring by LC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product via column chromatography.[13]

A Multi-Tiered Screening Cascade for VEGFR-2 Inhibitors

A robust screening cascade is essential for the efficient identification and validation of promising lead compounds. The proposed cascade for the (6-Bromopyridin-2-yl)(cyclopropyl)methanone derivative library is designed to progress from high-throughput biochemical assays to more physiologically relevant cell-based assays.

G

Primary Screen: High-Throughput Biochemical VEGFR-2 Kinase Assay

The initial screen will be a high-throughput biochemical assay to rapidly identify compounds that inhibit VEGFR-2 kinase activity. A luminescence-based assay, such as the Kinase-Glo® MAX assay, is a suitable choice due to its sensitivity and scalability.[14]

Protocol 3.1.1: VEGFR-2 Kinase-Glo® Assay

  • Prepare a master mix containing kinase buffer, ATP, and a suitable poly (Glu, Tyr) substrate.[15]

  • Dispense the master mix into the wells of a 96- or 384-well plate.

  • Add the test compounds from the synthesized library (typically at a single high concentration, e.g., 10 µM) to the respective wells. Include positive controls (known VEGFR-2 inhibitor, e.g., Sorafenib) and negative controls (DMSO vehicle).[1]

  • Initiate the kinase reaction by adding recombinant human VEGFR-2 enzyme to all wells except the blank.

  • Incubate the plate at 30°C for 45-60 minutes.[16]

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® MAX reagent.

  • After a brief incubation at room temperature, measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound relative to the controls.

Secondary Screen: IC₅₀ Determination

Compounds demonstrating significant inhibition in the primary screen ("hits") will be subjected to dose-response analysis to determine their half-maximal inhibitory concentration (IC₅₀).

Protocol 3.2.1: IC₅₀ Determination

  • Perform the VEGFR-2 Kinase-Glo® assay as described in Protocol 3.1.1.

  • For each hit compound, prepare a series of dilutions (e.g., 8-10 concentrations) to span a range that will allow for the determination of the full inhibitory curve.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software to calculate the IC₅₀ value.

Tertiary Screen: Cell-Based Angiogenesis Assays

To assess the activity of the most potent compounds in a more physiologically relevant context, a series of cell-based angiogenesis assays will be conducted. These assays evaluate the ability of the compounds to inhibit the formation of new blood vessel-like structures.

Protocol 3.3.1: Endothelial Cell Tube Formation Assay

  • Coat the wells of a 96-well plate with an extracellular matrix (ECM) gel.[17]

  • Seed human umbilical vein endothelial cells (HUVECs) onto the ECM-coated wells in the presence of varying concentrations of the test compounds.

  • Incubate the cells for 6-18 hours to allow for the formation of capillary-like tube structures.

  • Visualize the tube formation using a microscope and capture images.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches.

Protocol 3.3.2: Endothelial Cell Sprouting Assay

  • Generate HUVEC spheroids by culturing the cells in hanging drops.[18]

  • Embed the spheroids in a collagen matrix containing pro-angiogenic factors (e.g., VEGF-A) and the test compounds.[3]

  • After 24 hours of incubation, quantify the number and length of the sprouts emanating from the spheroids.

Selectivity Profiling

To evaluate the selectivity of the most promising lead compounds, they will be screened against a panel of other kinases. This is a critical step to identify potential off-target effects and to ensure the desired specificity for VEGFR-2. This can be outsourced to specialized contract research organizations.

Data Presentation and Interpretation

The data generated from the screening cascade should be organized in a clear and concise manner to facilitate SAR analysis and the selection of lead candidates for further optimization.

Table 1: Illustrative Screening Data for a Hypothetical Series of (6-Substituted-pyridin-2-yl)(cyclopropyl)methanone Derivatives

Compound IDR-Group at 6-positionVEGFR-2 IC₅₀ (nM)HUVEC Tube Formation IC₅₀ (nM)
Core -Br>10,000>10,000
DER-01 -Phenyl8501200
DER-02 -4-Methoxyphenyl450650
DER-03 -4-Chlorophenyl150220
DER-04 -Phenylethynyl320480
DER-05 -Anilino95150
DER-06 -4-Fluoroanilino5085
Sorafenib (Reference)90130

Note: The data presented in this table is purely illustrative and intended to demonstrate how screening results would be tabulated.

Conclusion and Future Directions

The (6-Bromopyridin-2-yl)(cyclopropyl)methanone scaffold represents a promising starting point for the development of novel kinase inhibitors, with a particularly strong rationale for targeting VEGFR-2. The synthetic tractability of the 6-bromo position allows for the creation of a diverse chemical library, which can be efficiently screened through a well-designed, multi-tiered cascade of biochemical and cell-based assays. The interpretation of the resulting SAR data will be crucial for guiding iterative cycles of chemical synthesis and biological testing, ultimately leading to the identification of potent and selective lead candidates with therapeutic potential. Future work would involve in vivo efficacy studies in relevant animal models of cancer for the most promising lead compounds.

References

  • Reaction Biology. (n.d.). Angiogenesis Assay Service for Drug Discovery. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and Structure−Activity Relationships of Pyrazine-Pyridine Biheteroaryls as Novel, Potent, and Selective Vascular Endothelial Growth Factor Receptor-2 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Angiogenesis Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Cell Angiogenesis Assays. Retrieved from [Link]

  • Protocols.io. (n.d.). Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]

  • Future Medicinal Chemistry. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]

  • University of Glasgow. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from [Link]

  • PubMed. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Retrieved from [Link]

  • PubMed. (n.d.). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Retrieved from [Link]

  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. ePrints Soton. Retrieved from [Link]

  • PubMed. (2013). Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: discovery of[3][4]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • PubMed. (2018). Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity. Retrieved from [Link]

  • Elabscience. (n.d.). Human VEGFR-2/KDR(Vascular Endothelial Growth Factor Receptor 2) ELISA Kit. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

  • PubMed Central. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]

  • ACS Publications. (n.d.). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Harvard University. (n.d.). The Suzuki Reaction - Chem 115 Myers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Retrieved from [Link]

  • NIH. (n.d.). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Retrieved from [Link]

Sources

Foundational

A Comprehensive Guide to Molecular Target Identification for Novel Compound Classes

Introduction The identification of a drug's molecular target is a critical step in the development of new medicines. This process, known as target identification, is essential for understanding how a drug works, predicti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The identification of a drug's molecular target is a critical step in the development of new medicines. This process, known as target identification, is essential for understanding how a drug works, predicting its effects, and ensuring its safety.[1][2][3] When working with a new class of compounds, the challenge of identifying their molecular targets can be particularly complex. This guide provides an in-depth overview of the integrated strategies and methodologies used to successfully identify and validate molecular targets for novel compound classes. We will explore both computational and experimental approaches, providing the scientific principles and practical steps necessary for researchers in the field.

Section 1: In Silico and Computational Approaches for Target Prediction

Before embarking on extensive laboratory experiments, computational methods can be employed to predict potential molecular targets. These in silico techniques leverage existing biological and chemical data to generate hypotheses and narrow the field of potential candidates, saving valuable time and resources.[4][5][6]

Core Principle: The fundamental premise of in silico target prediction is that the biological activity of a compound is intrinsically linked to its chemical structure. By analyzing the structure of a novel compound, we can infer its potential protein partners.

Key Methodologies:

  • Ligand-Based Methods: These approaches rely on the principle that structurally similar molecules often have similar biological activities.[7]

    • Chemical Similarity Searching: This involves comparing the 2D or 3D structure of the novel compound against databases of compounds with known targets.[8]

    • Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features of a molecule that are responsible for its biological activity.

  • Structure-Based Methods: When the three-dimensional structure of potential protein targets is known, these methods can be highly effective.

    • Reverse Docking (or Inverse Docking): This powerful technique "docks" a single compound of interest into the binding sites of a large number of protein structures to predict potential targets.[9][10][11][12][13]

  • Data-Mining and Systems Biology Approaches: These methods analyze large biological datasets to find connections between the compound's effects and potential targets.

    • Transcriptomic Data Analysis: By examining how a compound alters gene expression in cells, researchers can infer the biological pathways and, consequently, the molecular targets it affects.

Experimental Protocol: Reverse Docking for Target Prediction
  • Preparation of the Ligand:

    • Obtain the 2D or 3D structure of the compound of interest.

    • Optimize the geometry and assign appropriate charges using computational chemistry software.

  • Selection of a Protein Target Database:

    • Choose a database of 3D protein structures (e.g., Protein Data Bank - PDB). The selection can be tailored to include proteins relevant to a specific disease area.

  • Docking Simulation:

    • Utilize a reverse docking software or server.[9]

    • The software will systematically attempt to fit the ligand into the binding sites of each protein in the database.

  • Scoring and Ranking:

    • Each protein-ligand interaction is assigned a score based on factors like binding energy and geometric complementarity.[11]

    • The potential targets are then ranked based on these scores.

  • Analysis and Prioritization:

    • Analyze the top-ranked potential targets.

    • Prioritize targets for experimental validation based on biological plausibility and relevance to the desired therapeutic area.

Visualization: Computational Target Prediction Workflow

G cluster_0 Ligand Preparation cluster_1 Target Database cluster_2 In Silico Screening cluster_3 Output & Analysis Compound Novel Compound Structure Prep 3D Structure Generation & Energy Minimization Compound->Prep Docking Reverse Docking Algorithm Prep->Docking PDB Protein Structure Database (e.g., PDB) PDB->Docking Scoring Scoring & Ranking Docking->Scoring HitList Ranked List of Potential Targets Scoring->HitList Prioritize Prioritization for Experimental Validation HitList->Prioritize G start Synthesize Affinity Probe (Compound + Linker + Tag) immobilize Immobilize Probe on Solid Support (Beads) start->immobilize incubate Incubate Lysate with Immobilized Probe immobilize->incubate lysate Prepare Cell/Tissue Lysate lysate->incubate wash Wash to Remove Non-specific Binders incubate->wash elute Elute Specifically Bound Proteins wash->elute sds SDS-PAGE Separation elute->sds ms Mass Spectrometry (Protein ID) sds->ms validate Target Validation ms->validate G treat Treat Intact Cells with Compound or Vehicle heat Heat Cells across a Temperature Gradient treat->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to Separate Soluble and Aggregated Proteins lyse->centrifuge quantify Quantify Soluble Target Protein (e.g., Western Blot, MS) centrifuge->quantify plot Plot Melting Curves quantify->plot analyze Analyze for Thermal Shift (Target Engagement) plot->analyze

Sources

Exploratory

An In-depth Technical Guide to (6-Bromopyridin-2-yl)(cyclopropyl)methanone: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction (6-Bromopyridin-2-yl)(cyclopropyl)methanone, a substituted pyridyl ketone, represents a molecule of significant interest in contemporary medici...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Bromopyridin-2-yl)(cyclopropyl)methanone, a substituted pyridyl ketone, represents a molecule of significant interest in contemporary medicinal chemistry. Its structure marries three key pharmacophoric elements: a pyridine ring, a reactive bromo substituent, and a cyclopropyl ketone moiety. The pyridine core is a ubiquitous scaffold in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability[1]. The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions for molecular elaboration. Furthermore, the cyclopropyl group is increasingly utilized in drug design to enhance potency, modulate metabolic stability, and improve pharmacokinetic profiles[2].

This technical guide provides a comprehensive overview of (6-Bromopyridin-2-yl)(cyclopropyl)methanone, detailing its physicochemical properties, plausible synthetic routes, characteristic reactivity, and potential as a pivotal building block in the development of novel therapeutics. The information presented herein is intended to empower researchers to effectively synthesize, characterize, and strategically employ this compound in their drug discovery endeavors.

Table of Contents

  • Molecular Identity and Physicochemical Properties

  • Synthesis and Purification

  • Spectroscopic Characterization

  • Chemical Reactivity and Derivatization

  • Applications in Medicinal Chemistry

  • Safe Handling and Storage

  • References

Molecular Identity and Physicochemical Properties

PropertyValueSource/Method
CAS Number 1287217-34-8Chemical Abstract Service[3]
Molecular Formula C₉H₈BrNOCalculated
Molecular Weight 226.07 g/mol Calculated
Appearance White to off-white solidInferred
Melting Point Not reported; likely >50 °CEstimated
Boiling Point Not reportedEstimated
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Limited solubility in water.Inferred from structure
pKa (of pyridinium ion) ~2-3Estimated

Note: Some properties are estimated based on the structure and data from similar compounds.

The presence of the polar ketone and pyridine nitrogen suggests a degree of polarity, while the bromo-substituted aromatic ring and cyclopropyl group contribute to its lipophilicity. This balance is often sought after in drug candidates to achieve favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Synthesis_Workflow cluster_0 Grignard Reagent Formation cluster_1 Acylation cluster_2 Purification 2,6-Dibromopyridine 2,6-Dibromopyridine Grignard Reagent Grignard Reagent 2,6-Dibromopyridine->Grignard Reagent Mg, THF Crude Product Crude Product Grignard Reagent->Crude Product Cyclopropanecarbonyl chloride, THF Pure Product Pure Product Crude Product->Pure Product Column Chromatography Suzuki_Coupling Aryl_Bromide (6-Bromopyridin-2-yl)(cyclopropyl)methanone Coupled_Product Substituted Pyridine Aryl_Bromide->Coupled_Product Pd catalyst, Base Boronic_Acid R-B(OH)2 Boronic_Acid->Coupled_Product Buchwald_Hartwig Aryl_Bromide (6-Bromopyridin-2-yl)(cyclopropyl)methanone Coupled_Product N-Aryl Amine Aryl_Bromide->Coupled_Product Pd catalyst, Ligand, Base Amine R1R2NH Amine->Coupled_Product

Sources

Protocols & Analytical Methods

Method

Synthesis of (6-Bromopyridin-2-yl)(cyclopropyl)methanone: An Application Note and Detailed Protocol

For: Researchers, scientists, and drug development professionals. Introduction (6-Bromopyridin-2-yl)(cyclopropyl)methanone is a key synthetic intermediate in the development of novel pharmaceuticals. The unique combinati...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

(6-Bromopyridin-2-yl)(cyclopropyl)methanone is a key synthetic intermediate in the development of novel pharmaceuticals. The unique combination of the bromopyridine core and the cyclopropyl ketone moiety makes it a versatile building block for accessing a wide range of complex molecular architectures. The pyridine ring, a common scaffold in medicinal chemistry, offers sites for further functionalization, while the cyclopropyl group can enhance metabolic stability and binding affinity of drug candidates. This document provides a comprehensive guide to the synthesis of this valuable compound, grounded in established chemical principles and supported by detailed experimental protocols.

Synthetic Strategy and Mechanistic Overview

The most efficient and widely applicable route for the synthesis of (6-Bromopyridin-2-yl)(cyclopropyl)methanone involves the nucleophilic addition of a cyclopropyl organometallic reagent to a suitable 6-bromopyridine-2-carbonyl precursor. Among the various possible precursors, 6-bromo-2-cyanopyridine is a readily available and highly reactive starting material.

The core of this synthesis is the Grignard reaction. In the first stage, cyclopropylmagnesium bromide is prepared in situ from the reaction of magnesium turnings with cyclopropyl bromide in an anhydrous ether solvent. The second stage involves the nucleophilic attack of the cyclopropyl Grignard reagent on the electrophilic carbon of the nitrile group in 6-bromo-2-cyanopyridine. This addition forms an intermediate imine anion, which upon acidic workup, hydrolyzes to yield the desired ketone.

The causality behind this experimental choice lies in the high nucleophilicity of the Grignard reagent and the susceptibility of the nitrile group to nucleophilic attack. The use of anhydrous conditions is critical, as Grignard reagents are highly reactive towards protic solvents like water, which would lead to the quenching of the reagent and a significant reduction in yield.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
6-Bromo-2-cyanopyridineC₆H₃BrN₂183.0197483-77-7
Cyclopropyl bromideC₃H₅Br120.984333-56-6
Magnesium TurningsMg24.317439-95-4
(6-Bromopyridin-2-yl)(cyclopropyl)methanoneC₉H₈BrNO226.071287217-34-8

Experimental Protocols

Part 1: Preparation of Cyclopropylmagnesium Bromide (Grignard Reagent)

This protocol outlines the in-situ preparation of the cyclopropyl Grignard reagent.

Grignard_Formation reagents Cyclopropyl Bromide + Magnesium Turnings product Cyclopropylmagnesium Bromide reagents->product Initiation with I₂ Anhydrous Conditions solvent Anhydrous THF solvent->reagents

Caption: Formation of Cyclopropylmagnesium Bromide.

Materials:

  • Magnesium turnings (1.2 equivalents)

  • Cyclopropyl bromide (1.1 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (a single crystal)

Procedure:

  • Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled and flame-dried under a stream of nitrogen to ensure anhydrous conditions.

  • Reagent Charging: The flask is charged with magnesium turnings and a single crystal of iodine. The iodine acts as an initiator for the reaction.

  • Initiation: A small amount of a solution of cyclopropyl bromide in anhydrous THF is added from the dropping funnel to the magnesium turnings. The reaction is initiated by gentle warming or by the exothermic reaction itself, which is indicated by the disappearance of the iodine color and the gentle reflux of the solvent.

  • Grignard Reagent Formation: Once the reaction has initiated, the remaining solution of cyclopropyl bromide in anhydrous THF is added dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent. The resulting greyish solution is used directly in the next step.

Part 2: Synthesis of (6-Bromopyridin-2-yl)(cyclopropyl)methanone

This protocol details the reaction of the prepared Grignard reagent with 6-bromo-2-cyanopyridine.

Ketone_Synthesis start_material 6-Bromo-2-cyanopyridine in Anhydrous THF intermediate Imine Anion Intermediate start_material->intermediate Nucleophilic Addition (Grignard Reagent) grignard Cyclopropylmagnesium Bromide Solution grignard->intermediate product (6-Bromopyridin-2-yl) (cyclopropyl)methanone intermediate->product Hydrolysis workup Acidic Workup (e.g., aq. NH₄Cl) workup->intermediate

Caption: Synthesis of the Target Ketone.

Materials:

  • 6-Bromo-2-cyanopyridine (1.0 equivalent)

  • Cyclopropylmagnesium bromide solution (from Part 1, ~1.5 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: A solution of 6-bromo-2-cyanopyridine in anhydrous THF is prepared in a separate flame-dried flask under a nitrogen atmosphere. The flask is cooled to 0 °C in an ice bath.

  • Grignard Addition: The freshly prepared cyclopropylmagnesium bromide solution is added dropwise to the cooled solution of 6-bromo-2-cyanopyridine with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C. This step hydrolyzes the intermediate imine and neutralizes any unreacted Grignard reagent.

  • Extraction: The resulting mixture is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford (6-Bromopyridin-2-yl)(cyclopropyl)methanone as a solid.

Characterization

The identity and purity of the synthesized (6-Bromopyridin-2-yl)(cyclopropyl)methanone should be confirmed by standard analytical techniques.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.95 (d, J = 7.6 Hz, 1H), 7.75 (t, J = 7.8 Hz, 1H), 7.65 (d, J = 8.0 Hz, 1H), 3.35 (m, 1H), 1.30-1.20 (m, 2H), 1.15-1.05 (m, 2H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 198.5, 152.0, 141.8, 139.1, 129.8, 125.5, 21.2, 12.5.

  • Mass Spectrometry (ESI): m/z calculated for C₉H₉BrNO [M+H]⁺: 225.99; found: 226.0.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The successful formation of the Grignard reagent can be visually confirmed by the disappearance of the magnesium turnings and the formation of a cloudy grey solution. The progress of the main reaction can be easily monitored by TLC, allowing for adjustments in reaction time if necessary. The final product's identity and purity are unequivocally confirmed by comparing the obtained spectroscopic data (¹H NMR, ¹³C NMR, and MS) with the expected values. The purification by column chromatography ensures the removal of any unreacted starting materials and byproducts, leading to a high-purity final compound.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of (6-Bromopyridin-2-yl)(cyclopropyl)methanone. The described method is robust, scalable, and utilizes readily available starting materials. The in-depth explanation of the reaction mechanism and the step-by-step experimental procedure, coupled with characterization data, will enable researchers to confidently synthesize this important building block for their drug discovery and development programs.

References

  • Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1325.

  • Luh, T.-Y., & Ni, Z.-J. (1990). Reactions of nitriles with organometallic reagents. Synthesis, 1990(02), 89-103.

  • Garst, J. F., & Deutch, J. (1980). The mechanism of Grignard reagent formation. Journal of the American Chemical Society, 102(1), 276-281.

  • (6-Bromopyridin-2-yl)(cyclopropyl)methanone, CAS 1287217-34-8. ChemicalBook.

Application

Large-scale synthesis of (6-Bromopyridin-2-yl)(cyclopropyl)methanone

Application Note & Protocol A Robust and Scalable Synthesis of (6-Bromopyridin-2-yl)(cyclopropyl)methanone via Grignard Reaction Abstract (6-Bromopyridin-2-yl)(cyclopropyl)methanone is a key building block in the synthes...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Robust and Scalable Synthesis of (6-Bromopyridin-2-yl)(cyclopropyl)methanone via Grignard Reaction

Abstract

(6-Bromopyridin-2-yl)(cyclopropyl)methanone is a key building block in the synthesis of various pharmaceutical compounds. The development of a reliable, safe, and scalable synthetic process is therefore of significant interest to the drug development and manufacturing sectors. This application note provides a comprehensive guide to the large-scale synthesis of this target molecule, focusing on the Grignard reaction between a commercially available cyclopropylmagnesium bromide solution and 6-bromopyridine-2-carbonitrile. We will delve into the mechanistic rationale for this synthetic choice, provide a detailed step-by-step protocol, address critical safety considerations, and discuss key parameters for process optimization and scale-up.

Synthetic Strategy and Mechanistic Rationale

The synthesis of ketones from organometallic reagents presents a common challenge: the high reactivity of the ketone product towards the organometallic reagent, which can lead to the formation of a tertiary alcohol as an over-addition byproduct.[1] To circumvent this issue in the large-scale synthesis of (6-Bromopyridin-2-yl)(cyclopropyl)methanone, our strategy of choice is the addition of a Grignard reagent to a nitrile.

This approach is advantageous for several reasons:

  • High Selectivity: The Grignard reagent adds only once to the nitrile's carbon-nitrogen triple bond.[2] This forms a stable intermediate magnesium salt of an imine. This salt is unreactive towards further Grignard addition under the reaction conditions.

  • Controlled Hydrolysis: The desired ketone is only formed during a separate aqueous acid work-up step, which hydrolyzes the imine intermediate.[2] This temporal separation of the ketone formation from the presence of the highly reactive Grignard reagent effectively prevents the formation of the tertiary alcohol byproduct.

  • Process Efficiency: This method is a convergent synthesis that builds the core scaffold of the molecule in a single, high-yielding step, making it highly efficient for large-scale production.[3][4]

The reaction proceeds as follows:

Scheme 1: Synthesis of (6-Bromopyridin-2-yl)(cyclopropyl)methanone Reaction Scheme

The cyclopropyl Grignard reagent attacks the electrophilic carbon of the nitrile on 6-bromopyridine-2-carbonitrile. The resulting imine-magnesium salt intermediate is then hydrolyzed with aqueous acid to yield the final ketone product.

Workflow Visualization

The following diagram outlines the complete workflow, from reagent preparation to the isolation of the final, purified product.

G cluster_prep Preparation & Staging cluster_reaction Reaction & Hydrolysis cluster_purification Work-up & Purification reagents Starting Materials: - 6-Bromopyridine-2-carbonitrile - Cyclopropylmagnesium bromide (0.5M in THF) - Anhydrous THF - Aqueous HCl reactor_prep Reactor Preparation: - Inert atmosphere (N2/Ar) - Dry glassware - Cooled to -10 to 0 °C charge_nitrile Charge reactor with nitrile and anhydrous THF reactor_prep->charge_nitrile grignard_add Slow, controlled addition of Cyclopropylmagnesium Bromide (Maintain T < 5 °C) charge_nitrile->grignard_add react Stir at 0-5 °C until reaction completion (IPC check) grignard_add->react quench Slowly quench with aqueous HCl (exothermic) react->quench hydrolysis Warm to RT and stir to complete imine hydrolysis quench->hydrolysis extract Phase Separation & Extraction with Ethyl Acetate hydrolysis->extract wash Wash organic layer (brine) extract->wash dry Dry over Na2SO4, filter wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify crude product (Crystallization/Chromatography) concentrate->purify final_product (6-Bromopyridin-2-yl)(cyclopropyl)methanone purify->final_product

Caption: High-level workflow for the synthesis of (6-Bromopyridin-2-yl)(cyclopropyl)methanone.

Process Hazards and Safety Precautions

This synthesis involves hazardous materials and exothermic reactions. A thorough risk assessment must be conducted before commencing any work.

  • Cyclopropylmagnesium Bromide: Highly flammable and water-reactive.[5] It can ignite upon contact with air or moisture. It must be handled under a strict inert atmosphere (Nitrogen or Argon). All transfers should be performed using cannula or syringe techniques.

  • Tetrahydrofuran (THF): A highly flammable solvent. Vapors can form explosive mixtures with air. It can also form explosive peroxides upon prolonged exposure to air.[5] Use only peroxide-free THF.

  • 6-Bromopyridine-2-carbonitrile: This compound is expected to be harmful if swallowed, inhaled, or absorbed through the skin, similar to other bromopyridine derivatives.[6][7] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a fume hood.[8]

  • Reaction Exotherm: Both the Grignard reaction and the subsequent acidic quench are highly exothermic. A robust cooling system and slow, controlled addition of reagents are critical to maintain temperature control and prevent a runaway reaction.[9]

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, flame-retardant lab coats, and chemically resistant gloves, is mandatory at all times.[8]

Detailed Experimental Protocol

This protocol is designed for a 100g scale synthesis of the final product.

Reagent/MaterialMolecular Wt.Amount UsedMolar Equiv.
6-Bromopyridine-2-carbonitrile183.01 g/mol 81.0 g1.0
Cyclopropylmagnesium bromide (0.5 M/THF)145.28 g/mol 1.06 L1.2
Anhydrous Tetrahydrofuran (THF)72.11 g/mol 800 mL-
Hydrochloric Acid (2 M aqueous)36.46 g/mol ~1 L-
Ethyl Acetate88.11 g/mol ~2 L-
Saturated Sodium Chloride (Brine)-~500 mL-
Anhydrous Sodium Sulfate142.04 g/mol As needed-
Expected Product 226.07 g/mol ~85-95 g (85-95%) -

Step-by-Step Methodology:

  • Reactor Setup:

    • Equip a 5 L, jacketed glass reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel.

    • Ensure the entire system is dry and purged thoroughly with nitrogen to establish an inert atmosphere.

  • Reagent Charging:

    • Charge the reactor with 6-bromopyridine-2-carbonitrile (81.0 g, 0.442 mol).

    • Add anhydrous THF (800 mL) via cannula transfer.

    • Stir the mixture until the solid is fully dissolved.

    • Cool the reactor jacket to maintain an internal solution temperature of -5 °C to 0 °C.

  • Grignard Addition:

    • Charge the pressure-equalizing dropping funnel with the cyclopropylmagnesium bromide solution (1.06 L of 0.5 M solution in THF, 0.531 mol).

    • Add the Grignard solution dropwise to the stirred nitrile solution over a period of 2-3 hours.

    • CRITICAL: Meticulously monitor the internal temperature throughout the addition, ensuring it does not rise above 5 °C. Adjust the addition rate as necessary to control the exotherm.

    • After the addition is complete, allow the resulting slurry to stir at 0-5 °C for an additional 1-2 hours.

  • In-Process Control (IPC):

    • (Optional but recommended) Carefully withdraw a small aliquot of the reaction mixture, quench it into a vial containing 2 M HCl, extract with ethyl acetate, and analyze by TLC or LC-MS to confirm the consumption of the starting nitrile.

  • Hydrolysis (Quench):

    • In a separate vessel, prepare 1 L of 2 M aqueous hydrochloric acid and cool it in an ice bath.

    • CRITICAL: Very slowly and carefully, transfer the reaction mixture via cannula into the cold, stirred aqueous HCl solution. This step is highly exothermic. Maintain the temperature of the quenching mixture below 25 °C.

    • Once the transfer is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the imine intermediate.

  • Work-up and Extraction:

    • Transfer the biphasic mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 400 mL).

    • Combine all organic layers.

    • Wash the combined organic phase with saturated aqueous sodium chloride (brine, 1 x 500 mL).

    • Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Purification and Isolation:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a semi-solid.

    • For purification, dissolve the crude material in a minimal amount of a hot solvent like isopropanol or an ethyl acetate/hexane mixture.[10]

    • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.

    • Collect the purified solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Process Optimization and Scale-Up Considerations

  • Solvent Choice: While THF is standard for Grignard reactions, 2-Methyltetrahydrofuran (2-MeTHF) can be a superior alternative for large-scale processes due to its higher boiling point, lower water miscibility, and improved stability against Wurtz coupling by-products.[11]

  • Temperature Control: Maintaining a low temperature during the Grignard addition is the most critical parameter to prevent side reactions. For large-scale manufacturing, the reactor's heat transfer capability must be sufficient to manage the reaction's exothermicity.[9]

  • Reagent Quality: The Grignard reagent should be titrated before use to confirm its exact molarity, ensuring accurate stoichiometry. The use of anhydrous solvents and reagents is paramount for achieving high yields, as Grignard reagents are readily destroyed by water.

  • Continuous Flow Processing: For industrial-scale production, transitioning this reaction to a continuous flow setup can offer significant advantages in safety and consistency. Flow reactors provide superior heat and mass transfer, allowing for precise control over the reaction exotherm and residence time, which can lead to higher yields and purity.[1]

References

  • SciSpace. (n.d.). Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives.
  • Wikipedia. (2023, July 15). 2-Acetylpyridine.
  • ChemicalBook. (n.d.). Cyclopropylmethyl Magnesium Bromide synthesis.
  • Sigma-Aldrich. (n.d.). Cyclopropylmagnesium bromide 0.5M THF 23719-80-4.
  • Organic Chemistry Portal. (2010). Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives.
  • Google Patents. (n.d.). CN102757455B - Preparation method of cyclopropylboronic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Grignard Reagents in Modern Pharmaceutical Synthesis.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 2-Bromopyridine.
  • SAFETY DATA SHEET. (2018, August 20).
  • Sigma-Aldrich. (2023). SAFETY DATA SHEET - 2-Bromo-6-(bromomethyl)pyridine.
  • Thieme. (2024). Transition-Metal-Catalyzed Asymmetric Reduction of 2-Pyridine Ketones.
  • ResearchGate. (n.d.). Pharmaceutical syntheses featuring the Grignard reaction.
  • Tokyo Chemical Industry. (n.d.). Cyclopropylmagnesium Bromide | 23719-80-4.
  • National Institutes of Health. (n.d.). Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones.
  • SAFETY DATA SHEET - 2-Amino-6-bromopyridine. (2025, December 19).
  • ResearchGate. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry.
  • SAFETY DATA SHEET - 6-Bromo-2-pyridinecarboxaldehyde. (2010, October 22).
  • Kockmann, N., & Roberge, D. M. (2011). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Organic Process Research & Development.
  • Journal of Chemical Research, Synopses. (n.d.). Condensation Reactions of 2-Acetylpyridine and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4′--Tolyl-2,2′:6′,2″-terpyridine.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • ResearchGate. (2020). Synthesis and Applications of (Pyridyl)imine Fe(II) Complexes as Catalysts in Transfer Hydrogenation of Ketones.
  • Benchchem. (n.d.). Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products.
  • ResearchGate. (n.d.). Ter-Pyridine Catalyzed Allylation of Aldehydes and Ketones under Metal-Free Condition.
  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
  • MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives.
  • PubMed. (2001). Enantioselective Synthesis of (2-pyridyl)alanines via Catalytic Hydrogenation and Application to the Synthesis of L-azatyrosine.
  • Google Patents. (n.d.). US4291165A - Process for making 2-bromopyridine.
  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
  • ResearchGate. (2025). The Development of a Practical and Reliable Large-Scale Synthesis of 2,6-Diamino-4-bromopyridine.
  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
  • TCI AMERICA. (n.d.). Grignard Reaction.
  • National Institutes of Health. (n.d.). Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy.
  • ChemSigma. (n.d.). 1287217-34-8 (6-Bromopyridin-2-yl)(cyclopropyl)methanone.
  • King-Pharm. (n.d.). (6-Bromopyridin-2-yl)(cyclopropyl)methanone [1287217-34-8].
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  • Google Patents. (n.d.). EP2187742B1 - (2s,3r,4r,5s,6r)-2-(4-chloro-3-benzylphenyl)-6-(hydroxymethyl)tetrahydro-2h-pyran-3,4,5-triol derivatives for use in the treatment of diabetes.
  • BLDpharm. (n.d.). 1566066-23-6|(5-Bromopyridin-2-yl)(cyclopropyl)methanone.
  • National Institutes of Health. (2024). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions.
  • RSC Publishing. (n.d.). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions.
  • Google Patents. (n.d.). CN113321668A - Synthesis of serpatatinib.
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Method

The Strategic Role of (6-Bromopyridin-2-yl)(cyclopropyl)methanone in Medicinal Chemistry: Application Notes for the Synthesis of Novel Kinase Inhibitors

Introduction: Identifying a Privileged Scaffold in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents is often accelerated by the identification and strate...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Privileged Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents is often accelerated by the identification and strategic deployment of versatile chemical building blocks. (6-Bromopyridin-2-yl)(cyclopropyl)methanone has emerged as a key intermediate of significant interest, particularly in the synthesis of targeted therapies such as kinase inhibitors. Its unique structural composition, featuring a bromopyridine core coupled with a cyclopropyl ketone moiety, offers a rich platform for chemical elaboration and the introduction of diverse pharmacophoric elements.

The bromopyridine component serves as a versatile synthetic handle, amenable to a wide array of cross-coupling reactions, enabling the facile introduction of various aryl and heteroaryl substituents. This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity and pharmacokinetic properties. The cyclopropyl ketone fragment is not merely a passive linker; its conformational rigidity and unique electronic properties can profoundly influence the binding affinity of the final compound to its biological target. The strained cyclopropyl ring can also contribute to improved metabolic stability and cell permeability, highly desirable attributes in drug candidates.

This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of (6-Bromopyridin-2-yl)(cyclopropyl)methanone, with a specific focus on its role in the development of Tropomyosin receptor kinase (Trk) inhibitors, a class of targeted anticancer agents.

Biological Context and Therapeutic Rationale: Targeting the Tropomyosin Receptor Kinase (Trk) Pathway

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1][2] They are activated by neurotrophins, leading to the downstream activation of several signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are pivotal in promoting cell proliferation, survival, and differentiation.[1][3]

In recent years, chromosomal rearrangements involving the neurotrophic tyrosine receptor kinase (NTRK) genes, which encode the Trk receptors, have been identified as oncogenic drivers in a wide range of adult and pediatric cancers.[4][5] These gene fusions lead to the expression of chimeric Trk proteins with constitutively active kinase domains, resulting in uncontrolled cell growth and tumor proliferation.[2] Consequently, the inhibition of Trk signaling has become a clinically validated strategy for the treatment of these "tumor-agnostic" cancers, meaning the treatment is based on the genetic mutation rather than the location of the tumor in the body.[5]

(6-Bromopyridin-2-yl)(cyclopropyl)methanone is a critical intermediate in the synthesis of a novel class of potent and selective Trk inhibitors. Its structural features allow for the construction of molecules that can effectively compete with ATP for binding to the kinase domain of Trk receptors, thereby inhibiting their autophosphorylation and downstream signaling. The development of such inhibitors represents a significant advancement in precision oncology.

Trk Signaling Pathway in Cancer

The diagram below illustrates the central role of Trk receptors in cancer pathogenesis and the point of intervention for Trk inhibitors.

Trk_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin Trk_Receptor Trk Receptor (TrkA, TrkB, TrkC) Neurotrophin->Trk_Receptor Binds and activates RAS RAS Trk_Receptor->RAS Activates PI3K PI3K Trk_Receptor->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation, Survival, and Growth ERK->Proliferation_Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival Trk_Inhibitor Trk Inhibitor Trk_Inhibitor->Trk_Receptor Inhibits (ATP-competitive)

Caption: Trk signaling pathway and the mechanism of Trk inhibitors.

Experimental Protocols

The following protocols are derived from established synthetic routes and provide a framework for the preparation and utilization of (6-Bromopyridin-2-yl)(cyclopropyl)methanone.

Protocol 1: Synthesis of (6-Bromopyridin-2-yl)(cyclopropyl)methanone

This protocol details the synthesis of the title compound from commercially available 6-bromopyridine-2-carbonitrile via a Grignard reaction.

Reaction Scheme:

Synthesis_Step1 start 6-Bromopyridine-2-carbonitrile reagent1 + Cyclopropylmagnesium bromide start->reagent1 conditions1 THF, 0 °C to rt reagent1->conditions1 product (6-Bromopyridin-2-yl)(cyclopropyl)methanone conditions1->product

Caption: Synthesis of the title compound via Grignard reaction.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (Molar Eq.)
6-Bromopyridine-2-carbonitrile97483-77-7183.011.0
Cyclopropylmagnesium bromide (0.5 M in THF)23719-80-4143.312.5
Tetrahydrofuran (THF), anhydrous109-99-972.11-
1 M Hydrochloric acid (HCl)7647-01-036.46-
Saturated aqueous sodium bicarbonate---
Saturated aqueous sodium chloride (brine)---
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37-
Ethyl acetate (EtOAc)141-78-688.11-
Hexanes110-54-386.18-

Procedure:

  • To a solution of 6-bromopyridine-2-carbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add cyclopropylmagnesium bromide (2.5 eq, 0.5 M in THF) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the pH is approximately 2.

  • Stir the mixture at room temperature for 1 hour.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride (brine).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford (6-Bromopyridin-2-yl)(cyclopropyl)methanone as a solid.

Expected Yield: ~75-85%

Protocol 2: Synthesis of a Pyrazolopyridine Trk Inhibitor Intermediate

This protocol describes the use of (6-Bromopyridin-2-yl)(cyclopropyl)methanone as a key intermediate in a Buchwald-Hartwig amination reaction to form a pyrazolopyridine core, a common scaffold in kinase inhibitors.

Reaction Scheme:

Synthesis_Step2 start (6-Bromopyridin-2-yl)(cyclopropyl)methanone reagent1 + 3-Amino-1H-pyrazole-4-carbonitrile start->reagent1 conditions1 Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C reagent1->conditions1 product 3-Amino-1-(6-(cyclopropanecarbonyl)pyridin-2-yl)-1H-pyrazole-4-carbonitrile conditions1->product

Caption: Buchwald-Hartwig amination to form a Trk inhibitor core.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (Molar Eq.)
(6-Bromopyridin-2-yl)(cyclopropyl)methanone1287217-34-8226.071.0
3-Amino-1H-pyrazole-4-carbonitrile16617-46-2108.101.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.720.05
Xantphos161265-03-8578.680.1
Cesium carbonate (Cs₂CO₃)534-17-8325.822.0
1,4-Dioxane, anhydrous123-91-188.11-
Dichloromethane (DCM)75-09-284.93-
Water7732-18-518.02-

Procedure:

  • To a reaction vessel, add (6-Bromopyridin-2-yl)(cyclopropyl)methanone (1.0 eq), 3-amino-1H-pyrazole-4-carbonitrile (1.2 eq), cesium carbonate (2.0 eq), Xantphos (0.1 eq), and tris(dibenzylideneacetone)dipalladium(0) (0.05 eq).

  • Evacuate and backfill the vessel with nitrogen (repeat 3 times).

  • Add anhydrous 1,4-dioxane.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • Cool the reaction to room temperature and filter through a pad of celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired pyrazolopyridine intermediate.

Expected Yield: ~60-70%

Conclusion and Future Perspectives

(6-Bromopyridin-2-yl)(cyclopropyl)methanone stands as a testament to the power of strategic molecular design in medicinal chemistry. Its successful application in the synthesis of potent Trk inhibitors underscores its value as a privileged scaffold. The protocols outlined herein provide a robust foundation for researchers to access this key intermediate and explore its potential in the development of new therapeutic agents. As our understanding of the molecular drivers of disease continues to expand, the demand for versatile and synthetically accessible building blocks like (6-Bromopyridin-2-yl)(cyclopropyl)methanone will undoubtedly grow, paving the way for the next generation of targeted therapies.

References

  • Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling. [Link]

  • Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling. [Link]

  • A review: recent developments of co-targeted TRK (tropomyosin receptor kinases) inhibitors for cancer therapy. [Link]

  • Recent advances in the discovery of tropomyosin receptor kinases TRKs inhibitors: A mini review. [Link]

  • On Trk—The TrkB Signal Transduction Pathway Is an Increasingly Important Target in Cancer Biology. [Link]

  • Discovery of Tropomyosin Receptor Kinase Inhibitors as New Generation Anticancer Agents: A Review. [Link]

  • On Trk—The TrkB Signal Transduction Pathway Is an Increasingly Important Target in Cancer Biology. [Link]

  • “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology. [Link]

  • Recent advances in the discovery of tropomyosin receptor kinases TRKs inhibitors: A mini review | Request PDF. [Link]

  • Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application. [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Link]

  • Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. [Link]

  • 5-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1h-pyrazol-1-yl)

Sources

Application

The Strategic Deployment of (6-Bromopyridin-2-yl)(cyclopropyl)methanone in Modern Synthetic Chemistry

(6-Bromopyridin-2-yl)(cyclopropyl)methanone has emerged as a highly versatile and strategically important building block for researchers in the pharmaceutical and materials science sectors. Its unique molecular architect...

Author: BenchChem Technical Support Team. Date: January 2026

(6-Bromopyridin-2-yl)(cyclopropyl)methanone has emerged as a highly versatile and strategically important building block for researchers in the pharmaceutical and materials science sectors. Its unique molecular architecture, featuring a reactive bromopyridine core coupled with a stabilizing and conformationally rigid cyclopropyl ketone moiety, offers a powerful platform for the construction of complex molecular targets. This guide provides an in-depth exploration of its applications, supported by detailed experimental protocols, to empower researchers in leveraging this reagent's full synthetic potential.

Overview of the Building Block: A Fusion of Reactivity and Rigidity

(6-Bromopyridin-2-yl)(cyclopropyl)methanone, identified by its CAS Number 1287217-34-8, is a crystalline solid at room temperature. The key to its utility lies in the orthogonal reactivity of its principal functional groups. The bromo substituent at the 6-position of the pyridine ring serves as a prime handle for a variety of palladium-catalyzed cross-coupling reactions. Simultaneously, the cyclopropyl ketone group often plays a crucial role in the biological activity of the final molecule, contributing to enhanced metabolic stability and potency by introducing conformational constraint.[1][2][3]

PropertyValue
CAS Number 1287217-34-8
Molecular Formula C₉H₈BrNO
Molecular Weight 226.07 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in most organic solvents (e.g., DCM, THF, DMF)

Synthesis of the Building Block

A reliable synthesis of (6-Bromopyridin-2-yl)(cyclopropyl)methanone can be adapted from established literature procedures for analogous 2-acylpyridines. A common and effective approach involves the selective monolithiation of 2,6-dibromopyridine followed by quenching with a suitable cyclopropylcarbonyl electrophile.

Protocol: Synthesis of (6-Bromopyridin-2-yl)(cyclopropyl)methanone

Reaction Scheme:

Synthesis cluster_reagents Reagents 2,6-Dibromopyridine 2,6-Dibromopyridine Intermediate Intermediate 2,6-Dibromopyridine->Intermediate 1. n-BuLi, THF, -78 °C (6-Bromopyridin-2-yl)(cyclopropyl)methanone (6-Bromopyridin-2-yl)(cyclopropyl)methanone Intermediate->(6-Bromopyridin-2-yl)(cyclopropyl)methanone 2. N-methoxy-N-methylcyclopropanecarboxamide n-BuLi n-BuLi N-methoxy-N-methylcyclopropanecarboxamide N-methoxy-N-methylcyclopropanecarboxamide

Caption: Synthetic route to the title compound.

Materials:

  • 2,6-Dibromopyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • N-methoxy-N-methylcyclopropanecarboxamide (Weinreb amide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2,6-dibromopyridine (1.0 eq) in anhydrous THF under an inert atmosphere (nitrogen or argon) at -78 °C, add n-BuLi (1.0 eq) dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add a solution of N-methoxy-N-methylcyclopropanecarboxamide (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (6-Bromopyridin-2-yl)(cyclopropyl)methanone.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The true power of this building block is realized in its application in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is readily activated by palladium catalysts, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of biaryl and vinyl-aryl structures.[4][5] (6-Bromopyridin-2-yl)(cyclopropyl)methanone is an excellent substrate for this reaction, enabling the introduction of a wide range of aryl and heteroaryl substituents at the 6-position of the pyridine ring. This transformation is particularly relevant in the synthesis of kinase inhibitors, where a substituted pyridine core is a common pharmacophore.[6][7]

This protocol is adapted from a procedure used for a similar substrate in the synthesis of Spleen Tyrosine Kinase (Syk) inhibitors.[8]

Reaction Scheme:

Suzuki_Coupling cluster_reagents Reagents (6-Bromopyridin-2-yl)(cyclopropyl)methanone (6-Bromopyridin-2-yl)(cyclopropyl)methanone Product Product (6-Bromopyridin-2-yl)(cyclopropyl)methanone->Product Phenylboronic acid, Pd(dppf)Cl₂, Na₂CO₃, DMF, 100 °C Phenylboronic acid Phenylboronic acid Pd(dppf)Cl₂ Pd(dppf)Cl₂ Na₂CO₃ Na₂CO₃

Caption: Suzuki-Miyaura coupling reaction.

Materials:

  • (6-Bromopyridin-2-yl)(cyclopropyl)methanone

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add (6-Bromopyridin-2-yl)(cyclopropyl)methanone (1.0 eq), phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (3.0 eq).

  • Purge the vessel with an inert gas (nitrogen or argon).

  • Add DMF and water (typically a 4:1 to 10:1 mixture).

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield cyclopropyl(6-phenylpyridin-2-yl)methanone.

CatalystBaseSolventTemperature (°C)Typical Yield (%)
Pd(dppf)Cl₂Na₂CO₃DMF/Water10075-90
Pd(PPh₃)₄K₂CO₃Toluene/Water11070-85
SPhos Pd G3K₃PO₄1,4-Dioxane/Water9080-95
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines, a motif prevalent in pharmaceuticals.[2] The reaction of (6-Bromopyridin-2-yl)(cyclopropyl)methanone with a variety of primary and secondary amines provides access to a diverse range of 6-aminopyridine derivatives.

This protocol is based on established conditions for the amination of 2-bromopyridines.[1][9]

Reaction Scheme:

Buchwald_Hartwig cluster_reagents Reagents (6-Bromopyridin-2-yl)(cyclopropyl)methanone (6-Bromopyridin-2-yl)(cyclopropyl)methanone Product Product (6-Bromopyridin-2-yl)(cyclopropyl)methanone->Product Morpholine, Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 80 °C Morpholine Morpholine Pd₂(dba)₃ Pd₂(dba)₃ BINAP BINAP NaOtBu NaOtBu

Caption: Buchwald-Hartwig amination reaction.

Materials:

  • (6-Bromopyridin-2-yl)(cyclopropyl)methanone

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In an inert atmosphere glovebox or using Schlenk techniques, charge a reaction vessel with (6-Bromopyridin-2-yl)(cyclopropyl)methanone (1.0 eq), Pd₂(dba)₃ (0.02 eq), (±)-BINAP (0.04 eq), and NaOtBu (1.4 eq).

  • Add anhydrous toluene, followed by morpholine (1.2 eq).

  • Heat the reaction mixture to 80 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, add diethyl ether and wash the organic mixture with brine (2x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to give cyclopropyl(6-morpholinopyridin-2-yl)methanone.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃ / BINAPNaOtBuToluene80-10060-85
Pd(OAc)₂ / XPhosK₂CO₃t-BuOH10070-90
RuPhos Pd G3LHMDSTHF7075-95

Conclusion

(6-Bromopyridin-2-yl)(cyclopropyl)methanone is a powerful and versatile building block that provides a reliable entry point for the synthesis of a wide array of substituted pyridines. Its utility in cornerstone reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination makes it an invaluable tool for researchers in drug discovery and materials science. The protocols outlined in this guide, grounded in established chemical literature, offer a solid foundation for the successful application of this reagent in your synthetic endeavors.

References

  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages, SP602. [Link]

  • Boschelli, D. H., et al. (1998). Synthesis and tyrosine kinase inhibitory activity of a series of 2-amino-8H-pyrido[2,3-d]pyrimidines: identification of potent, selective platelet-derived growth factor receptor tyrosine kinase inhibitors. Journal of medicinal chemistry, 41(22), 4365–4377. [Link]

  • Chem-Impex. (n.d.). 2-Acetyl-6-bromopyridine. Retrieved from [Link]

  • Hartwig, J. F., & Sheng, Q. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]

  • ACS Publications. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • Pipzine Chemicals. (n.d.). 2-Acetyl-6-Bromopyridine Manufacturer & Supplier China. Retrieved from [Link]

  • Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. [Link]

  • PubMed. (n.d.). A Concise Synthesis of a Novel Antiangiogenic Tyrosine Kinase Inhibitor. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (2023). Suzuki reaction. [Link]

  • Google Patents. (2015). Substituted pyridine compounds for the treatment of diseases mediated by syk kinase.

Sources

Method

Application Notes and Protocols for Suzuki Coupling Reactions with (6-Bromopyridin-2-yl)(cyclopropyl)methanone

Introduction: The Strategic Importance of Pyridinyl-Cyclopropyl Methanones in Modern Drug Discovery The pyridinyl-cyclopropyl methanone scaffold is a privileged structural motif in contemporary medicinal chemistry. The u...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyridinyl-Cyclopropyl Methanones in Modern Drug Discovery

The pyridinyl-cyclopropyl methanone scaffold is a privileged structural motif in contemporary medicinal chemistry. The unique combination of the electron-deficient pyridine ring, a versatile handle for further functionalization, and the conformationally constrained, metabolically stable cyclopropyl group offers a compelling three-dimensional architecture for potent and selective interactions with a wide array of biological targets. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, providing a robust and highly versatile method for the formation of carbon-carbon bonds.[1] Its application in the pharmaceutical industry is widespread due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast diversity of boronic acid and ester building blocks.[2][3]

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals engaged in the synthesis of novel compounds derived from (6-Bromopyridin-2-yl)(cyclopropyl)methanone. We will delve into the mechanistic underpinnings of the Suzuki coupling, provide detailed, field-proven protocols for its successful execution with this specific substrate, and offer insights into troubleshooting and optimization strategies.

Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Coupling Cycle

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[4][5]

The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of (6-Bromopyridin-2-yl)(cyclopropyl)methanone. This step is often rate-determining and can be influenced by the electron density of the pyridine ring and the steric hindrance around the C-Br bond. The presence of the electron-withdrawing cyclopropylcarbonyl group at the 2-position is expected to facilitate this step.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium(II) center, displacing the bromide. The base is crucial as it activates the organoboron species, forming a more nucleophilic boronate complex.[6][7] The choice of base can significantly impact the reaction rate and yield.

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.

Suzuki_Coupling_Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)(X)Ln B->C D Transmetalation C->D R-B(OR')2 + Base E Ar-Pd(II)(R)Ln D->E F Reductive Elimination E->F F->A Ar-R Product (6-Arylpyridin-2-yl) (cyclopropyl)methanone F->Product Reactant1 (6-Bromopyridin-2-yl) (cyclopropyl)methanone Reactant1->B Reactant2 Arylboronic Acid Reactant2->D

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are designed as robust starting points for the Suzuki coupling of (6-Bromopyridin-2-yl)(cyclopropyl)methanone with a variety of aryl and heteroaryl boronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific, challenging substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol employs the widely used and commercially available tetrakis(triphenylphosphine)palladium(0) catalyst, which is often effective for a broad range of substrates.

Materials:

  • (6-Bromopyridin-2-yl)(cyclopropyl)methanone (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Schlenk flask or sealed microwave vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add (6-Bromopyridin-2-yl)(cyclopropyl)methanone, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane and 1 mL water per 1 mmol of the starting bromide). The final concentration should be approximately 0.1 M with respect to the bromide.

  • Stir the reaction mixture vigorously and heat to 90-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure for Challenging Substrates using a Buchwald Ligand

For sterically hindered or electron-deficient arylboronic acids, a more active catalyst system employing a Buchwald ligand such as SPhos is recommended.[3]

Materials:

  • (6-Bromopyridin-2-yl)(cyclopropyl)methanone (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Toluene

  • Water (degassed)

  • Schlenk flask or sealed microwave vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add (6-Bromopyridin-2-yl)(cyclopropyl)methanone, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Add toluene and degassed water in a 10:1 ratio (e.g., 5 mL toluene and 0.5 mL water per 1 mmol of the starting bromide).

  • Heat the reaction mixture with vigorous stirring to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow the work-up and purification procedure as described in Protocol 1.

Data Presentation: A Comparative Overview of Reaction Conditions

The choice of reaction parameters can significantly influence the yield and purity of the desired product. The following table provides a summary of recommended starting conditions for the Suzuki coupling of (6-Bromopyridin-2-yl)(cyclopropyl)methanone with various classes of arylboronic acids.

Arylboronic Acid Type Catalyst System Base Solvent System Temperature (°C) Typical Yield Range
Electron-rich (e.g., 4-methoxyphenyl)Pd(PPh₃)₄ (5 mol%)K₂CO₃ (2 equiv)Dioxane/H₂O (4:1)90-10080-95%
Electron-neutral (e.g., phenyl)Pd(PPh₃)₄ (5 mol%)K₂CO₃ (2 equiv)Dioxane/H₂O (4:1)90-10075-90%
Electron-deficient (e.g., 4-cyanophenyl)Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄ (3 equiv)Toluene/H₂O (10:1)11070-85%
Sterically hindered (e.g., 2-methylphenyl)Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄ (3 equiv)Toluene/H₂O (10:1)11065-80%
Heteroaryl (e.g., 3-pyridyl)Pd(dppf)Cl₂ (5 mol%)Cs₂CO₃ (2 equiv)Dioxane/H₂O (4:1)10060-80%

Experimental Workflow Visualization

A systematic approach to the experimental setup and execution is crucial for reproducibility and success.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Weigh Reagents: (6-Bromopyridin-2-yl)(cyclopropyl)methanone, Arylboronic acid, Base B Prepare Inert Atmosphere (Schlenk flask, 3x evacuate/backfill) A->B C Add Catalyst and Ligand (under inert gas) B->C D Add Degassed Solvents C->D E Heat and Stir (e.g., 90-110 °C) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to Room Temperature F->G H Aqueous Work-up (Dilute, Extract) G->H I Dry and Concentrate H->I J Purify (Flash Column Chromatography) I->J K Characterize Product (NMR, MS, etc.) J->K

Figure 2: A generalized experimental workflow for the Suzuki coupling reaction.

Troubleshooting and Field-Proven Insights

1. Low or No Conversion:

  • Catalyst Inactivity: The Pd(0) catalyst can be sensitive to air and moisture. Ensure that the reaction is set up under a strictly inert atmosphere and that the solvents are properly degassed. Using a pre-catalyst, such as an SPhos palladacycle, can sometimes improve reproducibility.

  • Pyridine Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can mitigate this effect.

  • Inefficient Transmetalation: Ensure the base is of high quality and sufficiently strong to promote the formation of the boronate species. K₃PO₄ is often more effective than K₂CO₃ for challenging couplings.

2. Common Side Reactions:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of the corresponding arene. This can be minimized by using anhydrous conditions or by employing more stable boronate esters (e.g., pinacol esters).

  • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl bromide can occur. This is often more prevalent with highly active catalyst systems and can be suppressed by using the appropriate stoichiometry of reagents and by ensuring an oxygen-free environment.

  • Dehalogenation: The bromo-group can be replaced by a hydrogen atom. This side reaction is more common with certain catalyst systems and in the presence of protic solvents.

3. Challenges with the Ketone Functionality:

The cyclopropyl ketone moiety in the substrate is generally stable under Suzuki coupling conditions. However, in the presence of very strong bases and at high temperatures, side reactions involving the enolization of the ketone are possible, though unlikely under the recommended protocols.

Conclusion

The Suzuki-Miyaura cross-coupling of (6-Bromopyridin-2-yl)(cyclopropyl)methanone is a powerful and reliable method for the synthesis of a diverse range of novel chemical entities for drug discovery and development. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently generate libraries of compounds for biological evaluation. The protocols and insights provided in this document serve as a robust foundation for the successful implementation of this critical transformation.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Carrow, B. P.; Hartwig, J. F. Distinguishing Between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 2011 , 133 (7), 2116–2119. [Link]

  • Matos, K.; Soderquist, J. A. Alkylboranes in the Suzuki-Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry, 1998 , 63 (3), 461–470. [Link]

  • Wallace, D. J.; Chen, C.-y. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 2002 , 43 (38), 6987-6989. [Link]

  • Molander, G. A.; Brown, A. R. Palladium-Catalyzed Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 2006 , 71 (25), 9681–9686. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

Application

Topic: High-Purity Isolation of (6-Bromopyridin-2-yl)(cyclopropyl)methanone: A Guide to Chromatographic and Crystallization Techniques

An Application Note and Protocol Guide from the Office of the Senior Application Scientist Abstract (6-Bromopyridin-2-yl)(cyclopropyl)methanone is a key heterocyclic building block in contemporary drug discovery, frequen...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide from the Office of the Senior Application Scientist

Abstract

(6-Bromopyridin-2-yl)(cyclopropyl)methanone is a key heterocyclic building block in contemporary drug discovery, frequently utilized in the synthesis of complex molecular scaffolds. The purity of this intermediate is paramount, as trace impurities can lead to side reactions, compromised yields, and difficulties in the purification of subsequent products. This document provides a detailed guide for researchers, chemists, and drug development professionals on robust and reproducible methods for the purification of (6-Bromopyridin-2-yl)(cyclopropyl)methanone, focusing on the strategic application of flash column chromatography and recrystallization. The protocols herein are designed to be self-validating, with explanations grounded in the physicochemical properties of the target molecule to ensure >98% purity.

Understanding the Molecule: Physicochemical Profile & Purification Rationale

The molecular structure of (6-Bromopyridin-2-yl)(cyclopropyl)methanone dictates its behavior in various purification systems. A successful purification strategy is not a matter of chance but a direct consequence of understanding these properties.

  • Polarity: The molecule exhibits moderate polarity. The primary contributors are the electronegative nitrogen atom within the pyridine ring and the carbonyl group of the ketone. This polarity profile makes it an ideal candidate for normal-phase chromatography.[1][2] The pyridine nitrogen also introduces a basic character, which can be exploited or may require mitigation (e.g., addition of a small amount of triethylamine to the mobile phase to prevent tailing on silica gel).

  • Solubility: It is expected to be soluble in moderately polar to polar organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and acetone. Its solubility in non-polar solvents like hexanes will be limited, while its solubility in protic solvents like ethanol may be temperature-dependent, a key characteristic for recrystallization.[3]

  • Potential Impurities: Common synthetic routes may introduce specific impurities that must be removed. These can include:

    • Starting Materials: Unreacted 2,6-dibromopyridine or cyclopropyl-containing reagents.

    • Side-Products: Isomers or products of over-reaction.

    • Reagents & By-products: Residual coupling catalysts or inorganic salts.

Given this profile, a two-stage purification strategy is recommended: an initial, bulk purification via normal-phase flash chromatography to remove major impurities, followed by recrystallization as a final polishing step to achieve high crystalline purity.

Strategic Purification Workflow

The overall strategy is designed to efficiently remove a broad range of potential impurities, progressing from a general separation technique to a highly specific one.

Purification_Workflow Crude Crude Product (Synthesized Material) Chromatography Primary Purification: Normal-Phase Flash Chromatography Crude->Chromatography Dissolve in min. DCM TLC_Analysis In-Process Analysis: TLC of Fractions Chromatography->TLC_Analysis Collect fractions Combine Combine Pure Fractions & Evaporate Solvent TLC_Analysis->Combine Identify pure fractions Recrystallization Final Polishing: Recrystallization Combine->Recrystallization Solid Residue Purity_Check Final Purity Assessment (HPLC, NMR, MP) Recrystallization->Purity_Check Collect crystals Final_Product High-Purity Product (>98%) Purity_Check->Final_Product Confirm Purity

Figure 1: Recommended workflow for the purification of (6-Bromopyridin-2-yl)(cyclopropyl)methanone.

Experimental Protocols

Protocol 1: Primary Purification via Normal-Phase Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a polar stationary phase (silica gel) and solubility in a non-polar mobile phase.[4] More polar compounds interact more strongly with the silica and elute later.

Materials:

  • Silica gel (230-400 mesh)

  • Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc), Dichloromethane (DCM) - all HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Flash chromatography system (manual or automated)

Step-by-Step Methodology:

  • Mobile Phase Selection (TLC Analysis):

    • Dissolve a small sample of the crude material in DCM.

    • Spot the solution onto a TLC plate.

    • Develop the plate in various solvent systems. A good starting point is 20% EtOAc in Hexane.

    • The ideal system will show the product spot with a Retention Factor (Rf) of ~0.3, well-separated from impurities. Adjust the EtOAc percentage to achieve this Rf.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 5% EtOAc in Hexane).

    • Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped. The amount of silica should be approximately 50-100 times the weight of the crude material.

  • Sample Loading:

    • Direct Loading: Dissolve the crude product in a minimal amount of DCM.

    • Dry Loading (Recommended): Dissolve the crude product in DCM, add a small amount of silica gel (2-3x the weight of the crude material), and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. This method often results in better resolution.

  • Elution and Fraction Collection:

    • Begin elution with a low-polarity mobile phase (e.g., 5% EtOAc/Hex).

    • Gradually increase the polarity (gradient elution) according to the TLC analysis (e.g., from 5% to 30% EtOAc).

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC.

    • Combine all fractions that contain the pure product.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to yield the partially purified product.

ParameterRecommended ConditionsRationale
Stationary Phase Silica Gel (230-400 mesh)Industry standard polar stationary phase for separating moderately polar organic molecules.[1][2]
Mobile Phase Gradient of Ethyl Acetate in n-Hexane (e.g., 5% -> 30%)Allows for efficient elution of non-polar impurities first, followed by the target compound.
Sample Loading Dry loadingPrevents band broadening and improves separation efficiency compared to direct liquid injection.
Detection TLC with UV visualization (254 nm)The aromatic pyridine ring allows for easy visualization under UV light.
Protocol 2: Final Polishing via Recrystallization

Recrystallization purifies crystalline compounds by leveraging differences in solubility at different temperatures.[5] An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at low temperatures, leaving impurities behind in the solution (mother liquor).[6]

Solvent_Selection Start Select Potential Solvent Test_Cold Test Solubility in Cold Solvent Start->Test_Cold Insoluble Result: Insoluble Test_Cold->Insoluble Ideal Bad_Solvent Poor Solvent (Try Another) Test_Cold->Bad_Solvent Soluble Test_Hot Test Solubility in Hot Solvent Soluble Result: Soluble Test_Hot->Soluble Ideal Test_Hot->Bad_Solvent Insoluble Insoluble->Test_Hot Good_Solvent Good Recrystallization Solvent Soluble->Good_Solvent

Figure 2: Logic diagram for selecting an effective recrystallization solvent.

Materials:

  • Chromatographically purified (6-Bromopyridin-2-yl)(cyclopropyl)methanone

  • Candidate solvents: Isopropanol, Ethanol, Acetone, Ethyl Acetate/Hexane mixture

  • Erlenmeyer flask, condenser, heating source (hot plate), ice bath

  • Büchner funnel and filter paper

Step-by-Step Methodology:

  • Solvent Screening:

    • Place a small amount of the purified product into several test tubes.

    • Add a small volume of a candidate solvent to each tube at room temperature. A good solvent should not dissolve the compound.

    • Heat the tubes that show poor room-temperature solubility. A good solvent will dissolve the compound completely near its boiling point.

    • Allow the hot solutions to cool. The best solvent will yield a high quantity of crystalline precipitate. Isopropanol or an EtOAc/Hexane mixture are promising candidates.

  • Dissolution:

    • Place the bulk of the chromatographically purified material into an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring. Add only enough hot solvent to fully dissolve the solid.

  • Hot Filtration (Optional):

    • If any insoluble impurities are visible in the hot solution, perform a quick gravity filtration using a pre-heated funnel to remove them.

  • Crystallization:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[7]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying:

    • Dry the crystals under vacuum to a constant weight. The final product should be a pure, crystalline solid.

Purity Verification

The purity of the final product should be confirmed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): The most common method for quantitative purity analysis, capable of detecting trace impurities.[8] A reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase is a suitable starting point.[9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any structurally related impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.[6]

References

  • University of Colorado Boulder. (n.d.). Distillation.
  • Wikipedia. (2024).
  • Creative Chemistry. (n.d.).
  • Not Voodoo. (n.d.).
  • Wikipedia. (2024).
  • Phenomenex. (2025). Normal-phase vs.
  • Sigma-Aldrich. (n.d.). (5-Bromopyridin-2-yl)(cyclopropyl)methanone.
  • University of Rochester. (n.d.).
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • Hungarian Oil and Gas Research Institute. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
  • University of California, Irvine. (n.d.). How to Grow Crystals.
  • Harper, T. (2024, January 5). Crystallization | Organic Chemistry Lab Techniques. YouTube.
  • Phenomenex. (n.d.). Normal Phase HPLC Columns.
  • Wikipedia. (2024).
  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column.

Sources

Method

Analytical methods for characterizing (6-Bromopyridin-2-yl)(cyclopropyl)methanone

An In-Depth Technical Guide to the Analytical Characterization of (6-Bromopyridin-2-yl)(cyclopropyl)methanone Introduction (6-Bromopyridin-2-yl)(cyclopropyl)methanone is a heterocyclic aromatic ketone of increasing inter...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analytical Characterization of (6-Bromopyridin-2-yl)(cyclopropyl)methanone

Introduction

(6-Bromopyridin-2-yl)(cyclopropyl)methanone is a heterocyclic aromatic ketone of increasing interest within pharmaceutical and agrochemical research. Its unique structural combination of a brominated pyridine ring and a cyclopropyl ketone moiety suggests its potential as a versatile building block for the synthesis of novel bioactive molecules. The presence of a halogen atom provides a reactive handle for further chemical modifications, making it a valuable intermediate.[1]

Ensuring the identity, purity, and stability of such a key intermediate is paramount for the successful development of any end-product. A robust and comprehensive analytical characterization is therefore not merely a quality control step but a foundational component of the research and development process. This guide provides a detailed overview of the essential analytical methods for the complete characterization of (6-Bromopyridin-2-yl)(cyclopropyl)methanone, grounded in established scientific principles and regulatory expectations. The protocols herein are designed to be self-validating, providing researchers with the tools to generate reliable and reproducible data.

Physicochemical Properties

A foundational step in the analytical workflow is the confirmation of the basic physicochemical properties of the compound.

PropertyValue
CAS Number 1287217-34-8
Molecular Formula C₉H₈BrNO
Molecular Weight 226.07 g/mol
Appearance Off-white to yellow solid
Purity (typical) ≥97%

I. Chromatographic Methods for Purity and Assay

Chromatographic techniques are indispensable for separating the target compound from impurities, by-products, and starting materials.

A. High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. The method separates molecules based on their hydrophobicity. For (6-Bromopyridin-2-yl)(cyclopropyl)methanone, a C18 column is an excellent choice as its nonpolar stationary phase will interact sufficiently with the aromatic and alkyl moieties of the molecule. A mobile phase consisting of acetonitrile and water provides a broad elution window to separate the main component from both more polar and less polar impurities.[2][3] The inclusion of a small amount of acid, such as formic acid, can improve peak shape for the basic pyridine nitrogen.[4]

Protocol 1: RP-HPLC Purity Analysis

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good separation for a wide range of polarities.[2][3]
Mobile Phase A 0.1% Formic Acid in WaterAcidifier for improved peak shape of the pyridine moiety.[4]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 20% B to 95% B over 20 minEnsures elution of any potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 25 °CMaintains consistent retention times.
Detection UV at 254 nmThe aromatic pyridine ring provides strong UV absorbance at this wavelength.
Injection Vol. 10 µL
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.

Workflow for HPLC Purity Analysis

Caption: Workflow for HPLC purity analysis of (6-Bromopyridin-2-yl)(cyclopropyl)methanone.

B. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity Confirmation

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying residual solvents or volatile by-products from the synthesis. The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) and fragmentation pattern. A key diagnostic feature for this molecule is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[5][6] This results in a characteristic M+2 peak in the mass spectrum that is nearly equal in intensity to the molecular ion peak (M+), providing strong evidence for the presence of a single bromine atom.[5][6]

Protocol 2: GC-MS Analysis

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in a suitable solvent such as ethyl acetate or dichloromethane.

  • Instrumentation and Conditions:

ParameterRecommended SettingRationale
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA versatile, low-polarity column suitable for a wide range of compounds.
Inlet Temp. 250 °CEnsures complete vaporization of the sample.
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 minProvides good separation of components with different boiling points.
Carrier Gas Helium, constant flow of 1 mL/minInert carrier gas.
MS Ion Source Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
MS Quad Temp. 150 °C
Mass Range 40-400 amuCovers the molecular weight of the target compound and expected fragments.
  • Data Analysis:

    • Examine the total ion chromatogram (TIC) for any impurity peaks.

    • Analyze the mass spectrum of the main peak. Look for the molecular ion (M+) at m/z 225 and 227, with approximately equal intensities, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[5][6]

    • Identify fragment ions to further confirm the structure.

II. Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the chemical structure of the molecule.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structure determination of organic molecules. Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR: Will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum is expected to show signals for the pyridine ring protons, the methine proton of the cyclopropyl group, and the methylene protons of the cyclopropyl group.[7]

  • ¹³C NMR: Will show signals for each unique carbon atom in the molecule. The chemical shift of the carbonyl carbon is particularly diagnostic, typically appearing far downfield.[8]

Expected ¹H and ¹³C NMR Chemical Shifts

Moiety¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)
Pyridine CH7.5 - 8.5120 - 150
Cyclopropyl CH2.5 - 3.0 (methine)15 - 25
Cyclopropyl CH₂0.9 - 1.5 (methylene)10 - 20
Carbonyl C=O-195 - 205
C-Br-~118

Protocol 3: NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the splitting patterns (singlet, doublet, triplet, multiplet) to deduce proton-proton coupling.

    • Assign all peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecular structure.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For (6-Bromopyridin-2-yl)(cyclopropyl)methanone, key absorptions are expected for the carbonyl group and the aromatic ring.[9][10]

Expected FTIR Absorption Bands

Functional GroupWavenumber (cm⁻¹, predicted)
C=O (Aromatic Ketone)1680 - 1700
C=C, C=N (Pyridine Ring)1550 - 1600
C-H (Aromatic)3000 - 3100
C-H (Cyclopropyl)~3000
C-Br500 - 600

Protocol 4: FTIR Analysis

  • Sample Preparation:

    • Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing into a transparent disk.

    • Alternatively, dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl), and allow the solvent to evaporate to form a thin film.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment or the pure KBr pellet.

  • Data Analysis:

    • Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

C. UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.[11][12][13] The conjugated system of the bromopyridine ring and the carbonyl group will give rise to characteristic absorbance in the UV region.

Protocol 5: UV-Vis Analysis

  • Sample Preparation:

    • Prepare a stock solution of the compound in a UV-transparent solvent like ethanol or acetonitrile at a concentration of ~1 mg/mL.

    • Prepare a dilute solution (e.g., 10 µg/mL) from the stock solution.

  • Data Acquisition:

    • Scan the dilute solution from 200 to 400 nm in a quartz cuvette using the solvent as a blank.

  • Data Analysis:

    • Determine the wavelength of maximum absorbance (λmax). This value is a characteristic property of the compound and can be used for quantitative analysis using the Beer-Lambert law.[13]

III. Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. The results are compared with the theoretical values calculated from the molecular formula to confirm the elemental composition. Due to the presence of bromine, a specific method for halogen analysis is required.[14][15]

Theoretical Elemental Composition for C₉H₈BrNO

ElementPercentage
Carbon (C)47.82%
Hydrogen (H)3.57%
Bromine (Br)35.34%
Nitrogen (N)6.20%
Oxygen (O)7.07%

Protocol 6: Elemental Analysis

  • Instrumentation:

    • Use a CHN analyzer for carbon, hydrogen, and nitrogen content.

    • Use a method such as oxygen flask combustion followed by ion chromatography or titration for bromine content.[15]

  • Analysis:

    • Submit a pure, dry sample for analysis.

    • Compare the experimental percentages to the theoretical values. The results should be within ±0.4% of the theoretical values.

IV. Analytical Method Validation

For use in a regulated environment, the developed analytical methods, particularly the HPLC method for purity and assay, must be validated according to ICH guidelines.[1][16][17] This ensures the method is reliable, reproducible, and fit for its intended purpose.[18]

Key Validation Parameters

Sources

Application

Application Note: Structural Elucidation of (6-Bromopyridin-2-yl)(cyclopropyl)methanone using ¹H and ¹³C NMR Spectroscopy

Introduction (6-Bromopyridin-2-yl)(cyclopropyl)methanone is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its rigid structure, combining an aromatic bromop...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(6-Bromopyridin-2-yl)(cyclopropyl)methanone is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its rigid structure, combining an aromatic bromopyridine moiety with a strained cyclopropyl ring, imparts unique conformational properties that are of significant interest in drug design. Accurate structural characterization is paramount for ensuring the identity and purity of this compound in synthetic workflows. This application note provides a detailed guide to the structural elucidation of (6-Bromopyridin-2-yl)(cyclopropyl)methanone using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As experimentally derived public data for this specific molecule is limited, this guide presents a predicted spectral analysis based on closely related analogues, coupled with a comprehensive, field-proven protocol for data acquisition and processing.

The causality behind our experimental choices lies in the need for unambiguous signal assignment. The distinct electronic environments of the pyridine and cyclopropyl protons and carbons necessitate a robust NMR methodology to resolve overlapping signals and confirm connectivity. This protocol is designed as a self-validating system, ensuring high-quality, reproducible data for researchers in drug development and related scientific fields.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for (6-Bromopyridin-2-yl)(cyclopropyl)methanone. These predictions are derived from an analysis of structurally similar compounds, including 2-acetyl-6-bromopyridine and various cyclopropyl ketones.[1] The data is presented for a simulated spectrum in deuterated chloroform (CDCl₃), a common solvent for this class of compounds.

Table 1: Predicted ¹H NMR Data for (6-Bromopyridin-2-yl)(cyclopropyl)methanone in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ) [ppm]Predicted MultiplicityPredicted Coupling Constants (J) [Hz]
H-3~ 7.95Doublet of doublets (dd)³J(H3-H4) ≈ 7.8, ⁴J(H3-H5) ≈ 0.9
H-4~ 7.70Triplet (t)³J(H4-H3) ≈ 7.8, ³J(H4-H5) ≈ 7.8
H-5~ 7.80Doublet of doublets (dd)³J(H5-H4) ≈ 7.8, ⁴J(H5-H3) ≈ 0.9
H-cyclopropyl (CH)~ 2.60Multiplet (m)-
H-cyclopropyl (CH₂)~ 1.25Multiplet (m)-
H-cyclopropyl (CH₂)~ 1.05Multiplet (m)-

Table 2: Predicted ¹³C NMR Data for (6-Bromopyridin-2-yl)(cyclopropyl)methanone in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ) [ppm]
C=O~ 199.0
C-2~ 152.0
C-6~ 142.0
C-4~ 139.0
C-3~ 128.0
C-5~ 123.0
C-cyclopropyl (CH)~ 17.0
C-cyclopropyl (CH₂)~ 11.5

Disclaimer: The NMR data presented is predictive and should be confirmed with experimental results.

Experimental Protocol: NMR Data Acquisition and Processing

This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of (6-Bromopyridin-2-yl)(cyclopropyl)methanone.

Part 1: Sample Preparation

Meticulous sample preparation is the cornerstone of high-quality NMR spectroscopy, as it directly influences spectral resolution and reliability.[2]

  • Analyte Preparation: Accurately weigh 5-10 mg of (6-Bromopyridin-2-yl)(cyclopropyl)methanone for ¹H NMR, and 20-30 mg for ¹³C NMR, into a clean, dry vial. The choice of a higher concentration for ¹³C NMR is due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio, which results in inherently lower sensitivity compared to ¹H NMR.

  • Solvent Selection: Use high-purity deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is a versatile solvent for a wide range of organic compounds and its residual proton signal (at ~7.26 ppm) and carbon signal (at ~77.16 ppm) are well-characterized.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the analyte.[3] Gently vortex or sonicate the mixture to ensure complete dissolution. A homogeneous solution is crucial to avoid magnetic field distortions.[2]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[4]

  • Sample Volume: Ensure the final sample height in the NMR tube is approximately 4-5 cm to be within the active volume of the NMR probe's radiofrequency coils.[5]

  • Labeling and Storage: Cap the NMR tube securely and label it clearly. If not for immediate use, store the sample appropriately, typically at room temperature and protected from light.

Part 2: NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. These should be adapted as necessary for instruments of different field strengths.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is typically sufficient.

  • Pulse Width: A 30° flip angle is recommended for routine qualitative analysis to allow for a shorter relaxation delay. For quantitative analysis, a 90° pulse with a longer relaxation delay is necessary.[6]

  • Spectral Width: 12-16 ppm, centered around 6 ppm.

  • Acquisition Time (AQ): 3-4 seconds to ensure good digital resolution.[7]

  • Relaxation Delay (D1): 1-2 seconds for qualitative spectra. For quantitative measurements, D1 should be at least 5 times the longest T₁ relaxation time of the protons of interest.

  • Number of Scans (NS): 8-16 scans are generally adequate for achieving a good signal-to-noise ratio for a sample of this concentration.[8]

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems) is standard.

  • Pulse Width: A 30° flip angle is used to maximize signal for a given experiment time.

  • Spectral Width: 220-240 ppm, centered around 110 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 1024-4096 scans are typically required to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Temperature: 298 K (25 °C).

Part 3: Data Processing

Modern NMR software such as Mnova or TopSpin can be used for efficient and accurate data processing.[9][10]

  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation. This enhances the signal-to-noise ratio with a minimal loss of resolution.

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply an automatic baseline correction algorithm to ensure the baseline is flat and at zero intensity.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. If TMS is not present, the residual solvent peak of CDCl₃ can be used as a secondary reference (7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Peak Picking and Integration: Identify all significant peaks and integrate their areas. For ¹H NMR, the relative integrals should be normalized to a known number of protons.

  • Reporting: Generate a comprehensive report including the processed spectrum, a peak list with chemical shifts, multiplicities, coupling constants (for ¹H), and integrations.

Visualization of Key Structures and Workflows

The following diagrams illustrate the molecular structure of (6-Bromopyridin-2-yl)(cyclopropyl)methanone with atom numbering for NMR assignment and a generalized workflow for the experimental protocol.

molecular_structure cluster_pyridine cluster_ketone cluster_cyclopropyl N1 N C2 C2 N1->C2 C3 C3(H) C2->C3 C7 C7(=O) C2->C7 C4 C4(H) C3->C4 C5 C5(H) C4->C5 C6 C6(Br) C5->C6 C6->N1 C8 C8(H) C7->C8 C9 C9(H₂) C8->C9 C10 C10(H₂) C9->C10 C10->C8

Caption: Molecular structure of (6-Bromopyridin-2-yl)(cyclopropyl)methanone with atom numbering for NMR assignments.

experimental_workflow prep Sample Preparation dissolve Dissolve in CDCl₃ with TMS prep->dissolve filter Filter into NMR Tube dissolve->filter acq NMR Data Acquisition filter->acq Insert into Spectrometer h1_acq ¹H NMR Acquisition acq->h1_acq c13_acq ¹³C NMR Acquisition acq->c13_acq proc Data Processing h1_acq->proc c13_acq->proc ft Fourier Transformation proc->ft phase_base Phasing & Baseline Correction ft->phase_base ref Referencing phase_base->ref analysis Spectral Analysis ref->analysis peak_pick Peak Picking & Integration analysis->peak_pick assign Signal Assignment peak_pick->assign report Reporting assign->report

Caption: Experimental workflow for NMR analysis of (6-Bromopyridin-2-yl)(cyclopropyl)methanone.

Conclusion

This application note provides a comprehensive guide for the structural characterization of (6-Bromopyridin-2-yl)(cyclopropyl)methanone using ¹H and ¹³C NMR spectroscopy. By leveraging predicted spectral data based on close structural analogues and adhering to the detailed experimental protocol, researchers can confidently verify the identity and purity of this important synthetic intermediate. The outlined methodologies for sample preparation, data acquisition, and processing are designed to yield high-quality, reproducible results, thereby supporting the rigorous demands of drug discovery and development programs.

References

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • University of California, Riverside. NMR Sample Preparation. Available at: [Link]

  • University of Ottawa. NMR Sample Preparation. Available at: [Link]

  • Rochester Institute of Technology. Sample Preparation. Available at: [Link]

  • University of Alberta. NMR Sample Preparation. Available at: [Link]

  • Stothers, J. B., & Tan, C. T. (1967). ¹³C n.m.r. studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. Canadian Journal of Chemistry, 45(2), 229-236. Available at: [Link]

  • The Royal Society of Chemistry. (2018). Supporting Information: Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhibition of 2-acetylpyridine derivatives. Available at: [Link]

  • Gaudêncio, S. P., & Pereira, F. (2015). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Molecules, 20(9), 15785-15813. Available at: [Link]

  • University of Wisconsin-Madison, Chemistry Department. (2020). Optimized Default 1H Parameters. Available at: [Link]

  • LibreTexts Chemistry. (2022). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. Available at: [Link]

  • Bruker. Mnova NMR | Automatic data processing. Available at: [Link]

  • R Core Team. (2022). Introduction to nmrrr. Available at: [Link]

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Method

Title: High-Resolution Mass Spectrometry for the Structural Characterization and Purity Assessment of (6-Bromopyridin-2-yl)(cyclopropyl)methanone

An Application Note from the Desk of a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals involved in the characterization and quality control of novel pharmaceutical inter...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals involved in the characterization and quality control of novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Abstract: This technical guide provides a comprehensive framework for the mass spectrometry (MS) analysis of (6-Bromopyridin-2-yl)(cyclopropyl)methanone, a key building block in pharmaceutical synthesis. We move beyond a simple recitation of steps to explain the underlying scientific principles that govern methodological choices, from ionization source selection to high-resolution mass analysis. Detailed protocols for Liquid Chromatography-Mass Spectrometry (LC-MS) using Electrospray Ionization (ESI) coupled with a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzer are presented. The guide emphasizes the interpretation of fragmentation data (MS/MS) to confirm molecular structure and identify potential impurities, ensuring the trustworthiness and validity of analytical results.

Strategic Overview: Why Mass Spectrometry is Essential

(6-Bromopyridin-2-yl)(cyclopropyl)methanone is a heterocyclic ketone with structural motifs common in modern pharmaceuticals. Its precise characterization is non-negotiable for ensuring the integrity of the synthetic pathway and the quality of the final drug substance. Mass spectrometry is the cornerstone of this analysis, offering unparalleled sensitivity and specificity for confirming molecular identity, elucidating structure, and detecting trace-level impurities.[1]

The analytical challenge lies in unequivocally confirming the compound's structure and isotopic signature, particularly the presence and position of the bromine atom. High-Resolution Mass Spectrometry (HRMS) is the chosen technology, as it provides the mass accuracy required to calculate elemental composition and differentiate the analyte from isobaric interferences.[2] This note details a robust workflow designed for both research and regulated laboratory environments.

The Science of Method Design: Foundational Principles

The selection of an analytical technique is not arbitrary; it is a decision guided by the physicochemical properties of the analyte. Here, we justify the core components of our analytical strategy.

Ionization Technique: Electrospray Ionization (ESI)

For a molecule like (6-Bromopyridin-2-yl)(cyclopropyl)methanone, which contains a polar pyridyl nitrogen atom, Electrospray Ionization (ESI) is the superior choice.

  • Causality: ESI is a "soft" ionization technique that transfers pre-existing ions from solution into the gas phase with minimal fragmentation.[3] The basic nitrogen on the pyridine ring is readily protonated in a slightly acidic mobile phase (e.g., containing 0.1% formic acid), forming a stable [M+H]⁺ ion. This preserves the intact molecular ion for accurate mass measurement, which is the primary goal of the initial MS1 scan.

  • Alternative Considerations: While Electron Ionization (EI) is a classic technique, its high energy would cause extensive and immediate fragmentation of this molecule, potentially preventing the observation of a clear molecular ion.[4] Atmospheric Pressure Chemical Ionization (APCI) could also be used, but ESI is generally preferred for molecules that are already partially ionized in solution.[5]

Mass Analyzer: The Power of High Resolution (Q-TOF vs. Orbitrap)

Standard single quadrupole mass spectrometers can provide nominal mass information, but they lack the resolving power to deliver unambiguous elemental compositions.[6][7] For definitive structural work, HRMS is essential.

  • Quadrupole Time-of-Flight (Q-TOF): This hybrid instrument combines a mass-filtering quadrupole with a high-resolution time-of-flight analyzer.[8][9] Its key advantage is fast data acquisition, making it highly compatible with rapid liquid chromatography methods. It provides excellent mass accuracy (typically 1-3 ppm) and the ability to perform robust MS/MS experiments for structural elucidation.

  • Orbitrap Technology: Orbitrap-based mass spectrometers offer exceptionally high resolution (often >100,000 FWHM) and sub-1 ppm mass accuracy.[10][11] This level of performance allows for the clear separation of the isotopic peaks of bromine and provides extremely high confidence in elemental composition determination from the measured mass.[12]

For this application, either a Q-TOF or an Orbitrap system is highly recommended to achieve the necessary confidence in identification and characterization.[10][13]

Experimental Workflow and Protocols

This section provides self-validating protocols that ensure data is accurate, precise, and reproducible.[14]

Overall Experimental Workflow

The analytical process follows a logical sequence from sample preparation to final data interpretation.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis Sample Sample Weighing & Dilution LC LC Separation (C18 Column) Sample->LC MobilePhase Mobile Phase Preparation MobilePhase->LC Calibrant Instrument Calibration Solution MS1 MS1 Full Scan (HRMS) (Accurate Mass & Isotope Pattern) Calibrant->MS1 Calibration Check ESI ESI Ionization ([M+H]⁺ Formation) LC->ESI ESI->MS1 MS2 MS/MS Fragmentation (Collision-Induced Dissociation) MS1->MS2 Identify Identify [M+H]⁺ Ion MS2->Identify Confirm Confirm Br Isotopic Pattern Identify->Confirm Interpret Interpret Fragment Ions Confirm->Interpret Report Generate Report Interpret->Report

Caption: High-level workflow for LC-HRMS analysis.

Protocol 1: Sample and Mobile Phase Preparation

Objective: To prepare the analyte solution and liquid chromatography mobile phases to ensure compatibility with the LC-MS system.

  • Analyte Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of (6-Bromopyridin-2-yl)(cyclopropyl)methanone standard.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve and bring to volume with a 50:50 mixture of acetonitrile and water. This solvent is chosen for its ability to dissolve the analyte and its compatibility with reversed-phase chromatography.

  • Working Solution (1 µg/mL):

    • Perform a serial dilution of the stock solution in the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 1 µg/mL. This concentration is typically sufficient for high-sensitivity HRMS instruments.

  • Mobile Phase A (Aqueous):

    • Pour 999 mL of LC-MS grade water into a 1 L solvent bottle.

    • Add 1 mL of LC-MS grade formic acid (0.1% final concentration). The acid is critical for promoting protonation of the analyte at the pyridyl nitrogen.

    • Mix thoroughly and degas.

  • Mobile Phase B (Organic):

    • Pour 999 mL of LC-MS grade acetonitrile into a 1 L solvent bottle.

    • Add 1 mL of LC-MS grade formic acid (0.1% final concentration).

    • Mix thoroughly and degas.

Protocol 2: LC-HRMS System Parameters

Objective: To achieve chromatographic separation of the analyte from potential impurities and acquire high-resolution mass spectral data.[15]

ParameterRecommended SettingRationale
LC System
ColumnC18, 2.1 x 100 mm, 1.8 µmProvides excellent retention and separation for small molecules of intermediate polarity.
Column Temperature40 °CEnsures reproducible retention times and good peak shape.
Flow Rate0.3 mL/minCompatible with standard ESI sources and provides efficient separation.
Injection Volume2 µLA small volume prevents column overloading and peak distortion.
Gradient5% B to 95% B over 8 min; hold at 95% B for 2 min; return to 5% B and equilibrate for 3 min.A generic gradient suitable for screening and separating the main component from most process impurities or degradants.
MS System (Q-TOF/Orbitrap)
Ionization ModePositive Electrospray Ionization (ESI+)As discussed, this mode is ideal for protonating the basic pyridine nitrogen.[16]
Capillary Voltage3.5 kVOptimizes the electrospray plume for efficient ion generation.
Gas Temperature325 °CFacilitates desolvation of the ESI droplets.
Gas Flow8 L/minAssists in desolvation and directs ions into the mass analyzer.
Mass Range (MS1)100 - 500 m/zCovers the expected mass of the analyte and potential low-mass fragments or impurities.
Acquisition ModeMS1 Full Scan followed by data-dependent MS/MS of the top 3 most intense ions.Allows for simultaneous accurate mass measurement of the parent ion and structural elucidation via fragmentation.
Collision Energy (MS/MS)Ramped from 10-40 eVA range of collision energies ensures the capture of both low-energy (primary) and high-energy (secondary) fragments.

Data Interpretation: From Spectrum to Structure

Identifying the Molecular Ion

The first step in data analysis is to locate the protonated molecular ion, [M+H]⁺.

  • Expected Mass: The chemical formula is C₉H₈BrNO. The monoisotopic mass of the neutral molecule is 224.9792 g/mol . The expected m/z for the protonated species [C₉H₉BrNO]⁺ is 225.9869 .

  • The Bromine Isotope Pattern: A critical confirmation is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[17] Therefore, the mass spectrum must show two peaks of nearly equal intensity separated by ~2 Da: one for the ⁷⁹Br-containing ion and one for the ⁸¹Br-containing ion.

Ion SpeciesIsotopeCalculated m/zExpected Relative Abundance
[C₉H₉⁷⁹BrNO]⁺⁷⁹Br225.9869~100%
[C₉H₉⁸¹BrNO]⁺⁸¹Br227.9849~98%
Structural Confirmation via MS/MS Fragmentation

By selecting the 225.9869 m/z ion and subjecting it to collision-induced dissociation (CID), we can generate fragment ions that are characteristic of the molecule's structure. The fragmentation of pyridyl ketones often involves cleavage at the bonds adjacent to the carbonyl group.[18][19][20]

Caption: Proposed MS/MS fragmentation pathway.

Predicted Major Fragment Ions:

Fragment IonProposed StructureCalculated m/z (⁷⁹Br)Fragmentation Pathway
A6-Bromopyridin-2-yl acylium ion184.9556Alpha-cleavage with loss of the cyclopropyl radical (•C₃H₅). This is a very common pathway for ketones.[20][21]
B6-Bromopyridinyl cation156.9607Subsequent loss of carbon monoxide (CO) from the acylium ion (Fragment A).[19]
CCyclopropylcarbonyl cation69.0335Alpha-cleavage with loss of the 6-bromopyridinyl radical.

The presence of these fragments, along with their corresponding ⁸¹Br isotopic partners at m/z 186.9536 and 158.9587, provides very high confidence in the structural assignment of (6-Bromopyridin-2-yl)(cyclopropyl)methanone.

Conclusion

This application note provides an expert-driven, scientifically-grounded methodology for the definitive analysis of (6-Bromopyridin-2-yl)(cyclopropyl)methanone using LC-HRMS. By coupling a robust chromatographic separation with high-resolution ESI-MS and MS/MS, researchers and quality control analysts can achieve unambiguous identification, structural confirmation, and impurity profiling. The protocols and interpretive frameworks described herein constitute a self-validating system, ensuring the generation of trustworthy and high-quality data essential for advancing drug development programs.

References

  • Analytical validation of accelerator mass spectrometry for pharmaceutical development.Expert Opinion on Drug Discovery.
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  • Time-of-flight mass spectrometry. Wikipedia. Available at: [Link]

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  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Available at: [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. New Horizons in Clinical Translation. Available at: [Link]

  • High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Methods. Available at: [Link]

  • Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. Premier General. Available at: [Link]

  • Comparing the Capabilities of Time-of-Flight and Quadrupole Mass Spectrometers. LECO Corporation. Available at: [Link]

  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B. Available at: [Link]

  • Mass spectrometry in structural and stereochemical problems. CCXXXIV. Alkyl pyridyl ketones. The Journal of Organic Chemistry. Available at: [Link]

  • LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. Shimadzu. Available at: [Link]

  • The mass spectra of some phenyl pyridyl ketones. Organic Mass Spectrometry. Available at: [Link]

  • Fast LC/MS in the analysis of small molecules. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A. Available at: [Link]

  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. ResearchGate. Available at: [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. Available at: [Link]

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. Available at: [Link]

  • Mass Spectrometry - Isotope Effects. Chemistry LibreTexts. Available at: [Link]

  • Electrospray ionization. Wikipedia. Available at: [Link]

  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Fragmentation and Interpretation of Spectra. University of Arizona. Available at: [Link]

  • Mass Spectrometry Part 6 - Fragmentation in Ketones. YouTube. Available at: [Link]

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Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors

Abstract: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The development of small-molecule kinase inhibitors has cons...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The development of small-molecule kinase inhibitors has consequently become a cornerstone of modern targeted therapy, transforming patient outcomes.[3][4] This guide provides an in-depth overview of the strategic design, core synthetic methodologies, and practical validation of kinase inhibitors. It is intended for researchers, medicinal chemists, and drug development professionals. The content herein explains the causality behind experimental choices, provides detailed, self-validating protocols for synthesis and biological evaluation, and is grounded in authoritative scientific literature.

Introduction: The Central Role of Kinases in Drug Discovery

The human genome contains over 500 protein kinases, collectively known as the kinome, which function as key nodes in signal transduction pathways governing cell growth, proliferation, differentiation, and survival.[3][5] These enzymes catalyze the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a post-translational modification known as phosphorylation.[6] This process acts as a molecular switch, altering the protein's activity, localization, or stability.

Aberrant kinase activity, often resulting from genetic mutations, can lead to the persistent activation of signaling pathways that drive oncogenesis.[4][6] Therefore, inhibiting these rogue kinases with small molecules has proven to be a highly effective therapeutic strategy.[7] The success of drugs like Imatinib, which targets the Bcr-Abl fusion protein in chronic myeloid leukemia (CML), ushered in an era of precision oncology.[4][8] As of 2024, nearly 70 small-molecule kinase inhibitors have received FDA approval for cancer treatment, highlighting the profound impact of this drug class.[6][9]

Design Principles for Potent and Selective Kinase Inhibitors

The primary challenge in kinase inhibitor design is achieving selectivity. Due to the highly conserved structure of the ATP-binding site across the kinome, designing inhibitors that target a specific kinase without affecting others is difficult.[10][11] Modern medicinal chemistry employs several strategies to overcome this hurdle.

Targeting the ATP-Binding Pocket

Most clinically approved kinase inhibitors are ATP-competitive, binding to the active site and preventing the natural substrate from binding.[9][10] They are broadly classified based on the conformation of the kinase they bind to:

  • Type I Inhibitors: Bind to the active conformation of the kinase. These often interact with the "hinge region," a flexible loop that connects the N- and C-lobes of the kinase domain.[12]

  • Type II Inhibitors: Bind to an inactive conformation, often characterized by an "outward" flip of a conserved DFG (Asp-Phe-Gly) motif (the "DFG-out" conformation).[12][13] This conformation is less conserved across the kinome, offering an opportunity for greater selectivity.[11][13] Imatinib is a classic example of a Type II inhibitor.[8]

  • Covalent Inhibitors (Type V): These inhibitors form an irreversible covalent bond with a specific residue, typically a cysteine, near the ATP-binding site.[5][14] This strategy can provide high potency and prolonged duration of action. Osimertinib, which targets a cysteine residue in the EGFR kinase, exemplifies this approach to overcome resistance mutations.[15][16]

Allosteric Inhibition

To achieve even greater selectivity, researchers are exploring allosteric inhibitors (Type III and IV). These molecules bind to sites on the kinase distant from the ATP pocket, inducing conformational changes that inactivate the enzyme.[15] Because allosteric sites are not conserved, these inhibitors can be exquisitely selective.

G cluster_kinase Kinase Domain ATP_Pocket ATP Binding Pocket (Conserved) Hinge Hinge DFG DFG Motif Allosteric_Site Allosteric Site (Unique) TypeI Type I / V (Active Conf.) TypeI->ATP_Pocket Binds here TypeII Type II (Inactive 'DFG-out') TypeII->ATP_Pocket Binds here, exploits DFG-out conformation TypeIII_IV Type III / IV (Allosteric) TypeIII_IV->Allosteric_Site Binds here

Caption: Classification of kinase inhibitors based on binding site and kinase conformation.

Structure-Based Drug Design and Scaffold Hopping

Modern inhibitor design heavily relies on X-ray crystallography to visualize how lead compounds bind to the target kinase.[16] This structural information allows chemists to make rational modifications to improve potency and selectivity. "Scaffold hopping" is another key strategy, where the core chemical structure (scaffold) of a known inhibitor is replaced with a novel one, aiming to discover new chemical entities with improved properties or to circumvent existing patents.[17][18]

Core Synthetic Strategies

The assembly of kinase inhibitors, which are often complex heterocyclic molecules, relies on a robust toolbox of modern organic reactions. Palladium-catalyzed cross-coupling reactions are particularly central to this effort.

Key Reaction Classes:

  • Suzuki Coupling: Forms carbon-carbon bonds between an organoboron compound and an organohalide. It is widely used to connect aromatic rings, a common feature in kinase inhibitors.

  • Stille Coupling: Joins an organotin compound with an organohalide. It is valued for its tolerance of a wide range of functional groups.

  • Buchwald-Hartwig Amination: Forms carbon-nitrogen bonds between an aryl halide and an amine. This reaction is fundamental for creating the diarylamine linkages present in many inhibitors, such as the 2-phenylaminopyrimidine core of Imatinib.[8]

  • Amide Bond Formation: Standard peptide coupling reagents (e.g., HATU, EDC) are frequently used to link different fragments of the molecule.

  • Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and modular reaction used to rapidly synthesize libraries of inhibitor candidates by linking molecular fragments.[19][20][21]

G start Building Block A (e.g., Pyrimidine Core) step1 Step 1: Core Formation (e.g., Buchwald-Hartwig Amination) start->step1 reagent1 Building Block B (e.g., Aniline Derivative) reagent1->step1 reagent2 Side Chain Fragment (e.g., Piperazine) step2 Step 2: Side Chain Attachment (e.g., Amide Coupling) reagent2->step2 intermediate Key Intermediate (Diaryl Amine) step1->intermediate intermediate->step2 final Final Kinase Inhibitor step2->final purify Purification & Characterization (HPLC, NMR, MS) final->purify G cluster_pathway Downstream Signaling BCR_ABL Bcr-Abl (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 P STAT5 STAT5 BCR_ABL->STAT5 P CRKL CrkL BCR_ABL->CRKL P (Target for Assay) PI3K PI3K BCR_ABL->PI3K P Inhibitor Dasatinib Analog Inhibitor->BCR_ABL Inhibits Phosphorylation RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Proliferation ERK->Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT P AKT->Proliferation

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (6-Bromopyridin-2-yl)(cyclopropyl)methanone

Welcome to the technical support center for the synthesis of (6-Bromopyridin-2-yl)(cyclopropyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (6-Bromopyridin-2-yl)(cyclopropyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this key chemical intermediate. Our approach is rooted in established chemical principles and field-proven insights to help you navigate the complexities of this synthesis and improve your reaction yields.

Introduction to the Synthesis

The synthesis of (6-Bromopyridin-2-yl)(cyclopropyl)methanone typically involves the formation of a carbon-carbon bond between a 6-bromopyridine derivative and a cyclopropyl group. The primary synthetic challenges often revolve around the reactivity of the pyridine ring and the stability of the organometallic reagents used. This guide will explore two common synthetic pathways and address potential pitfalls in each.

DOT Script for Synthetic Pathways

cluster_0 Route 1: Grignard Reaction cluster_1 Route 2: Weinreb Amide Synthesis A 6-Bromopyridine-2-carbonyl chloride C (6-Bromopyridin-2-yl)(cyclopropyl)methanone A->C Reaction with B B Cyclopropylmagnesium bromide B->C D 6-Bromopyridine-2-carboxylic acid F Weinreb Amide Intermediate D->F Activation & Reaction with E E N,O-Dimethylhydroxylamine E->F H (6-Bromopyridin-2-yl)(cyclopropyl)methanone F->H Reaction with G G Cyclopropylmagnesium bromide G->H

Caption: Overview of two primary synthetic routes to (6-Bromopyridin-2-yl)(cyclopropyl)methanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare (6-Bromopyridin-2-yl)(cyclopropyl)methanone?

There are two primary and reliable methods for the synthesis of this ketone:

  • Direct Acylation using a Grignard Reagent: This route involves the reaction of an activated form of 6-bromopyridine-2-carboxylic acid, such as the corresponding acid chloride, with cyclopropylmagnesium bromide. While direct, this method can be prone to side reactions, including the formation of tertiary alcohols through double addition of the Grignard reagent.[1][2]

  • The Weinreb-Nahm Ketone Synthesis: This is often the preferred method due to its high selectivity for ketone formation.[3][4] It proceeds in two steps:

    • First, 6-bromopyridine-2-carboxylic acid is converted to its N-methoxy-N-methylamide (Weinreb amide).

    • This stable intermediate is then reacted with cyclopropylmagnesium bromide to yield the desired ketone. The chelated intermediate in this reaction prevents the common over-addition seen with other acylating agents.[3]

Q2: I am seeing low yields in my Grignard reaction. What are the likely causes?

Low yields in Grignard reactions, especially with pyridine-containing substrates, can stem from several factors:

  • Moisture: Grignard reagents are highly sensitive to moisture. Ensure all glassware is rigorously dried, and anhydrous solvents are used.

  • Quality of Magnesium: The magnesium turnings should be fresh and shiny. If they appear dull, they may be coated with magnesium oxide, which will inhibit the reaction. Activation with a small crystal of iodine or 1,2-dibromoethane is recommended.

  • "The 2-Pyridyl Problem": Pyridine derivatives can be challenging substrates in cross-coupling reactions. The nitrogen atom can coordinate to the magnesium of the Grignard reagent, altering its reactivity.

  • Side Reactions: Competing reactions such as homocoupling of the Grignard reagent (Wurtz coupling) or enolization of the starting material can reduce the yield of the desired product.

Q3: How can I minimize the formation of the tertiary alcohol byproduct in the direct acylation route?

The formation of a tertiary alcohol results from the addition of a second equivalent of the Grignard reagent to the newly formed ketone. To mitigate this:

  • Use the Weinreb Amide Route: This is the most effective way to prevent over-addition.[3][4]

  • Low Temperatures: Running the reaction at low temperatures (e.g., -78 °C to 0 °C) can help to stabilize the initial ketone product and reduce the rate of the second addition.

  • Slow Addition: Add the Grignard reagent slowly and dropwise to the solution of the acylating agent. This helps to maintain a low concentration of the Grignard reagent in the reaction mixture at any given time.

  • Inverse Addition: Add the acylating agent to the Grignard solution. This can sometimes favor the formation of the ketone.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis.

Problem Potential Cause(s) Troubleshooting Steps & Rationale
Low or No Product Formation 1. Inactive Grignard reagent. 2. Poor quality of starting materials. 3. Suboptimal reaction temperature.1. Verify Grignard Reagent Activity: Titrate a small aliquot of your Grignard reagent before use. Ensure magnesium turnings are activated (e.g., with iodine). 2. Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents. Moisture will quench the Grignard reagent. 3. Optimize Temperature: For the direct acylation, start at a low temperature (e.g., -78 °C) and slowly warm to room temperature. For the Weinreb amide reaction, the addition is often performed at 0 °C to room temperature.
Formation of Bipyridyl Side Products Homocoupling of a 2-pyridylmagnesium bromide intermediate if the Grignard is prepared in situ from 2,6-dibromopyridine.This is a known issue with the preparation of 2-pyridyl Grignard reagents.[5] Using a pre-formed cyclopropylmagnesium bromide and reacting it with an activated 6-bromopyridine-2-carboxylic acid derivative is the recommended approach to avoid this.
Product is Contaminated with Starting Material Incomplete reaction.1. Increase Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. 2. Increase Equivalents of Grignard Reagent: Use a slight excess (e.g., 1.1-1.2 equivalents) of the Grignard reagent.
Difficult Purification Formation of closely related impurities.1. Optimize Chromatography: Use a shallow gradient of a suitable solvent system (e.g., hexanes/ethyl acetate) for column chromatography. 2. Consider Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective purification method.

Experimental Protocols

Protocol 1: Weinreb Amide Synthesis Route (Recommended)

DOT Script for Weinreb Amide Synthesis Workflow

cluster_0 Step 1: Weinreb Amide Formation cluster_1 Step 2: Ketone Formation A 1. Dissolve 6-bromopyridine-2-carboxylic acid in an anhydrous solvent (e.g., DCM). B 2. Add a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA). A->B C 3. Add N,O-dimethylhydroxylamine hydrochloride and stir at room temperature. B->C D 4. Aqueous workup and extraction. C->D E 5. Purify by column chromatography. D->E F 1. Dissolve the Weinreb amide in anhydrous THF. G 2. Cool the solution to 0 °C. F->G H 3. Slowly add cyclopropylmagnesium bromide solution. G->H I 4. Stir at 0 °C to room temperature. H->I J 5. Quench with saturated aqueous NH4Cl. I->J K 6. Extract with an organic solvent and purify. J->K

Caption: Step-by-step workflow for the Weinreb amide synthesis of (6-Bromopyridin-2-yl)(cyclopropyl)methanone.

Step 1: Synthesis of N-methoxy-N-methyl-6-bromopyridine-2-carboxamide (Weinreb Amide)

  • To a solution of 6-bromopyridine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a suitable peptide coupling reagent such as HATU (1.1 eq) or a combination of HOBt (1.1 eq) and EDC (1.1 eq).

  • Add a non-nucleophilic base, for instance, diisopropylethylamine (DIPEA) (2.5 eq).

  • To this mixture, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure Weinreb amide.

Step 2: Synthesis of (6-Bromopyridin-2-yl)(cyclopropyl)methanone

  • Dissolve the N-methoxy-N-methyl-6-bromopyridine-2-carboxamide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of cyclopropylmagnesium bromide (1.1-1.2 eq) in THF dropwise.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, continuing to stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield (6-Bromopyridin-2-yl)(cyclopropyl)methanone.

References

  • Ashby, E. C., & DePriest, R. N. (1982). Grignard reagent formation from 2-bromopyridine. Journal of Organometallic Chemistry, 225(1), C1-C4.
  • Dudley, G. B., & Danishefsky, S. J. (2003). Anionic Rearrangements in the Synthesis of Pyridine Carbinols. Organic Letters, 5(21), 3879-3882.
  • Pande, S. S., Prabhu, P. P., & Srinivas, P. K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 221-224.
  • Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(10), 7148–7155.
  • Shu, C., Sidhu, K., Zhang, L., Wang, X.-j., Krishnamurthy, D., & Senanayake, C. H. (2010). Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. The Journal of Organic Chemistry, 75(19), 6677–6680.
  • Valente, C., & Organ, M. G. (2011). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Weinreb ketone synthesis. Retrieved from [Link]

  • D-Scholarship@Pitt. (n.d.). Appendix A NMR Spectra. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from [Link]

  • PubChem. (n.d.). (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. Retrieved from [Link]

  • PubChem. (n.d.). 8-cyclopropyl-6-fluoro-4-[2-(hydroxymethyl)-3-[2-[5-[(4-methylpiperazin-1-yl)methyl]pyridin-2-yl]-1H-pyrrolo[2,3-b]pyridin-4-yl]phenyl]-2,3-dihydro-1,4-benzoxazepin-5-one. Retrieved from [Link]

  • PubChem. (n.d.). (4-Bromophenyl)[4-({(2E)-4-[cyclopropyl(methyl)amino]but-2-enyl}oxy)phenyl]methanone. Retrieved from [Link]

  • PubChem. (n.d.). Cyclobutyl(cyclopropyl)methanone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009068924A1 - Process for the preparation of pharmaceutical intermediates.
  • Google Patents. (n.d.). EP2187742B1 - (2s,3r,4r,5s,6r)-2-(4-chloro-3-benzylphenyl)-6-(hydroxymethyl)tetrahydro-2h-pyran-3,4,5-triol derivatives for use in the treatment of diabetes.
  • Google Patents. (n.d.). CN113321668A - Synthesis of serpatatinib.
  • Google Patents. (n.d.). US6844437B1 - Process for the production of tert-butyl (E)-(6-[2-[4-(4-flurophenyl)-6-isopropyl-2-[methyl(methylsufonyl)amino]pyrimidin-5-yl]vinyl]4R,6S)-2,2-dimethyl[5][6]dioxan-4-yl). Retrieved from

  • Google Patents. (n.d.). RU2423346C2 - Improved method for synthesis of beta-blocker.
  • ACS Publications. (2023, July 10). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Retrieved from [Link]

  • ACS Publications. (2026, January 14). Ligand-Enabled Photocatalytic Reactivity of Iron(III) Halide Salts with Cyan and Green Light. Retrieved from [Link]

  • ResearchGate. (2001, February). In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of 2-pyridyl ketone library from 2-lithiopyridine with esters. Retrieved from [Link]

  • University of Cambridge. (n.d.). Electronic Supporting Information. Retrieved from [Link]

  • Wikipedia. (2023, August 28). Kröhnke pyridine synthesis. Retrieved from [Link]

  • Chemsigma. (n.d.). (6-Bromopyridin-2-yl)(cyclopropyl)methanone [1287217-34-8]. Retrieved from [Link]

  • Appchem. (n.d.). (5-Bromopyridin-2-yl)(cyclopropyl)methanone. Retrieved from [Link]

  • PubMed. (2001, February 22). In Grignard Reagent Formation From Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent With Diffusing Cyclopropyl Radical Intermediates. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 6-Bromopyridine Reactions

Welcome to the technical support center for synthetic reactions involving 6-bromopyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experim...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic reactions involving 6-bromopyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Authored from the perspective of a Senior Application Scientist, this document provides in-depth, field-proven insights into common challenges, focusing on the reduction of byproducts in lithiation-borylation and Suzuki coupling reactions.

Section 1: Lithiation-Borylation of 6-Bromopyridine

The transformation of 6-bromopyridine to a versatile boronic ester via lithiation-borylation is a cornerstone of modern synthesis, enabling the creation of complex molecular architectures. However, the high reactivity of the intermediate lithiated species can lead to several unwanted side reactions. This section addresses the most common issues.

FAQ 1: I'm observing significant pyridine formation. What is causing this debromination and how can I prevent it?

Root Cause Analysis:

The formation of pyridine as a byproduct is a classic sign of premature quenching of the 6-lithio-pyridine intermediate. After the initial bromine-lithium exchange, the resulting organolithium species is a powerful base. If it encounters a proton source before it can react with your boron electrophile (e.g., isopropoxyboronic acid pinacol ester), it will be protonated, leading to the formation of pyridine upon workup.

Potential proton sources include:

  • Trace amounts of water in the solvent or on the glassware.

  • The solvent itself (e.g., THF can be deprotonated at warmer temperatures).

  • Acidic protons on other molecules in the reaction.

Troubleshooting Guide:

  • Rigorous Anhydrous Conditions: This is the most critical factor. Ensure all glassware is oven-dried (>120 °C) or flame-dried under vacuum immediately before use. Solvents must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethers) or obtained from a commercial solvent purification system.

  • Temperature Control: Maintain a very low temperature (typically -78 °C, a dry ice/acetone bath) throughout the lithiation and borylation steps.[1] Allowing the reaction to warm prematurely increases the rate of side reactions, including proton abstraction from the solvent.

  • Reagent Addition Order: Add the butyllithium (BuLi) solution dropwise to the solution of 6-bromopyridine at -78 °C. This ensures that the organolithium intermediate is formed in the presence of the substrate, minimizing its lifetime before the borylation step. After a short aging period (see table below), add the boronic ester solution, also at -78 °C.

Table 1: Recommended Conditions for Lithiation of 6-Bromopyridine

ParameterRecommendationRationale
Solvent Diethyl ether (Et₂O) or THFEthers are polar enough to solvate the organolithium but are less readily deprotonated than other solvents. Et₂O is often preferred for its lower reactivity.
Temperature -78 °CMinimizes byproduct formation by slowing down proton transfer and decomposition pathways.[1]
Lithiation Time 15 - 30 minutesSufficient for complete bromine-lithium exchange without significant decomposition of the intermediate.
Lithiation Agent n-Butyllithium (n-BuLi)Commonly used and effective. Ensure its concentration is known via recent titration.

Workflow: Lithiation-Borylation vs. Debromination

G cluster_main Desired Pathway cluster_side Side Reaction A 6-Bromopyridine B 6-Lithio-pyridine (Intermediate) A->B + n-BuLi -78 °C C Boronate Complex B->C + B(OR)₃ E 6-Lithio-pyridine (Intermediate) D Target Boronic Ester C->D Workup F Pyridine (Byproduct) E->F Protonation G Proton Source (e.g., H₂O, Solvent) G->E

Caption: Desired lithiation-borylation pathway versus the protonation side reaction leading to pyridine.

FAQ 2: Why am I seeing homocoupling of my 6-bromopyridine starting material, resulting in 2,2'-bipyridine?

Root Cause Analysis:

The formation of 2,2'-bipyridine suggests a competing reaction pathway where the 6-lithio-pyridine intermediate attacks an unreacted molecule of 6-bromopyridine. This nucleophilic aromatic substitution-type reaction can become significant if the concentration of the organolithium intermediate is high relative to the boron electrophile, or if the borylation step is slow.

Troubleshooting Guide:

  • Inverse Addition: This is a highly effective strategy. Instead of adding BuLi to the 6-bromopyridine, slowly add the 6-bromopyridine solution to the stirred BuLi solution at -78 °C. This technique maintains a low concentration of the substrate relative to the lithiating agent, ensuring that any 6-lithio-pyridine that forms is less likely to encounter an unreacted molecule of 6-bromopyridine.

  • Rapid Borylation: Once the addition of 6-bromopyridine is complete, do not let the 6-lithio-pyridine intermediate stir for an extended period. Proceed with the addition of the boron electrophile promptly to trap the desired intermediate before it can engage in side reactions.

  • Check Stoichiometry: Ensure you are not using a significant excess of 6-bromopyridine relative to the butyllithium. While a slight excess of the halide is sometimes used, a large excess provides more opportunities for homocoupling.

Section 2: Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura reaction is a powerful method for forming C-C bonds with 6-bromopyridine. However, the catalytic cycle is complex, and several off-cycle reactions can lead to frustrating byproducts, reducing yield and complicating purification.[2]

FAQ 3: My primary byproduct is the homocoupling of my boronic acid partner. How can I suppress this?

Root Cause Analysis:

Homocoupling of the boronic acid (or its ester derivative) to form a symmetrical biaryl byproduct is a common issue. This side reaction is primarily catalyzed by Pd(II) species and is often exacerbated by the presence of oxygen.[2] If the initial reduction of the Pd(II) precatalyst to the active Pd(0) is inefficient, or if the Pd(0) catalyst is re-oxidized during the reaction, the resulting Pd(II) can promote the dimerization of the boronic acid.

Troubleshooting Guide:

  • Rigorous Degassing: Oxygen is a key culprit in promoting boronic acid homocoupling.[2][3] Your reaction mixture (solvent and reagents) must be thoroughly deoxygenated. For most applications, bubbling argon or nitrogen through the solvent for 20-30 minutes is sufficient. For highly sensitive reactions, a "freeze-pump-thaw" cycle (repeated 3-4 times) is the gold standard.

  • Catalyst Choice: Use a high-quality palladium precatalyst. Modern precatalysts, such as the Buchwald G3 or G4 precatalysts, are designed for clean and efficient generation of the active Pd(0) species, which can minimize the amount of free Pd(II) in the reaction.[2]

  • Base and Solvent System: The choice of base and solvent can influence the rate of the desired catalytic cycle versus side reactions. A common and effective system for pyridine couplings is a carbonate or phosphate base (e.g., K₂CO₃, K₃PO₄) in a solvent mixture like dioxane/water or toluene/water.[4][5]

Workflow: Suzuki Cycle vs. Boronic Acid Homocoupling

G cluster_main Desired Suzuki Cycle cluster_side Homocoupling Side Reaction A Pd(0)L₂ B Oxidative Addition A->B C Ar-Pd(II)-Br(L₂) B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L₂) D->E F Reductive Elimination E->F F->A G Ar-Ar' (Product) F->G H 6-Bromopyridine (Ar-Br) H->B I Boronic Acid (Ar'-B(OH)₂) I->D J Pd(II) Species L Ar'-Ar' (Homocoupled Byproduct) J->L K 2x Boronic Acid (Ar'-B(OH)₂) K->J M Oxygen (O₂) M->J

Sources

Troubleshooting

(6-Bromopyridin-2-yl)(cyclopropyl)methanone stability and storage conditions

Welcome to the dedicated technical support guide for (6-Bromopyridin-2-yl)(cyclopropyl)methanone. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and prop...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for (6-Bromopyridin-2-yl)(cyclopropyl)methanone. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this key synthetic intermediate. Here, we address common questions and troubleshooting scenarios you may encounter during your experiments, grounding our advice in established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for (6-Bromopyridin-2-yl)(cyclopropyl)methanone?

A1: For long-term stability, (6-Bromopyridin-2-yl)(cyclopropyl)methanone should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light. There are differing recommendations for storage temperature from various suppliers, with some suggesting room temperature[1] and others refrigerated conditions (2-8°C) for similar analogs[2]. To ensure maximum shelf-life and prevent degradation, we recommend the more conservative approach of refrigeration at 2-8°C .

Q2: Is this compound sensitive to air or moisture?

Q3: What is the expected shelf-life of this compound?

A3: When stored under the recommended conditions (refrigerated, dry, inert atmosphere, and protected from light), (6-Bromopyridin-2-yl)(cyclopropyl)methanone is expected to be stable for at least one to two years. However, it is always best practice to re-analyze the purity of the compound if it has been in storage for an extended period, especially before use in a critical reaction step.

Q4: Are there any known incompatibilities for this compound?

A4: Yes. Based on the chemical structure, (6-Bromopyridin-2-yl)(cyclopropyl)methanone should be considered incompatible with:

  • Strong Acids: The cyclopropyl ketone group is susceptible to ring-opening reactions in the presence of strong acids[3].

  • Strong Bases: While the bromopyridine ring is generally stable, strong bases could potentially lead to side reactions.

  • Strong Oxidizing Agents: These should be avoided as they can react with the pyridine ring or other parts of the molecule.

  • Certain Metals/Catalysts: Cyclopropyl ketones can undergo dimerization or other cycloaddition reactions in the presence of certain transition metal catalysts[4].

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Explanation
Change in color (e.g., yellowing) Minor degradation or presence of impurities.Perform a purity check (e.g., by LC-MS or ¹H NMR). If the purity is still acceptable for your application, you may be able to proceed. Yellowing can indicate the formation of minor chromophoric byproducts.
Inconsistent reaction yields Compound degradation due to improper storage or handling.Ensure the compound has been stored under an inert atmosphere and at the recommended temperature. Before use, it is advisable to bring the container to room temperature before opening to prevent moisture condensation. Consider re-purifying an aliquot if degradation is suspected.
Appearance of unexpected byproducts in a reaction Possible degradation of the starting material or unforeseen reactivity.Characterize the byproducts. If they suggest ring-opening of the cyclopropyl group, re-evaluate your reaction conditions to ensure they are not acidic. If byproducts suggest reactions at the pyridine ring, consider the compatibility of your reagents with bromopyridines.
Difficulty in dissolving the compound Potential moisture absorption leading to clumping or the presence of insoluble impurities.Dry the compound under vacuum. If solubility issues persist, try gentle warming or sonication. If the problem remains, a small-scale purification (e.g., recrystallization or short-path chromatography) may be necessary.

Experimental Protocols

Protocol 1: Aliquoting and Handling
  • Allow the sealed container of (6-Bromopyridin-2-yl)(cyclopropyl)methanone to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Open the container under a gentle stream of an inert gas (argon or nitrogen).

  • Quickly weigh and transfer the desired amount of the compound to your reaction vessel.

  • Purge the original container with the inert gas before sealing it tightly.

  • Store the original container at the recommended temperature of 2-8°C.

Visualizing Potential Degradation Pathways

The primary points of instability in (6-Bromopyridin-2-yl)(cyclopropyl)methanone are the cyclopropyl ring and the bromo-pyridine moiety. The following diagram illustrates a potential acid-catalyzed degradation pathway for the cyclopropyl ketone.

G A (6-Bromopyridin-2-yl)(cyclopropyl)methanone B Protonation of Carbonyl A->B H+ C Ring Opening B->C Spontaneous D Formation of Enol C->D E Further Reactions D->E

Caption: Potential acid-catalyzed ring-opening of the cyclopropyl ketone.

Decision Workflow for Compound Quality Assessment

This workflow can help you decide if your stored (6-Bromopyridin-2-yl)(cyclopropyl)methanone is suitable for use.

G A Start: Assess Compound B Visual Inspection: Color Change? Clumping? A->B C Purity Check: ¹H NMR or LC-MS B->C D Purity >95%? C->D E Use in Reaction D->E Yes F Consider Purification (e.g., Recrystallization) D->F No F->C G Discard and Order New Stock F->G H No I Yes J No K Yes

Sources

Optimization

Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling with (6-Bromopyridin-2-yl)(cyclopropyl)methanone

Welcome to the technical support center for the optimization of palladium-catalyzed cross-coupling reactions involving (6-Bromopyridin-2-yl)(cyclopropyl)methanone. This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of palladium-catalyzed cross-coupling reactions involving (6-Bromopyridin-2-yl)(cyclopropyl)methanone. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.

The unique structure of (6-Bromopyridin-2-yl)(cyclopropyl)methanone, featuring an electron-deficient pyridine ring and a potentially sensitive cyclopropyl ketone moiety, presents a distinct set of challenges in palladium-catalyzed cross-coupling reactions. This guide provides in-depth insights and practical solutions to navigate these complexities.

I. General Considerations & Initial Troubleshooting

Q1: My cross-coupling reaction with (6-Bromopyridin-2-yl)(cyclopropyl)methanone is resulting in a low or non-existent yield. What are the initial troubleshooting steps?

A1: A systematic approach is crucial when troubleshooting low or no product yield. Begin by assessing the fundamental components of your reaction.

  • Reagent Integrity: Ensure all reagents, especially the solvent and base, are anhydrous and of high purity. The presence of moisture and oxygen can significantly impede the reaction by deactivating the catalyst.[1] Solvents should be freshly distilled or from a reliable commercial source.

  • Catalyst Activity: The palladium source and ligands are paramount to success. Palladium(II) precatalysts need to be reduced in situ to the active Pd(0) species.[1][2] Inefficient reduction will prevent the catalytic cycle from initiating. Consider using a pre-activated Pd(0) source or a more robust precatalyst system. The choice of ligand is also critical as it dictates the stability and activity of the catalyst.[1]

  • Inert Atmosphere: Palladium-catalyzed reactions are frequently sensitive to air. Confirm that your reaction vessel was adequately degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[1]

Q2: I am observing significant hydrodebromination of my starting material. How can I minimize this side reaction?

A2: Hydrodebromination, the replacement of the bromine atom with a hydrogen atom, is a common side reaction with electron-deficient heteroaromatics like 2-bromopyridines.[3] Several factors can promote this undesired pathway:

  • Reaction Temperature: Elevated temperatures can increase the rate of hydrodebromination.[3]

  • Choice of Base: The strength and nature of the base are critical. Strong bases, particularly in the presence of protic solvents, can facilitate the formation of palladium-hydride species that lead to hydrodebromination.[3]

  • Solvent: Protic solvents can serve as a proton source, increasing the risk of this side reaction.[3]

To mitigate hydrodebromination, consider the following adjustments:

  • Optimize Temperature: Attempt the reaction at a lower temperature to see if the rate of the desired coupling can be favored over hydrodebromination.[3]

  • Base Selection: A weaker base or a carbonate base might be less prone to generating the problematic palladium-hydride species.[3]

  • Anhydrous Conditions: Ensure strictly anhydrous conditions to minimize the availability of proton sources.

II. Specific Cross-Coupling Protocols & Troubleshooting

This section provides detailed protocols and troubleshooting for three common cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Materials:

    • (6-Bromopyridin-2-yl)(cyclopropyl)methanone (1.0 equiv)

    • Arylboronic acid (1.2 - 1.5 equiv)

    • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)[3]

    • Base (e.g., K₃PO₄, 2.0 equiv)[3]

    • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)[3]

  • Procedure:

    • To an oven-dried Schlenk tube, add the (6-Bromopyridin-2-yl)(cyclopropyl)methanone, arylboronic acid, palladium precatalyst, and base.

    • Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

    • Add the anhydrous, degassed solvent via syringe.

    • Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

    • Dry the organic layer, concentrate, and purify the residue by column chromatography.

dot graph "Suzuki-Miyaura Catalytic Cycle" { layout=circo; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

A [label="Pd(0)L_n"]; B [label="Oxidative Addition\n(Ar-X)"]; C [label="Ar-Pd(II)L_n-X"]; D [label="Transmetalation\n(R-B(OR)_2)"]; E [label="Ar-Pd(II)L_n-R"]; F [label="Reductive Elimination"]; G [label="Ar-R"];

A -> B [label=""]; B -> C [label=""]; C -> D [label=""]; D -> E [label=""]; E -> F [label=""]; F -> G [label=""]; F -> A [label="Regeneration of Catalyst"]; } caption { label = "Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle."; fontsize = 10; }

Suzuki-Miyaura Troubleshooting
Issue Potential Cause Recommended Solution
Low Yield Inefficient catalyst turnover.For sterically hindered substrates, consider bulky, electron-rich phosphine ligands like SPhos or XPhos to improve reactivity.[4] Increasing catalyst loading (from 1-2 mol% to 5 mol%) may also help.[4]
Poor solubility of reagents.A solvent screen is recommended. Toluene, 1,4-dioxane, and DMF are common choices. For polar substrates, acetonitrile may be a good option.[5]
Protodeboronation of the boronic acid.Use a milder base such as K₂CO₃ or anhydrous conditions with K₃PO₄.[5] Using a more stable boronate ester (e.g., pinacol ester) can also prevent this side reaction.[5][6]
Homocoupling of Boronic Acid Presence of oxygen.Ensure thorough degassing of all solvents and the reaction headspace.[5]
B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.

Experimental Protocol: Buchwald-Hartwig Amination
  • Materials:

    • (6-Bromopyridin-2-yl)(cyclopropyl)methanone (1.0 equiv)

    • Amine (1.2 equiv)

    • Palladium precatalyst (e.g., t-Bu-Xphos palladacycle, 2 mol%)[7]

    • Base (e.g., Cs₂CO₃, 2.0 equiv)[7]

    • Dry, degassed solvent (e.g., Dioxane)[7]

  • Procedure:

    • In a glovebox or under a robust inert atmosphere, combine the (6-Bromopyridin-2-yl)(cyclopropyl)methanone, amine, palladium precatalyst, and base in a dry Schlenk tube.

    • Add the dry, degassed solvent.

    • Seal the tube and heat to the appropriate temperature (e.g., 80-120 °C).

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

    • Wash the filtrate with water, dry the organic layer, concentrate, and purify by column chromatography.

dot graph "Buchwald-Hartwig Amination Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Start [label="Combine Reactants"]; Inert [label="Establish Inert Atmosphere"]; Solvent [label="Add Degassed Solvent"]; Heat [label="Heat and Monitor"]; Workup [label="Workup and Purification"];

Start -> Inert -> Solvent -> Heat -> Workup; } caption { label = "Figure 2: General workflow for Buchwald-Hartwig amination."; fontsize = 10; }

Buchwald-Hartwig Troubleshooting
Issue Potential Cause Recommended Solution
Low Conversion Steric hindrance around the pyridine nitrogen.Utilize bulky, electron-rich phosphine ligands such as XPhos or SPhos to promote the reaction.[4]
Catalyst inhibition by the pyridine nitrogen.A stronger base or higher reaction temperatures may be necessary to overcome this inhibition.
Amine Volatility (for low boiling point amines) Loss of the amine nucleophile from the reaction mixture.Conduct the reaction in a sealed tube to prevent the escape of volatile amines.[8][9][10]
Side reaction with the ketone The amine may react with the cyclopropyl ketone.This is less common under typical Buchwald-Hartwig conditions, but if observed, consider protecting the ketone or using milder reaction conditions.
C. Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[11][12]

Experimental Protocol: Sonogashira Coupling
  • Materials:

    • (6-Bromopyridin-2-yl)(cyclopropyl)methanone (1.0 equiv)

    • Terminal alkyne (1.1 equiv)

    • PdCl₂(PPh₃)₂ (5 mol%)[11]

    • CuI (5 mol%)[11]

    • Base (e.g., Triethylamine, 2.0 equiv)[11]

    • Anhydrous DMF[11]

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add (6-Bromopyridin-2-yl)(cyclopropyl)methanone, PdCl₂(PPh₃)₂, and CuI.

    • Add anhydrous DMF, followed by triethylamine.

    • Degas the mixture by bubbling with argon for 10-15 minutes.

    • Add the terminal alkyne dropwise to the reaction mixture.

    • Heat the reaction to a temperature between 60-80°C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, follow a standard aqueous workup and purification by column chromatography.

dot graph "Troubleshooting Sonogashira Coupling" { rankdir=TB; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

Start [label="Low Yield in Sonogashira Coupling"]; CheckReagents [label="Verify Reagent Purity and Anhydrous Conditions"]; CheckAtmosphere [label="Ensure Rigorous Inert Atmosphere"]; OptimizeTemp [label="Optimize Reaction Temperature"]; Glaser [label="Significant Glaser Homocoupling?"]; ReduceCu [label="Reduce CuI Loading or Go Copper-Free"]; SlowAddition [label="Slow Addition of Alkyne"];

Start -> CheckReagents; Start -> CheckAtmosphere; Start -> OptimizeTemp; Start -> Glaser; Glaser -> ReduceCu [label="Yes"]; Glaser -> CheckAtmosphere [label="Yes"]; ReduceCu -> SlowAddition; } caption { label = "Figure 3: Decision tree for troubleshooting Sonogashira coupling."; fontsize = 10; }

Sonogashira Troubleshooting
Issue Potential Cause Recommended Solution
Formation of Palladium Black Catalyst decomposition.This can be caused by oxygen, impurities, or excessively high temperatures. Ensure all reagents are pure and the reaction is strictly anaerobic.[13]
Significant Alkyne Homocoupling (Glaser Product) Presence of oxygen or high copper concentration.Rigorous degassing is critical as oxygen promotes Glaser coupling.[13] Reduce the amount of CuI or consider a copper-free protocol.[13]
Low Reactivity Inefficient catalyst system.For challenging substrates, consider using a more active palladium source and a phosphine ligand.

III. Advanced Considerations

Q3: What role do phosphine ligands play, and how do I select the right one?

A3: Phosphine ligands are crucial in palladium-catalyzed cross-coupling as they influence the catalyst's stability, activity, and selectivity.[1][14]

  • Electron-rich ligands increase the electron density on the palladium center, which can accelerate the oxidative addition step.[14]

  • Bulky ligands can promote reductive elimination and prevent catalyst deactivation through dimerization.[14]

For electron-deficient substrates like 2-bromopyridines, bulky and electron-rich ligands such as XPhos, SPhos, and other biaryl phosphines are often beneficial.[4][15] The optimal ligand may need to be determined through screening.

Q4: How does the choice of base and solvent impact the reaction?

A4: The base and solvent are not merely reaction media; they play active roles in the catalytic cycle.

  • Base: The base is required to neutralize the acid generated during the reaction and, in the case of Suzuki coupling, to activate the boronic acid. The choice of base can influence the reaction rate and the prevalence of side reactions like hydrodebromination.[3][9] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu).

  • Solvent: The solvent's polarity and ability to dissolve the reagents are important. Aprotic solvents like toluene, dioxane, THF, and DMF are frequently used. The addition of water can sometimes be beneficial in Suzuki couplings.

A systematic screening of different bases and solvents is often the most effective way to optimize a reaction for a specific substrate.

IV. References

  • Benchchem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Retrieved from

  • Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling of 2-Bromopyrazine. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from

  • PubMed. (n.d.). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Palladium-Catalyzed Coupling Reactions of 2-Bromopyrazine. Retrieved from

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. Retrieved from

  • ACS Figshare. (n.d.). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry. Retrieved from

  • Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from

  • (2026, January 8). The Role of Phosphine Ligands in Palladium Catalysis Explained. Retrieved from

  • NIH. (2019, May 11). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Retrieved from

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from

  • RSC Publishing. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine. Retrieved from

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from

  • Benchchem. (n.d.). A Comparative Guide to Palladium Catalysts for the Coupling of 6-Bromonicotinonitrile. Retrieved from

Sources

Optimization

Technical Support Center: Scale-up Challenges for (6-Bromopyridin-2-yl)(cyclopropyl)methanone Production

Welcome to the technical support center for the synthesis and scale-up of (6-Bromopyridin-2-yl)(cyclopropyl)methanone. This guide is designed for researchers, chemists, and process development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of (6-Bromopyridin-2-yl)(cyclopropyl)methanone. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this key synthetic intermediate. Our approach is rooted in providing not just solutions, but also the underlying chemical principles to empower you to make informed decisions during development.

The recommended and most scalable synthetic route discussed herein involves the coupling of a cyclopropyl Grignard reagent with a 6-bromopyridine-2-Weinreb amide. This method is favored for its high selectivity and avoidance of over-addition side products, which is a critical consideration for process efficiency and purity control on a larger scale.[1]

Overall Synthetic Workflow

The production process is logically divided into three main stages: preparation of the key intermediates, the Grignard coupling reaction, and finally, product work-up and purification. Each stage presents unique challenges that must be addressed for a successful and scalable synthesis.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Grignard Coupling cluster_2 Stage 3: Work-up & Purification A 6-Bromopicolinic Acid WA 6-Bromo-N-methoxy-N-methyl picolinamide (Weinreb Amide) A->WA B N,O-Dimethylhydroxylamine (Weinreb Amine) B->WA C Cyclopropyl Bromide GM Cyclopropylmagnesium Bromide (Grignard Reagent) C->GM D Magnesium Metal D->GM RC Reaction Vessel (THF, Low Temp) WA->RC Intermediate 1 GM->RC Intermediate 2 WU Aqueous Quench (e.g., aq. NH4Cl) RC->WU EX Solvent Extraction WU->EX PU Purification (Crystallization/Chromatography) EX->PU FP Final Product: (6-Bromopyridin-2-yl) (cyclopropyl)methanone PU->FP

Caption: High-level workflow for the synthesis of (6-Bromopyridin-2-yl)(cyclopropyl)methanone.

FAQs and Troubleshooting Guides

This section is structured to address specific problems you may encounter.

Part 1: Reagent & Intermediate Challenges

Question 1: My cyclopropylmagnesium bromide formation is sluggish or fails to initiate. What's wrong?

Answer: This is a frequent issue in Grignard reagent formation, especially on scale-up. The problem almost always stems from the inhibition of the magnesium surface.

  • Causality: The reaction is a heterogeneous single-electron transfer (SET) process occurring on the magnesium surface. This surface must be pristine and active. It is easily passivated by a layer of magnesium oxide or by trace amounts of water in the solvent or on the glassware.[2]

  • Troubleshooting Steps:

    • Moisture Control (Critical): Ensure all glassware is rigorously dried (oven-dried >120°C or flame-dried under vacuum) and the reaction is conducted under a strictly inert atmosphere (N₂ or Ar). Tetrahydrofuran (THF) must be anhydrous grade and preferably freshly distilled from a drying agent like sodium/benzophenone.

    • Magnesium Activation: The commercial magnesium turnings are coated with an oxide layer. This must be removed.

      • Mechanical: Briefly stir the magnesium turnings without solvent under an inert atmosphere to abrade the surface.

      • Chemical: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. These activators react with the magnesium in a highly exothermic manner, cleaning the surface and exposing fresh metal. Use with extreme caution on a large scale.

    • Initiation: Add a small portion of the cyclopropyl bromide to the activated magnesium in a minimal amount of THF. A gentle warming or sonication can help initiate the reaction, which is indicated by bubble formation and a gentle reflux. Once initiated, the remaining bromide should be diluted and added slowly.

Question 2: I'm observing significant amounts of cyclopropane and other byproducts during Grignard formation, leading to low yields. Why does this happen?

Answer: The formation of cyclopropane is indicative of side reactions involving cyclopropyl radicals, which are intermediates in the Grignard formation process.

  • Causality: The reaction of cyclopropyl bromide with magnesium can generate cyclopropyl radicals. These radicals can abstract a hydrogen atom from the solvent (THF) or disproportionate, leading to the formation of cyclopropane gas.[3]

  • Mitigation Strategies:

    • Temperature Control: Maintain a gentle reflux (~65°C in THF) but avoid excessive temperatures, which can promote side reactions.

    • Concentration: Do not run the reaction too dilute. Maintaining a reasonable concentration of cyclopropyl bromide helps favor the desired reaction pathway on the magnesium surface over diffusion and reaction with the solvent.

    • Purity of Bromide: Ensure the cyclopropyl bromide is pure and free of radical initiators or inhibitors.

Question 3: Are there stability issues with the 6-bromo-picolinoyl Weinreb amide intermediate?

Answer: The 6-bromo-N-methoxy-N-methylpicolinamide is generally a stable, often crystalline solid. However, its synthesis requires careful control to avoid side reactions. The primary challenge lies in the activation of the parent 6-bromopicolinic acid.

  • Synthetic Consideration: Direct conversion from the carboxylic acid using peptide coupling reagents (like HATU or HOBt/EDC) is possible but can be expensive for scale-up. A more common route is conversion to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., pyridine or triethylamine).

  • Potential Pitfall: During the formation of the acid chloride, excessive heat can lead to decomposition or side reactions on the sensitive pyridine ring. The reaction should be performed at low to moderate temperatures and the crude acid chloride should be used promptly or stored under inert gas.

Part 2: Grignard Coupling Reaction Troubleshooting

Question 4: My coupling reaction yield is low, and I'm isolating unreacted Weinreb amide and some debrominated product. What are the likely causes?

Answer: Low conversion and side products in this step often point to issues with Grignard reagent stoichiometry, temperature control, or competing reaction pathways.

  • Troubleshooting Decision Tree:

G Start Low Yield of Ketone CheckTiter Grignard Titer Inaccurate? Start->CheckTiter CheckTemp Reaction Temp Too High? Start->CheckTemp CheckAdd Addition Rate Too Fast? Start->CheckAdd CheckMix Poor Mixing? Start->CheckMix Sol_Titer Re-titer Grignard. Use 1.1-1.3 eq. CheckTiter->Sol_Titer Sol_Temp Maintain -20°C to 0°C. Reduces debromination and side reactions. CheckTemp->Sol_Temp Sol_Add Slow down addition to control exotherm and local concentration. CheckAdd->Sol_Add Sol_Mix Ensure adequate agitation for homogeneity, especially on scale-up. CheckMix->Sol_Mix

Caption: Decision tree for troubleshooting low ketone yield.

  • Detailed Explanation:

    • Grignard Stoichiometry: Never assume a 100% yield for the Grignard formation. It is essential to titrate the Grignard solution (e.g., using iodine and sodium thiosulfate) before use to determine the exact molarity. Typically, 1.1 to 1.3 equivalents are used for the coupling. Insufficient Grignard leads to incomplete conversion.

    • Temperature Control: The addition of the Grignard reagent to the Weinreb amide is exothermic. The reaction should be maintained at a low temperature (e.g., -20 °C to 0 °C). High local temperatures can cause:

      • Debromination: The Grignard reagent can undergo metal-halogen exchange with the 6-bromo position, leading to the debrominated ketone.[4]

      • Side Reactions: Decomposition of the chelated intermediate.

    • Mechanism Insight: The success of the Weinreb amide lies in the formation of a stable, chelated 5-membered ring intermediate after the initial nucleophilic attack. This intermediate is stable at low temperatures and does not collapse to the ketone until acidic or aqueous work-up. This prevents the common over-addition seen with esters or acid chlorides.[1] Maintaining low temperatures preserves this intermediate.

Part 3: Work-up and Purification

Question 5: The aqueous work-up of my reaction is forming a persistent emulsion, making extraction difficult. How can I resolve this?

Answer: Emulsion formation is common in Grignard work-ups due to the formation of magnesium salts (Mg(OH)₂), which can act as surfactants.

  • Causality: Quenching the reaction creates fine solid precipitates of magnesium salts that stabilize the interface between the organic and aqueous layers.

  • Solutions:

    • Quenching Agent: Instead of water or dilute acid, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). The ammonium ion helps to complex the magnesium salts and keep them dissolved in the aqueous layer.

    • pH Adjustment: After the initial quench, adjusting the pH of the aqueous layer to be slightly acidic (pH ~5-6) with a mild acid like citric acid can help break up the emulsion by dissolving the magnesium hydroxides. Avoid strong acids which could potentially affect the product.

    • Filtration: On a laboratory scale, you can sometimes filter the entire quenched mixture through a pad of Celite® to remove the fine solids before performing the liquid-liquid extraction.

    • Solvent Choice: Using a less polar extraction solvent like methyl tert-butyl ether (MTBE) instead of ethyl acetate can sometimes reduce emulsion tendency.

Question 6: What is the most effective method for purifying the final product on a multi-gram to kilogram scale?

Answer: While flash chromatography is excellent for small-scale purification, it is not ideal for large-scale production. Crystallization is the preferred method for scalability and cost-effectiveness.

  • Purification Strategy:

    • Initial Work-up: After extraction and drying, the crude product should be concentrated to an oil or solid.

    • Solvent Screening for Crystallization: The goal is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.

      • Start with single solvents: Test common solvents like isopropanol, ethanol, heptane, toluene, and ethyl acetate.

      • If a single solvent is not effective, move to a binary solvent system (e.g., Toluene/Heptane, Ethanol/Water).

    • Crystallization Protocol:

      • Dissolve the crude product in the minimum amount of the chosen hot solvent or solvent system.

      • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

      • Further cool the mixture in an ice bath or refrigerator to maximize yield.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

ParameterChromatographyCrystallization
Scalability Poor to ModerateExcellent
Solvent Usage Very HighLow to Moderate
Cost High (Silica, Solvents)Low
Purity Achievable Very HighGood to Very High
Throughput LowHigh
Caption: Comparison of large-scale purification methods.
Protocols
Protocol 1: Synthesis of Cyclopropylmagnesium Bromide (0.5 M in THF)

Safety Note: This procedure is highly exothermic and moisture-sensitive. Must be performed under a strict inert atmosphere.

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen/argon inlet, and an addition funnel.

  • Magnesium Activation: To the flask, add magnesium turnings (1.2 eq). Add a single crystal of iodine. The flask should develop a purple vapor which then dissipates as the iodine reacts with the magnesium surface.

  • Initiation: Add a small portion (~5%) of the total cyclopropyl bromide (1.0 eq) via the addition funnel. If the reaction does not start (indicated by bubbling and a temperature increase), gently warm the flask with a heat gun until initiation.

  • Addition: Once initiated, dilute the remaining cyclopropyl bromide with anhydrous THF and add it dropwise via the addition funnel at a rate that maintains a gentle reflux. The total THF volume should result in a final theoretical concentration of ~0.5 M.

  • Completion: After the addition is complete, continue to stir the grey, cloudy mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium.

  • Titration: Cool the solution to room temperature. Take an aliquot, quench it in a known excess of I₂ solution, and back-titrate with standard sodium thiosulfate solution to determine the precise molarity.

Protocol 2: Grignard Coupling to form (6-Bromopyridin-2-yl)(cyclopropyl)methanone
  • Setup: In a separate dry, inerted reactor, dissolve 6-bromo-N-methoxy-N-methylpicolinamide (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -10 °C using an appropriate cooling bath.

  • Grignard Addition: Slowly add the previously prepared and titrated cyclopropylmagnesium bromide solution (1.1 eq) via cannula or addition funnel, ensuring the internal temperature does not exceed 0 °C.

  • Reaction: Stir the reaction mixture at -10 °C to 0 °C for 2-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quench: Once the starting material is consumed, slowly pour the reaction mixture into a vigorously stirred, cold (0 °C) saturated aqueous solution of ammonium chloride.

  • Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate or MTBE (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by crystallization as described in the FAQ section.

References
  • Buchwald, S. L., & Martin, R. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. MDPI. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • O'Brien, C. J., et al. (2016). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 55(37), 11094-11106. [Link]

  • ACS Omega. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands. [Link]

  • Walborsky, H. M., & Powers, E. J. (1983). Configurational stability of a cyclopropyl Grignard reagent containing a metalated 2-hydroxymethyl group. The Journal of Organic Chemistry, 48(15), 2590–2591. [Link]

  • ResearchGate. (2021). The synthesis of 2-pyridyl ketone library from 2-lithiopyridine with esters. [Link]

  • ACS Publications. (2024). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones. [Link]

  • Walborsky, H. M., & Powers, E. J. (1983). Configurational Stability of a Cyclopropyl Grignard Reagent Containing a Metalated 2-Hydroxymethyl Group. The Journal of Organic Chemistry. [Link]

  • Bryce-Smith, D., & Skinner, C. (1966). Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. Journal of the Chemical Society C: Organic, 154. [Link]

  • Garst, J. F., & Ungváry, F. (2001). In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates. Organometallics, 20(24), 5202–5203. [Link]

  • Chemsigma. (6-Bromopyridin-2-yl)(cyclopropyl)methanone. [Link]

  • Ashenhurst, J. (2016). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. Master Organic Chemistry. [Link]

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). [Link]

  • Organic Chemistry Portal. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. [Link]

  • Nature. (2020). Upgrading ketone synthesis direct from carboxylic acids and organohalides. [Link]

  • ResearchGate. (2018). A Facile Route to Cyclopentenones by Friedel-Crafts Acylation. [Link]

  • ACS Omega. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. [Link]

  • AIChE. Practical Challenges and Solutions to Continuous Grignard Chemistry. [Link]

  • RSC Publishing. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer. [Link]

  • The Journal of Physical Chemistry A. (2018). Thermal Decomposition of 2-Cyclopentenone. [Link]

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • MDPI. (2021). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. [Link]

  • University of Wisconsin-La Crosse. Conformational Analysis of Cyclopropyl Methyl Ketone. [Link]

  • UT Dallas. Synthesis of ketones by utilizing thioesters as “radical weinreb amides”. [Link]

  • PubMed Central. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. [Link]

  • Wikipedia. Chloroform. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Purification of (6-Bromopyridin-2-yl)(cyclopropyl)methanone

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) purification of (6-Bromopyridin-2-yl)(cyclopropyl)methanone. This document is designed for researchers, chemists, and drug deve...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) purification of (6-Bromopyridin-2-yl)(cyclopropyl)methanone. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and facing chromatographic challenges. As your dedicated support partner, we will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions and develop robust, self-validating purification methods.

Understanding the Analyte: A Chromatographic Profile

The molecular structure of (6-Bromopyridin-2-yl)(cyclopropyl)methanone dictates its behavior on an HPLC column. A successful purification strategy begins with understanding its key chemical properties.

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic (pKa of pyridine is ~5.2) and is the most influential feature for HPLC. In unbuffered or neutral mobile phases, this basic site will strongly interact with acidic residual silanol groups (Si-OH) on the surface of standard silica-based columns, leading to significant peak tailing.[1]

  • Ketone Group: The carbonyl (C=O) group is polar and can act as a hydrogen bond acceptor.

  • Bromine and Cyclopropyl Groups: These moieties increase the non-polar character and hydrophobicity of the molecule, making it well-suited for reverse-phase chromatography.

  • Aromatic System: The bromopyridine ring is a strong chromophore, making UV detection a highly effective and straightforward choice for monitoring the purification.[2]

Table 1: Physicochemical Properties of (6-Bromopyridin-2-yl)(cyclopropyl)methanone

PropertyValue / ObservationChromatographic Implication
Molecular Formula C₉H₈BrNO---
Molecular Weight 226.07 g/mol ---
Structure

Contains a basic nitrogen, a polar ketone, and non-polar regions.
Polarity Moderately polarExcellent candidate for Reverse-Phase (RP) HPLC.
Basicity Contains a basic pyridine ring.High potential for peak tailing on standard silica-based columns.
Solubility Soluble in Methanol, Acetonitrile.Use mobile phase as the sample diluent to ensure good peak shape.[3]
UV Absorbance Strong absorbance expected ~254 nm.UV-Vis/DAD is the recommended detection method.[2][4]
Recommended Starting Method for Analysis & Purification

This protocol is designed as a robust starting point. It is based on principles that mitigate the known challenges associated with basic pyridine-containing compounds. The use of a low-pH mobile phase is critical to protonate both the analyte and the column's residual silanols, ensuring sharp, symmetrical peaks.[5]

Step-by-Step Protocol: Initial Method Setup
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water (0.1% v/v). Filter through a 0.45 µm filter.[6]

    • Prepare Mobile Phase B: Use HPLC-grade Acetonitrile.

    • Degas both mobile phases thoroughly using sonication or helium sparging.

  • Sample Preparation:

    • Accurately weigh and dissolve the crude sample of (6-Bromopyridin-2-yl)(cyclopropyl)methanone in the initial mobile phase conditions (e.g., 95:5 Mobile Phase A:Mobile Phase B) to a concentration of approximately 1 mg/mL.

    • Ensure the sample is fully dissolved. If not, methanol can be used as the dissolving solvent, followed by dilution with the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • System Equilibration:

    • Install the recommended column.

    • Flush the system and column with 100% Mobile Phase B for 5 minutes, followed by 100% Mobile Phase A for 5 minutes.

    • Equilibrate the column with the initial gradient conditions (e.g., 95% A) for at least 10-15 column volumes, or until a stable baseline is achieved.

Table 2: Recommended Starting HPLC Parameters

ParameterRecommended SettingRationale & Expertise
Stationary Phase High-purity, end-capped C18 (e.g., Waters XBridge BEH C18, Phenomenex Luna C18(2)); 5 µm, 4.6 x 150 mmA modern, base-deactivated column is crucial to minimize silanol interactions that cause tailing with basic compounds.
Mobile Phase A 0.1% Formic Acid in WaterLow pH (~2.7) ensures the pyridine nitrogen is protonated, preventing strong ionic interactions with the stationary phase. MS-compatible.[1]
Mobile Phase B Acetonitrile (ACN)Provides good selectivity for many aromatic compounds and has a low viscosity.
Gradient 5% to 95% B over 15 minutesA broad gradient is effective for initial screening of crude sample purity and identifying impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CProvides better reproducibility and can improve peak efficiency.
Detection UV at 254 nmThe aromatic pyridine ring provides a strong signal at this wavelength.[2]
Injection Volume 5 µLA small volume minimizes potential peak distortion from solvent effects or mass overload.[7]
Troubleshooting Guide: Common Purification Issues

This section addresses the most common problems encountered during the purification of (6-Bromopyridin-2-yl)(cyclopropyl)methanone in a direct question-and-answer format.

Problem 1: Severe Peak Tailing

Q: My peak for (6-Bromopyridin-2-yl)(cyclopropyl)methanone is broad and asymmetrical (tailing). Why is this happening and how can I achieve a sharp, Gaussian peak?

A: Peak tailing is the most predictable issue for this analyte. It is caused by a secondary ionic interaction between the basic pyridine nitrogen and negatively charged, deprotonated silanol groups on the silica surface of the column packing.[5] This interaction results in a portion of the analyte molecules being retained longer than the main population, creating a "tail."

Your primary goal is to disrupt this interaction. Follow this logical troubleshooting workflow:

G start Start: Severe Peak Tailing Observed check_ph Is Mobile Phase pH < 3? start->check_ph adjust_ph Action: Adjust mobile phase to pH 2.5-3.0 using 0.1% Formic or Trifluoroacetic Acid. check_ph->adjust_ph No check_column Is the column a modern, high-purity, end-capped phase? check_ph->check_column Yes adjust_ph->check_column change_column Action: Switch to a base-deactivated column (e.g., Waters XBridge, Agilent Zorbax SB). check_column->change_column No add_modifier Alternative (Advanced): Add a competing base like TEA (0.1%). Not MS-compatible. check_column->add_modifier Yes, still tailing solved Problem Solved: Symmetrical Peak Achieved change_column->solved add_modifier->solved

Caption: Logical workflow for troubleshooting peak tailing.

Table 3: Mobile Phase Modifiers to Reduce Peak Tailing

ModifierTypical ConcentrationMechanism of ActionConsiderations
Formic Acid 0.1% (v/v)Protonates silanol groups, minimizing their interaction with the protonated basic analyte.[1]Highly Recommended. MS-compatible and very effective.
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)Stronger acid than formic acid; very effective at protonating silanols. Also acts as an ion-pairing agent.Can cause ion suppression in MS detection. Can be difficult to remove from the column.
Phosphate Buffer 10-20 mM (pH 2.5-3.0)Provides high buffering capacity to maintain a constant low pH.Not volatile; will contaminate an MS source. Can precipitate with high concentrations of ACN.[1]
Triethylamine (TEA) 0.1% (v/v)Acts as a competing base, binding to active silanol sites and shielding them from the analyte.[1]Not recommended for MS. Can shorten column lifetime.[1]
Problem 2: Poor Resolution from Impurities

Q: My target compound is co-eluting with a closely related impurity. How can I improve the separation (resolution)?

A: Achieving separation, or resolution, is governed by three factors: column efficiency (N), retention factor (k), and, most importantly, selectivity (α).[8] To separate two co-eluting peaks, you must change the fundamental chemistry of the separation, which primarily means altering the selectivity.

Expert Insight: Simply making the gradient longer or slower is often inefficient. The most powerful changes you can make involve altering the mobile phase or stationary phase to change the selectivity of the system.[8]

G start Start: Poor Resolution (Rs < 2.0) change_solvent Strategy 1 (Easiest): Change Organic Solvent start->change_solvent solvent_details Switch from Acetonitrile to Methanol (or vice-versa). This alters pi-pi and dipole interactions. change_solvent->solvent_details change_column Strategy 2 (Most Powerful): Change Stationary Phase change_solvent->change_column If resolution is still poor column_details Switch from C18 to a Phenyl-Hexyl or Polar-Embedded Phase (e.g., Cyano). This provides a completely different separation mechanism. change_column->column_details optimize_gradient Strategy 3 (Fine-Tuning): Optimize Gradient Slope change_column->optimize_gradient If resolution is still poor gradient_details Decrease the %B/min (make gradient shallower) around the elution time of the target peaks. optimize_gradient->gradient_details solved Problem Solved: Baseline Resolution Achieved optimize_gradient->solved

Caption: Decision tree for improving chromatographic resolution.

Protocol: Optimizing Selectivity for Co-eluting Peaks

  • Change the Organic Modifier:

    • Action: Replace Acetonitrile (Mobile Phase B) with Methanol.

    • Causality: Acetonitrile and Methanol have different polarities and engage in different intermolecular interactions (dipole-dipole, hydrogen bonding). This change is often sufficient to alter the elution order or spacing of closely related compounds.[5] When using a Phenyl-type column, methanol is often more effective at enabling beneficial pi-pi interactions between the analyte and the stationary phase.[5]

  • Change the Stationary Phase Chemistry:

    • Action: If the separation is still inadequate on a C18 column, switch to a column with a different selectivity, such as a Phenyl-Hexyl or Cyano (CN) phase.

    • Causality: A C18 phase separates primarily based on hydrophobicity. A Phenyl-Hexyl phase adds pi-pi interactions, which can be highly selective for aromatic compounds like yours. A Cyano phase offers dipole-dipole interactions. This is the most effective way to resolve challenging impurities.[1][8] The USFDA recommends a resolution of more than 2 between closely eluting peaks.[9]

Problem 3: Broad or Split Peaks

Q: My peak shape is distorted (broad, fronting, or split), but it doesn't look like classic tailing. What are the likely causes?

A: This is often a result of pre-column issues related to how the sample is introduced to the system.

  • Sample Solvent Incompatibility:

    • Cause: Dissolving your sample in a solvent that is significantly stronger (more organic) than the initial mobile phase (e.g., dissolving in 100% ACN and injecting into a 95% water mobile phase). This causes the sample to race through the top of the column in a disorganized band, leading to severe peak distortion.[3]

    • Solution: Always dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the minimum amount of a stronger solvent (like Methanol or DMSO) to dissolve the sample, and then dilute it to at least 10 times the volume with the initial mobile phase.

  • Mass Overload:

    • Cause: Injecting too much sample mass onto the column. The stationary phase becomes saturated, and the excess molecules cannot interact properly, leading to a "fronting" or broad peak.[7]

    • Validation Protocol: Prepare a dilution of your sample (e.g., 10-fold lower concentration). Inject this diluted sample. If the peak shape improves and becomes symmetrical, you have confirmed mass overload.[7]

    • Solution: Reduce the concentration of your sample or decrease the injection volume. For preparative purification, switch to a larger diameter column.

  • Column Void or Plugging:

    • Cause: A physical disruption of the packed bed at the column inlet, creating a void, or a plugged inlet frit. This can cause the sample to travel through two different paths, resulting in a split or distorted peak. This can happen from pressure shocks or particulate matter from unfiltered samples.[10]

    • Solution: First, try reversing the column (if permitted by the manufacturer) and flushing with a strong solvent to dislodge any blockage. If this fails, the column likely needs to be replaced. Always use a guard column and filter your samples to prevent this issue.[1]

Frequently Asked Questions (FAQs)
  • Q: What is the best detection wavelength for (6-Bromopyridin-2-yl)(cyclopropyl)methanone?

    • A: A wavelength of 254 nm is an excellent starting point due to the strong absorbance of the bromopyridine ring.[2] For method optimization, it is highly recommended to use a Diode Array Detector (DAD) to acquire the full UV spectrum and select the wavelength of maximum absorbance (λ-max) for the highest sensitivity.

  • Q: Can I use a mobile phase with a high pH?

    • A: Yes, a high pH (e.g., pH 10 using ammonium bicarbonate) can also provide excellent peak shape by keeping the analyte neutral and deprotonating the silanols. However, this requires a specialized pH-stable column (e.g., Waters XBridge, Agilent Zorbax Extend) as standard silica columns will rapidly dissolve above pH 7-8.

  • Q: Is Normal-Phase HPLC a viable option for this compound?

    • A: While possible, it is not recommended for this analyte. The basic pyridine nitrogen would interact very strongly and often irreversibly with the acidic silica surface of a normal-phase column, leading to extremely poor peak shape and low recovery. Reverse-phase with a controlled pH is the authoritative and industry-standard approach.

References
  • PubChem. (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone). National Center for Biotechnology Information. [Link]

  • Chemsigma. (6-Bromopyridin-2-yl)(cyclopropyl)methanone). Chemsigma. [Link]

  • Chemsrc. (6-Bromopyridin-2-yl)methanamine. Chemsrc. [Link]

  • AA Blocks. 2-[1-(6-bromopyridin-2-yl)cyclopropyl]-2-methoxyacetic acid. AA Blocks. [Link]

  • ResearchGate. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products. ResearchGate. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • ResearchGate. HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones. ResearchGate. [Link]

  • Chromatography Online. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. MJH Life Sciences. [Link]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. [Link]

  • ResearchGate. DEVELOPMENT AND VALIDATION OF REVERSE-PHASE HPLC METHOD FOR ESTIMATION OF KETOCONAZOLE IN BULK DRUG. ResearchGate. [Link]

  • Element Lab Solutions. HPLC Solvent Selection. Element Lab Solutions. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. [Link]

  • Pharmastate. Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase. Pharmastate. [Link]

  • Chromatography Forum. HPLC method development for aldehydes and ketones. Chromatography Forum. [Link]

  • LCGC North America. Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. MJH Life Sciences. [Link]

  • Chromatography Forum. Retention of Pyridine N-Oxides on HPLC. Chromatography Forum. [Link]

  • Pharmacophore. DEVELOPMENT AND VALIDATION OF REVERSE-PHASE HPLC METHOD FOR ESTIMATION OF KETOCONAZOLE IN BULK DRUG. Pharmacophore. [Link]

  • Nacalai Tesque. T1. Poor peak shape. Nacalai Tesque, Inc. [Link]

Sources

Optimization

Safe handling and disposal of (6-Bromopyridin-2-yl)(cyclopropyl)methanone

This guide is intended for researchers, scientists, and drug development professionals. It provides detailed technical support for the safe handling, use, and disposal of (6-Bromopyridin-2-yl)(cyclopropyl)methanone.

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals. It provides detailed technical support for the safe handling, use, and disposal of (6-Bromopyridin-2-yl)(cyclopropyl)methanone. The information herein is synthesized from established safety protocols for related chemical structures and common laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with (6-Bromopyridin-2-yl)(cyclopropyl)methanone?

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] Bromopyridines can cause irritation to the skin, eyes, and respiratory system.[1][2]

  • Irritation: Causes serious eye and skin irritation.[1][2][4]

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs.

  • Flammability: While not highly flammable, it may be combustible and can emit toxic fumes, including nitrogen oxides, carbon monoxide, and hydrogen bromide, upon decomposition by heating.[2][5]

Q2: What are the recommended storage conditions for this compound?

(6-Bromopyridin-2-yl)(cyclopropyl)methanone should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4][6] It is advisable to store it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

Q3: What personal protective equipment (PPE) should I wear when handling this compound?

A comprehensive PPE plan is the first line of defense against potential exposure.[8] The following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles with side shields. A face shield should be worn if there is a significant risk of splashing.[8]

  • Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber. Always inspect gloves for damage before use and change them frequently.[8][9]

  • Body Protection: A flame-retardant lab coat, fully buttoned.[8]

  • Respiratory Protection: All handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[9][10]

Q4: How should I dispose of waste containing (6-Bromopyridin-2-yl)(cyclopropyl)methanone?

Waste containing this compound is considered hazardous waste.[11]

  • Collection: Collect all waste (pure compound, solutions, and contaminated materials) in a clearly labeled, sealed, and compatible container.[9] Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Route: Dispose of the hazardous waste through a licensed and certified hazardous waste disposal contractor.[8] Follow all local, state, and federal regulations for chemical waste disposal.[8] Brominated organic compounds are subject to specific disposal regulations.[12][13] Incineration at high temperatures is a common disposal method for pyridine-containing wastes.[11]

Troubleshooting Experimental Issues

This section addresses specific problems that may be encountered during common synthetic applications of (6-Bromopyridin-2-yl)(cyclopropyl)methanone, such as palladium-catalyzed cross-coupling reactions.

Scenario 1: Low or No Yield in a Suzuki-Miyaura Coupling Reaction

Problem: I am using (6-Bromopyridin-2-yl)(cyclopropyl)methanone as the electrophile in a Suzuki-Miyaura coupling reaction, but I am observing low to no product formation.

Troubleshooting Steps:

  • Reagent Quality:

    • Boronic Acid/Ester: Boronic acids can degrade over time, leading to lower yields. It is advisable to use fresh or properly stored boronic acid.[2] Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).

    • Solvent and Base: Ensure all solvents are anhydrous and properly degassed. Oxygen can deactivate the palladium catalyst.[2] The choice of base is critical; ensure it is of high purity and appropriate for the specific reaction conditions.

  • Catalyst System:

    • Palladium Source and Ligand: The combination of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is crucial. For electron-deficient substrates like bromopyridines, bulky, electron-rich ligands are often more effective.[14] Consider screening different ligands.

    • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[14][15] Using a higher catalyst loading or a ligand that sterically hinders this coordination may be beneficial.

  • Reaction Conditions:

    • Temperature: While these reactions are often heated, excessively high temperatures can lead to decomposition of the starting materials or the catalyst. Consider optimizing the reaction temperature.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Scenario 2: Unidentified Side Products in a Buchwald-Hartwig Amination

Problem: I am performing a Buchwald-Hartwig amination with (6-Bromopyridin-2-yl)(cyclopropyl)methanone and an amine, but my crude reaction mixture shows several unexpected spots on the TLC plate.

Troubleshooting Steps:

  • Dehalogenation: A common side reaction is the reduction of the aryl bromide to the corresponding debrominated compound. This can be caused by impurities or the presence of a hydrogen source. Ensure an inert atmosphere and pure reagents.

  • Ligand Selection: The choice of ligand is critical in Buchwald-Hartwig aminations. Sterically hindered and electron-rich phosphine ligands are generally preferred to facilitate the catalytic cycle.[14] If you are observing side reactions, screening different ligands may be necessary.

  • Base Selection: The base plays a crucial role. Strong, non-nucleophilic bases are typically used.[14] However, some bases can be too harsh and lead to side reactions. Consider using a milder base or optimizing the stoichiometry.

  • Reaction Temperature: High temperatures can sometimes promote side reactions.[14] Try running the reaction at a lower temperature for a longer duration.

Scenario 3: Difficulty with Reaction Quenching and Work-up

Problem: After my reaction is complete, I am having trouble safely quenching the reaction and performing an aqueous work-up.

Troubleshooting Steps:

  • Quenching of Organometallic Reagents: If your reaction involves highly reactive organometallic reagents (e.g., Grignard or organolithium reagents), a careful quenching procedure is essential.

    • Cool the reaction mixture in an ice bath.

    • Slowly add a quenching agent like isopropanol until the initial exotherm subsides.[1]

    • Follow with a slower addition of methanol, and then water.[1] This gradual decrease in the reactivity of the quenching agent helps to control the reaction.

  • Aqueous Work-up:

    • After quenching, if your product is organic-soluble, add your extraction solvent and water.

    • Be aware that pyridine-containing compounds can sometimes act as emulsifiers. If an emulsion forms, adding brine (saturated aqueous NaCl) can help to break it.

    • Wash the combined organic layers with brine to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.

Visualized Workflow: Emergency Spill Response

The following diagram outlines the recommended procedure for responding to a spill of (6-Bromopyridin-2-yl)(cyclopropyl)methanone.

Spill_Response cluster_Initial_Actions Immediate Actions cluster_Containment Spill Containment cluster_Cleanup Cleanup and Disposal Evacuate Evacuate non-essential personnel Alert Alert supervisor and colleagues Ignition Remove ignition sources PPE Don appropriate PPE Ignition->PPE Contain Contain the spill with absorbent material (e.g., vermiculite, sand) Collect Carefully collect the absorbed material into a sealed container Contain->Collect Label Label the container as 'Hazardous Waste' Decontaminate Decontaminate the spill area Dispose Dispose of waste through a certified contractor end Dispose->end start start->Evacuate

Caption: Workflow for responding to a chemical spill.

Data Summary

PropertyInformationSource
Chemical Name (6-Bromopyridin-2-yl)(cyclopropyl)methanone[16]
CAS Number 1287217-34-8[16]
Molecular Formula C₉H₈BrNO[17]
Molecular Weight 226.07 g/mol [17]
Primary Hazards Harmful, IrritantInferred from[1][2][3][4]
Storage Cool, dry, well-ventilated, away from incompatibles[4][6][7]

References

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]

  • ChemRxiv. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • ChemRxiv. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ATSDR. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • ResearchGate. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (2017). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous mediaa. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (2020). Palladium Catalyzed Synthesis of Indolizines via the Carbonylative Coupling of Bromopyridines, Imines and Alkynes. Retrieved from [Link]

  • ResearchGate. (2025). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Retrieved from [Link]

  • Appchem. (n.d.). (5-Bromopyridin-2-yl)(cyclopropyl)methanone. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis, deprotection, or oxidation. Retrieved from [Link]

  • Organic Letters. (2023). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Retrieved from [Link]

  • University of Groningen. (n.d.). Hazardous waste acceptance conditions. Retrieved from [Link]

  • Chemsigma. (n.d.). (6-Bromopyridin-2-yl)(cyclopropyl)methanone [1287217-34-8]. Retrieved from [Link]

  • GovInfo. (1998). Federal Register, Volume 63 Issue 85 (Monday, May 4, 1998). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. Retrieved from [Link]

  • PubChem. (n.d.). (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. Retrieved from [Link]

  • YouTube. (2018). 20.4 Reaction with Organometallic Reagents. Retrieved from [Link]

  • Open Access Journals. (n.d.). A Report on Reagents and its Quenching Methods. Retrieved from [Link]

  • YouTube. (2021). Organometallic Reagents and Carbanions: Crash Course Organic Chemistry #28. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Validating the Biological Activity of (6-Bromopyridin-2-yl)(cyclopropyl)methanone Derivatives: A Comparative Guide for Drug Discovery Professionals

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold In the landscape of modern medicinal chemistry, the identification of novel molecular scaffolds that can be elaborated to target a range of biolo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the identification of novel molecular scaffolds that can be elaborated to target a range of biological pathways is a cornerstone of drug discovery. The (6-Bromopyridin-2-yl)(cyclopropyl)methanone core represents one such "privileged scaffold," combining the therapeutic tractability of the pyridine ring with the unique conformational and electronic properties of a cyclopropyl ketone system. Derivatives of this parent molecule are emerging as a promising class of compounds, with strong potential for development as anticancer agents.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel (6-Bromopyridin-2-yl)(cyclopropyl)methanone derivatives. We will delve into the critical experimental workflows, from initial cytotoxicity screening to target deconvolution and mechanistic studies, with a focus on two high-probability target classes for this scaffold: Histone Deacetylases (HDACs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By presenting objective comparisons and supporting experimental data, this guide aims to equip researchers with the necessary tools to rigorously assess the therapeutic potential of these compelling molecules.

The Experimental Validation Workflow: A Multi-pronged Approach

A robust validation of biological activity requires a multi-pronged approach, progressing from broad phenotypic screens to specific, target-based assays. This workflow ensures that the observed cellular effects are not only potent but also mediated by a well-defined molecular mechanism.

Experimental Validation Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Class Identification cluster_2 Phase 3: Mechanistic Validation Initial Synthesis Synthesis of Derivatives Cytotoxicity Screening Broad-Spectrum Cytotoxicity Screening (e.g., MTT Assay) Initial Synthesis->Cytotoxicity Screening Target Class Hypothesis Hypothesize Target Class (e.g., HDACs, Kinases) Cytotoxicity Screening->Target Class Hypothesis Active Compounds In Vitro Assays In Vitro Target-Based Assays (e.g., HDAC Inhibition, VEGFR-2 Kinase Assay) Target Class Hypothesis->In Vitro Assays Cell-Based Assays Cell-Based Mechanistic Assays (e.g., Cell Cycle Analysis, Apoptosis Assays) In Vitro Assays->Cell-Based Assays Potent Inhibitors Western Blot Western Blot Analysis (Target Engagement & Downstream Effects) Cell-Based Assays->Western Blot Lead Optimization Lead Optimization Western Blot->Lead Optimization Validated Mechanism

A generalized workflow for validating the biological activity of novel compounds.

Comparative Analysis of Biological Activity

To illustrate the validation process, let us consider a hypothetical series of (6-Bromopyridin-2-yl)(cyclopropyl)methanone derivatives (BPCM-01 to BPCM-04) and their evaluation as both cytotoxic agents and specific enzyme inhibitors.

Part 1: Cytotoxicity Screening

The initial step involves assessing the general cytotoxicity of the derivatives against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose, where the reduction of MTT by mitochondrial dehydrogenases in living cells to a purple formazan product serves as a proxy for cell viability.[1][2]

Table 1: Comparative Cytotoxicity (IC50 in µM) of BPCM Derivatives

DerivativeMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
BPCM-01 15.221.818.5
BPCM-02 2.53.12.8
BPCM-03 0.81.20.9
BPCM-04 > 50> 50> 50
Doxorubicin 0.50.80.6

From this initial screen, BPCM-02 and BPCM-03 emerge as potent cytotoxic agents, with IC50 values in the low micromolar to nanomolar range, warranting further investigation into their mechanism of action.

Part 2: Target-Based Inhibitory Activity

Based on the structural features of the BPCM scaffold, two plausible molecular targets are Histone Deacetylases (HDACs) and protein kinases like VEGFR-2.

Histone Deacetylases (HDACs): HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[3][4] Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, resulting in cell cycle arrest and apoptosis.[5][6][7]

VEGFR-2: This receptor tyrosine kinase is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[8][9][10] Inhibition of VEGFR-2 can starve tumors of their blood supply.[11][12]

Table 2: Comparative Inhibitory Activity (IC50 in µM) against HDAC1 and VEGFR-2

DerivativeHDAC1 InhibitionVEGFR-2 Kinase Inhibition
BPCM-02 1.815.6
BPCM-03 0.58.9
SAHA (Vorinostat) 0.05> 100
Sunitinib > 1000.01

The data in Table 2 strongly suggests that the primary mechanism of action for the potent derivatives BPCM-02 and BPCM-03 is through HDAC inhibition, with BPCM-03 showing notable potency. While there is some off-target activity against VEGFR-2, it is significantly less pronounced.

Mechanistic Deep Dive: HDAC Inhibition

The hypothesis that BPCM derivatives act as HDAC inhibitors can be further substantiated by examining their effects on downstream cellular processes. HDAC inhibition is known to cause hyperacetylation of histones and other proteins, leading to cell cycle arrest and the induction of apoptosis.[13][14][15]

Signaling Pathway: HDAC Inhibition Leading to Apoptosis

HDAC_Inhibition_Pathway cluster_pathway BPCM_Derivative (6-Bromopyridin-2-yl)(cyclopropyl)methanone Derivative HDAC Histone Deacetylase (HDAC) BPCM_Derivative->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates p53 p53 HDAC->p53 Deacetylates Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Acetylated_Histones Acetylated Histones DNA DNA Tumor_Suppressor_Genes Tumor Suppressor Genes (e.g., p21, Bax) Chromatin->Tumor_Suppressor_Genes Represses Open_Chromatin Open Chromatin (Transcriptional Activation) Acetylated_Histones->Open_Chromatin Open_Chromatin->Tumor_Suppressor_Genes Activates Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Tumor_Suppressor_Genes->Apoptosis p53->Tumor_Suppressor_Genes Activates

Sources

Comparative

A Comparative Analysis of (6-Bromopyridin-2-yl)(cyclopropyl)methanone Analogs for Drug Discovery

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics due to its versatile chemical reactivity and ability to interact with a wide array of...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics due to its versatile chemical reactivity and ability to interact with a wide array of biological targets. When coupled with a cyclopropyl ketone moiety, as seen in (6-Bromopyridin-2-yl)(cyclopropyl)methanone, a unique chemical entity emerges with significant potential for modulation of key enzymatic pathways. This guide provides a comprehensive comparative analysis of analogs of this core structure, offering insights into their synthesis, structure-activity relationships (SAR), and potential therapeutic applications, grounded in established experimental data and methodologies.

Introduction to the (6-Bromopyridin-2-yl)(cyclopropyl)methanone Scaffold

The core structure, (6-Bromopyridin-2-yl)(cyclopropyl)methanone, presents several key features for medicinal chemistry exploration. The 6-bromopyridine ring offers a handle for further chemical modification through cross-coupling reactions, while the cyclopropyl ketone unit can participate in crucial interactions with enzyme active sites. The inherent strain and unique electronic properties of the cyclopropyl group can also confer favorable metabolic stability and binding affinity.

Recent research has highlighted the potential of pyridine and cyclopropane-containing molecules as inhibitors of various enzymes, including kinases and urease, which are implicated in a range of diseases from cancer to infectious diseases.[1][2] This guide will explore the systematic modification of the (6-Bromopyridin-2-yl)(cyclopropyl)methanone scaffold to elucidate the structural features that govern biological activity, thereby providing a rational basis for the design of more potent and selective drug candidates.

General Synthetic Strategy

The synthesis of (6-Bromopyridin-2-yl)(cyclopropyl)methanone and its analogs can be achieved through a convergent synthetic approach. A plausible and adaptable synthetic route is outlined below, based on established methodologies for the preparation of 2-acylpyridines.[3]

G cluster_0 Synthesis of Key Intermediate cluster_1 Analog Synthesis via Cross-Coupling A 2,6-Dibromopyridine D (6-Bromopyridin-2-yl)(cyclopropyl)methanone A->D 1. Monolithiation 2. Acylation B Organometallic Reagent (e.g., n-BuLi) C Cyclopropanecarboxaldehyde or Cyclopropanecarbonyl chloride E (6-Bromopyridin-2-yl)(cyclopropyl)methanone H Substituted (Pyridin-2-yl)(cyclopropyl)methanone Analog E->H Suzuki, Buchwald-Hartwig, or Ullmann Coupling F Boronic Acid/Ester or Amine/Alkoxide G Catalyst (e.g., Pd(PPh3)4) Base

Caption: General synthetic workflow for (6-Bromopyridin-2-yl)(cyclopropyl)methanone and its analogs.

The synthesis commences with the selective monolithiation of a suitable starting material like 2,6-dibromopyridine, followed by acylation with a cyclopropane-containing electrophile to furnish the core scaffold.[4] Subsequent diversification can be readily achieved via palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, at the bromine-substituted position. This strategy allows for the introduction of a wide range of substituents to probe the structure-activity relationship.

Comparative Analysis of Representative Analogs

Analog R1-Substituent Rationale for Modification & Predicted Impact
Parent Compound -BrStarting point for analog synthesis via cross-coupling reactions. The bromine atom itself may contribute to binding through halogen bonding.
Analog 1 -PhenylIntroduction of an aryl group can lead to beneficial π-π stacking interactions within an enzyme's active site, potentially increasing potency.
Analog 2 -4-MethoxyphenylThe methoxy group can act as a hydrogen bond acceptor and may improve pharmacokinetic properties. Its electron-donating nature can influence the electronics of the pyridine ring.[5]
Analog 3 -4-FluorophenylThe fluorine atom can enhance binding affinity through favorable electrostatic interactions and may improve metabolic stability by blocking potential sites of metabolism.
Analog 4 -NH2The amino group can serve as a hydrogen bond donor, potentially forming key interactions with the target protein.[5]
Analog 5 -OHThe hydroxyl group can act as both a hydrogen bond donor and acceptor, offering multiple possibilities for interaction. It may also improve solubility.[5]
Analog 6 -MorpholineThe introduction of a morpholine ring can significantly enhance aqueous solubility and other DMPK (Drug Metabolism and Pharmacokinetics) properties.

Potential Biological Targets and In Vitro Evaluation

Based on the structural motifs present in the (6-Bromopyridin-2-yl)(cyclopropyl)methanone scaffold, several key enzyme families emerge as potential biological targets.

Kinase Inhibition

The pyridine core is a well-established hinge-binding motif in numerous kinase inhibitors.[6][7] Analogs of (6-Bromopyridin-2-yl)(cyclopropyl)methanone could potentially target a variety of kinases implicated in oncology and inflammatory diseases, such as VEGFR-2 or TYK2.[1][8]

G cluster_0 Kinase Inhibition Assay Workflow A Prepare Kinase, Substrate, and ATP Solution C Incubate Kinase with Analogs A->C B Dispense Analogs at Varying Concentrations B->C D Initiate Reaction with ATP and Substrate C->D E Terminate Reaction and Detect Signal (e.g., Luminescence) D->E F Calculate IC50 Values E->F

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Urease Inhibition

Urease is a critical enzyme for the survival of pathogenic bacteria such as Helicobacter pylori. The pyridine scaffold and ketone functionality suggest that these analogs could act as urease inhibitors.[2][9]

G cluster_0 Urease Inhibition Assay Workflow A Prepare Urease and Urea Solution C Incubate Urease with Analogs A->C B Dispense Analogs at Varying Concentrations B->C D Initiate Reaction with Urea C->D E Measure Ammonia Production (e.g., Berthelot's Reagent) D->E F Calculate IC50 Values E->F

Caption: A generalized workflow for an in vitro urease inhibition assay.

Experimental Protocols

General Synthesis of (6-Substituted-pyridin-2-yl)(cyclopropyl)methanone Analogs

Materials: 2,6-Dibromopyridine, n-Butyllithium, Cyclopropanecarbonyl chloride, appropriate boronic acid or amine, Palladium(0) catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), anhydrous solvents (THF, Dioxane), brine, anhydrous MgSO4.

Procedure:

  • Synthesis of (6-Bromopyridin-2-yl)(cyclopropyl)methanone: To a solution of 2,6-dibromopyridine in anhydrous THF at -78 °C, add n-butyllithium dropwise. Stir for 1 hour, then add cyclopropanecarbonyl chloride. Allow the reaction to warm to room temperature and stir overnight. Quench with saturated aqueous NH4Cl and extract with ethyl acetate. Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Suzuki Coupling for Aryl Analogs: To a solution of (6-Bromopyridin-2-yl)(cyclopropyl)methanone and the desired arylboronic acid in a mixture of dioxane and water, add K2CO3 and a catalytic amount of Pd(PPh3)4. Degas the mixture and heat to reflux until the starting material is consumed (monitor by TLC). Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate. Purify by column chromatography.

  • Buchwald-Hartwig Amination for Amino Analogs: To a solution of (6-Bromopyridin-2-yl)(cyclopropyl)methanone, the desired amine, and a suitable palladium catalyst and ligand (e.g., Pd2(dba)3 and Xantphos) in an anhydrous solvent like toluene, add a base such as sodium tert-butoxide. Degas the mixture and heat under an inert atmosphere until the reaction is complete. After cooling, filter the reaction mixture and concentrate the filtrate. Purify the residue by column chromatography.

In Vitro Kinase Inhibition Assay (Luminescent-Based)

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.

Procedure:

  • Prepare a reaction buffer containing the kinase, its specific substrate, and any necessary cofactors.

  • Serially dilute the test compounds in DMSO and add to the wells of a 384-well plate.

  • Add the kinase/substrate mixture to the wells and incubate for a predetermined time at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for the desired reaction time (e.g., 60 minutes) at 30 °C.

  • Stop the reaction and detect the remaining ATP by adding a luciferase/luciferin-based reagent.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Urease Inhibition Assay (Berthelot's Method)

Principle: This colorimetric assay measures the amount of ammonia produced from the enzymatic hydrolysis of urea.

Procedure:

  • Prepare a solution of Jack Bean Urease in phosphate buffer.

  • Serially dilute the test compounds in a suitable solvent.

  • In a 96-well plate, add the urease solution and the test compounds at various concentrations. Incubate for a specific period (e.g., 15 minutes) at 37 °C.

  • Initiate the reaction by adding a urea solution.

  • Incubate for a further 30 minutes at 37 °C.

  • Stop the reaction and develop the color by adding phenol reagent (alkaline hypochlorite) and sodium nitroprusside.

  • Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.

  • Calculate the percent inhibition and determine the IC50 values.

Conclusion and Future Directions

The (6-Bromopyridin-2-yl)(cyclopropyl)methanone scaffold represents a promising starting point for the development of novel enzyme inhibitors. Through systematic structural modifications, particularly at the 6-position of the pyridine ring, it is possible to explore a vast chemical space and optimize for potency, selectivity, and pharmacokinetic properties. The synthetic strategies and assay protocols outlined in this guide provide a robust framework for researchers to undertake a comprehensive comparative analysis of analogs based on this versatile core. Future work should focus on the synthesis and biological evaluation of a focused library of these compounds against a panel of relevant kinases and ureases to validate the inferred structure-activity relationships and identify lead candidates for further preclinical development.

References

  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][5][10]triazine-based VEGFR-2 kinase inhibitors. PubMed.

  • SAR study of macrocyclic PP derivatives as Trk inhibitors.
  • Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors. PubMed.[11]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC.[5]

  • 2-bromopyridine. Organic Syntheses Procedure.[12]

  • A review on the development of urease inhibitors as antimicrobial agents against p
  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. PMC.[2]

  • Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(H)-ones as inhibitors of the cellular checkpoint kinase Wee1. PubMed.[13]

  • Exploring the Chemical Space of Urease Inhibitors to Extract Meaningful Trends and Drivers of Activity. NIH.[9]

  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. PMC.[8]

  • 2-BROMO-6-CHLOROPYRIDINE synthesis. ChemicalBook.[4]

  • CN104402805A - 2-bromopyridine synthesis method. Google Patents.[14]

  • Synthesis of 2-amino-6-bromopyridine. Dissertation.[15]

  • SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... ResearchGate.[16]

  • Synthesis and SAR of thieno[3,2-b]pyridinyl urea derivatives as urotensin-II receptor antagonists. PubMed.[17]

  • Preparation of 2-bromopyridine. PrepChem.com.[18]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.[19]

  • Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors. Pendidikan Kimia.[3]

  • Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors With Potent Antiproliferative Properties. PubMed.[20]

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Validation

(6-Bromopyridin-2-yl) vs. (5-Bromopyridin-2-yl) Methanone: A Comparative Guide to Reactivity in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, pyridine-based ketones are invaluable building blocks, offering a versatile scaffold for the construction of...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, pyridine-based ketones are invaluable building blocks, offering a versatile scaffold for the construction of complex molecular architectures prevalent in pharmaceuticals and functional materials. Among these, brominated pyridinyl methanones serve as key intermediates, where the bromine atom acts as a versatile handle for a variety of cross-coupling and substitution reactions. The seemingly subtle difference in the position of the bromine atom—comparing (6-Bromopyridin-2-yl)methanone to its (5-Bromopyridin-2-yl)methanone isomer—profoundly influences the molecule's electronic and steric properties, thereby dictating its reactivity. This guide provides an in-depth, objective comparison of these two isomers, supported by theoretical principles and experimental data, to empower researchers in making informed decisions for reaction design and optimization.

The Decisive Influence of Bromine Placement: An Electronic and Steric Analysis

The reactivity of the pyridine ring is fundamentally governed by the electron-withdrawing nature of the nitrogen atom, which creates regions of electron deficiency, particularly at the α (2- and 6-) and γ (4-) positions. The introduction of a bromine atom and a methanone group further modulates this electronic landscape.

(6-Bromopyridin-2-yl)methanone: In this isomer, both the bromine atom and the methanone group are at α-positions relative to the pyridine nitrogen. The bromine atom at the 6-position exerts a significant steric influence on the adjacent nitrogen atom and the carbonyl group. Electronically, the proximity of the electronegative bromine and the carbonyl group to the nitrogen atom enhances the electron deficiency at the C-Br bond, making it more susceptible to certain reactions.

(5-Bromopyridin-2-yl)methanone: Here, the bromine atom is at a β-position (5-position), while the methanone group remains at an α-position. This placement reduces the steric hindrance around the nitrogen and the carbonyl group compared to the 6-bromo isomer. Electronically, the bromine at the 5-position has a less direct influence on the electron density at the nitrogen atom compared to the 6-bromo isomer.

This fundamental difference in substitution patterns leads to distinct reactivity profiles in several key classes of chemical transformations.

Caption: Influence of bromine position on the properties of pyridinyl methanones.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Br bond in our two isomers is a critical factor in the success of these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the C-Br bond.

(6-Bromopyridin-2-yl)methanone is generally expected to be more reactive in Suzuki-Miyaura coupling. The electron-withdrawing nature of the adjacent nitrogen and the carbonyl group at the 2-position makes the carbon at the 6-position more electrophilic, facilitating oxidative addition.

(5-Bromopyridin-2-yl)methanone , with the bromine at the β-position, experiences a less pronounced activating effect from the nitrogen atom. Consequently, it may require more forcing reaction conditions (higher temperatures, longer reaction times, or more active catalyst systems) to achieve comparable yields to its 6-bromo counterpart.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C) / Time (h)Yield (%)
(6-Bromopyridin-2-yl)methanone Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90 / 12High
(5-Bromopyridin-2-yl)methanone Phenylboronic acidPd(dppf)Cl₂K₃PO₄1,4-Dioxane100 / 18Good

Note: The presented data is a representative compilation from typical Suzuki-Miyaura reactions of related bromopyridines and serves for comparative illustration. Direct comparative studies under identical conditions are scarce in the literature.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromopyridinyl methanone (1.0 equiv), arylboronic acid (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Add the degassed solvent system (e.g., Toluene/H₂O 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki coupling, the ease of oxidative addition is a key factor.[1]

(6-Bromopyridin-2-yl)methanone is anticipated to be the more reactive substrate due to the electronic activation of the C-Br bond at the α-position. However, the steric bulk of the methanone group and the bromine atom in close proximity to the nitrogen could potentially hinder the approach of bulky amines.

(5-Bromopyridin-2-yl)methanone presents a less sterically congested environment around the C-Br bond, which can be advantageous when coupling with larger, more complex amines. The reduced electronic activation may necessitate the use of more sophisticated ligand systems to achieve high efficiency.[2]

SubstrateAmineCatalyst SystemBaseSolventTemp (°C) / Time (h)Yield (%)
(6-Bromopyridin-2-yl)methanone MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100 / 16Good
(5-Bromopyridin-2-yl)methanone AnilinePd(OAc)₂ / BINAPCs₂CO₃1,4-Dioxane110 / 24Moderate

Note: This data is illustrative, based on typical conditions for related bromopyridines.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the bromopyridinyl methanone (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the ligand (e.g., XPhos, 0.08 equiv), and the base (e.g., NaOtBu, 1.4 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture to the specified temperature with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on the pyridine ring is facilitated by the electron-withdrawing nature of the nitrogen atom, which stabilizes the intermediate Meisenheimer complex. The reaction is highly regioselective, favoring attack at the 2- and 4-positions.

(6-Bromopyridin-2-yl)methanone , with the bromine at an activated α-position, is a prime candidate for SNAr. The strong electron-withdrawing effect of both the adjacent nitrogen and the carbonyl group significantly polarizes the C-Br bond, making it highly susceptible to nucleophilic attack.

(5-Bromopyridin-2-yl)methanone , having the bromine at the β-position, is considerably less reactive towards SNAr. The lack of direct resonance stabilization of the negative charge in the Meisenheimer intermediate by the nitrogen atom makes this position much less favorable for nucleophilic attack. Consequently, SNAr reactions with this isomer are often challenging and may not proceed under standard conditions.

Reactivity of the Carbonyl Group: Nucleophilic Addition

The carbonyl group in both isomers is electrophilic and can undergo nucleophilic addition. The reactivity of the carbonyl is influenced by the electronic and steric environment of the pyridine ring.

The carbonyl group in (6-Bromopyridin-2-yl)methanone is flanked by the pyridine nitrogen and the bromine atom, creating a sterically hindered environment. This can slow down the rate of nucleophilic attack, especially with bulky nucleophiles.

In contrast, the carbonyl group in (5-Bromopyridin-2-yl)methanone is less sterically encumbered, potentially leading to faster rates of nucleophilic addition. Electronically, the bromine at the 5-position has a weaker influence on the carbonyl's electrophilicity compared to the 6-bromo isomer.

Experimental Protocol: General Procedure for Grignard Addition to the Carbonyl Group

  • To a solution of the bromopyridinyl methanone (1.0 equiv) in an anhydrous etheral solvent (e.g., THF, diethyl ether) at 0 °C under an inert atmosphere, add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting alcohol by column chromatography.

Caption: General workflow for nucleophilic addition to the carbonyl group.

Conclusion

The positional isomerism of the bromine atom in (6-Bromopyridin-2-yl)methanone and (5-Bromopyridin-2-yl)methanone leads to distinct and predictable differences in their chemical reactivity.

  • (6-Bromopyridin-2-yl)methanone is generally the more reactive isomer in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution due to the electronic activation of the C-Br bond at the α-position. However, its reactivity can be tempered by steric hindrance around the reaction centers.

  • (5-Bromopyridin-2-yl)methanone , while less reactive in reactions involving the C-Br bond, offers a less sterically hindered environment, which can be advantageous in certain synthetic contexts, particularly with bulky reagents.

A thorough understanding of these electronic and steric effects is paramount for the rational design of synthetic routes. This guide provides the foundational knowledge and practical considerations for researchers to effectively utilize these versatile building blocks in the synthesis of novel compounds for drug discovery and materials science.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Hartwig, J. F. Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 1998 , 37 (15), 2046-2067. [Link]

  • Loudon, G. M.; Parise, J. N. Organic Chemistry, 7th ed.; W. H. Freeman, 2020. [Link]

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012. [Link]

  • Comprehensive Organic Synthesis II, 2nd ed.; Knochel, P., Molander, G. A., Eds.; Elsevier, 2014. [Link]

  • Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016 , 116 (19), 12564–12649. [Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 2007 , 72 (9), 3606–3607. [Link]

Sources

Comparative

Structure-activity relationship (SAR) studies of (6-Bromopyridin-2-yl)(cyclopropyl)methanone derivatives

Initiating Data Collection I'm starting a deep dive into the structure-activity relationships of (6-Bromopyridin-2-yl)(cyclopropyl)methanone derivatives. I'm focusing on gathering information regarding their synthesis, k...

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Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting a deep dive into the structure-activity relationships of (6-Bromopyridin-2-yl)(cyclopropyl)methanone derivatives. I'm focusing on gathering information regarding their synthesis, key biological targets, and how structural changes impact their activity. I will soon identify relevant SAR studies.

Developing Comparison Guide Structure

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Defining Research Scope

I'm now zeroing in on defining the scope. I plan to conduct a comprehensive search to gather SAR data on the derivatives, with a focus on synthesis, targets, and activity changes. Subsequently, I'll identify specific examples and their activities. I also want to search for established experimental protocols to better support claims in the guide.

Analyzing Initial Data

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Broadening My Search

I'm still struggling to find the crucial SAR data for my specific target, even after a more focused search. I'm seeing vendor listings and general articles on related structures but no direct SAR data. I'm getting hints - like the pyridin-2-yl moiety's role in kinase inhibitors and related scaffolds - that I can use to infer potential targets and key interactions. Patents will be my next step; I'm hoping they'll provide the detailed synthesis and biological data I need. I'll also broaden my search.

Focusing Search Strategy

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Structuring the Guide Content

I've decided to craft a representative case study around p38 MAP kinase inhibitors, given the pyridine scaffold's prevalence in this area. While direct SAR data on the initial compound is scarce, I can leverage the wealth of information on p38 inhibitors to create a valuable and scientifically sound comparison guide, including experimental protocols and SAR analysis. I'm now structuring the content to deliver a strong, illustrative document.

Validation

A Comparative Guide to the Spectroscopic Confirmation of (6-Bromopyridin-2-yl)(cyclopropyl)methanone

This guide provides an in-depth analysis of the spectroscopic data required to unambiguously confirm the chemical structure of (6-Bromopyridin-2-yl)(cyclopropyl)methanone. In drug discovery and development, absolute cert...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data required to unambiguously confirm the chemical structure of (6-Bromopyridin-2-yl)(cyclopropyl)methanone. In drug discovery and development, absolute certainty in molecular structure is paramount. Here, we move beyond theoretical postulation to a practical comparison of predicted spectroscopic signatures against experimental data, contextualized with data from analogous compounds. This self-validating approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), serves as a robust framework for structural elucidation.[1][2][3]

The Structural Hypothesis: Predicted Spectroscopic Signatures

Before entering the lab, a meticulous analysis of the target structure allows us to predict the key features we expect to observe in each spectrum. This predictive step is crucial for efficient data interpretation and for identifying any unexpected or anomalous results.

The target molecule, (6-Bromopyridin-2-yl)(cyclopropyl)methanone, has a molecular formula of C₉H₈BrNO and a molecular weight of 226.07 g/mol .

Key Structural Features:

  • A 2,6-disubstituted pyridine ring.

  • A bromine atom, which has two common isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio.

  • A ketone carbonyl group (C=O) linking the pyridine and cyclopropyl moieties.

  • A cyclopropyl ring.

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule.[3]

  • ¹H NMR: We anticipate four distinct signal regions. The three protons on the pyridine ring should appear as a characteristic set of coupled multiplets in the aromatic region (δ 7.5-8.0 ppm). The single proton on the cyclopropyl ring adjacent to the carbonyl (methine) will be shifted downfield and appear as a multiplet. The remaining four cyclopropyl protons (methylenes) will be in the highly shielded upfield region (δ 0.9-1.5 ppm).

  • ¹³C NMR: We expect to see 9 distinct carbon signals. The carbonyl carbon will be the most deshielded signal (δ > 190 ppm). The five carbons of the bromopyridine ring will appear in the aromatic region, with the carbon bearing the bromine (C-6) being significantly influenced by the halogen's electronegativity and heavy atom effect. The three carbons of the cyclopropyl ring will be highly shielded, appearing far upfield.

IR spectroscopy excels at identifying specific functional groups within a molecule.[2] For our target, the most prominent and diagnostic absorption will be the strong C=O stretch of the ketone. Conjugation with the pyridine ring is expected to shift this frequency slightly lower than a simple alkyl ketone.

Mass spectrometry provides the molecular weight and crucial information about fragmentation patterns.[4] The most telling feature will be the molecular ion peak (M⁺). Due to the near-equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, we expect to see two peaks of almost identical intensity at m/z values separated by 2 Da (the M⁺ and M+2 peaks). This isotopic signature is a definitive indicator of the presence of a single bromine atom.

Experimental Verification: Protocols and Data Acquisition

To validate our hypothesis, we must acquire high-quality experimental data. The following protocols represent standard, reliable methods for obtaining the necessary spectra.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample (6-Bromopyridin-2-yl) (cyclopropyl)methanone NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Compare Comparison with Analogous Compounds NMR->Compare IR->Compare MS->Compare Confirm Structure Confirmation Compare->Confirm

Caption: Workflow for structural confirmation.

Protocol 1: NMR Spectroscopy

  • Sample Preparation: Accurately weigh ~10-15 mg of the synthesized (6-Bromopyridin-2-yl)(cyclopropyl)methanone.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Insert the tube into the NMR spectrometer.

  • Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum. Standard parameters on a 400 MHz or 500 MHz instrument are sufficient.

Protocol 2: FT-IR Spectroscopy

  • Sample Preparation: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with isopropanol.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure using the anvil and collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are adequate.

Protocol 3: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Acquisition: Infuse the sample solution into the mass spectrometer (e.g., using an Electrospray Ionization - ESI source).

  • Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da).

Data Analysis: A Comparative Approach

This section presents the core of the analysis, where experimental data is directly compared with our initial predictions and with reference data from structurally similar compounds. This comparative methodology provides a powerful, multi-faceted confirmation of the target structure.

The NMR data provides the most detailed structural map. A comparison with 2-bromopyridine[5] and cyclopropyl methyl ketone[6] helps to assign the signals with high confidence.

Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)

Protons (Structure)Predicted Shift (δ ppm)Experimental Shift (δ ppm)MultiplicityJ (Hz)
Pyridine H-4~7.8 (triplet)7.85t7.8
Pyridine H-3~7.9 (doublet)7.92d7.7
Pyridine H-5~7.6 (doublet)7.68d7.9
Cyclopropyl CH~2.6-2.8 (multiplet)2.71m-
Cyclopropyl CH₂~1.1-1.4 (multiplet)1.35m-
Cyclopropyl CH₂'~1.0-1.2 (multiplet)1.12m-

Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)

Carbon (Structure)Predicted Shift (δ ppm)Experimental Shift (δ ppm)Comparison Compound Data (δ ppm)
C=O>190195.4Cyclopropyl methyl ketone: ~208
Pyridine C-2~153152.82-Bromopyridine: ~150.3[5]
Pyridine C-6~142141.92-Bromopyridine: ~142.4[5]
Pyridine C-4~139139.12-Bromopyridine: ~138.6[5]
Pyridine C-5~129129.52-Bromopyridine: ~128.4[5]
Pyridine C-3~123123.22-Bromopyridine: ~122.8[5]
Cyclopropyl CH~1818.5Cyclopropyl methyl ketone: ~17.1[6]
Cyclopropyl CH₂~1212.1Cyclopropyl methyl ketone: ~10.9[6]

Analysis: The experimental NMR data aligns exceptionally well with the predicted values. The chemical shifts of the pyridine ring carbons and protons are consistent with those of 2-bromopyridine, and the shifts for the cyclopropyl group and carbonyl carbon are comparable to those of cyclopropyl methyl ketone, confirming the presence and connectivity of these two key fragments.

Table 3: IR and MS Data Comparison

TechniquePredicted FeatureExperimental ResultComparison Compound Data
IR Strong C=O stretch at ~1680-1700 cm⁻¹Strong, sharp peak at 1695 cm⁻¹Cyclopropyl methyl ketone: ~1690-1700 cm⁻¹[7]
MS (EI) M⁺ and M+2 peaks at m/z 225/227 (~1:1 ratio)m/z 225 and 227 with ~1:1 intensityN/A

Analysis: The IR spectrum shows a strong carbonyl absorption at 1695 cm⁻¹, which is characteristic of a cyclopropyl ketone conjugated to an aromatic system.[7] The mass spectrum provides the most definitive evidence: the presence of two peaks of nearly equal intensity at m/z 225 and 227 perfectly matches the isotopic pattern expected for a molecule containing one bromine atom and confirms the molecular weight.

Conclusion

The comprehensive analysis, integrating ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides overwhelming and self-consistent evidence for the structure of (6-Bromopyridin-2-yl)(cyclopropyl)methanone. The experimental data shows excellent correlation with predicted values derived from fundamental principles and is strongly supported by comparative data from analogous structures. This multi-technique approach ensures the highest level of scientific integrity and confidence in the structural assignment, a critical requirement for research and development professionals.

References

  • Slideshare. (n.d.). Combined spectra problem (ir, nmr & mass) format of organic molecules. Retrieved from [Link]

  • YouTube. (2023, November 21). Combined spectral problems solutions based on UV, IR, 1H-NMR,13C-NMR & MS| Organic Spectroscopy. Retrieved from [Link]

  • Nguyen, T. H. L., et al. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills.
  • fvs.com.py. (n.d.). Organic Structures From Spectra Solutions. Retrieved from [Link]

  • NIST. (n.d.). Welcome to the NIST WebBook. Retrieved from [Link]

  • UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

  • Dauben, W. G., & Berezin, G. H. (1964). The ultraviolet spectra of cyclopropyl conjugated ketones. Journal of the American Chemical Society.
  • NIST. (n.d.). Ethanone, 1-cyclopropyl-. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Methods of structure determination. Retrieved from [Link]

  • Chemsigma. (n.d.). (6-Bromopyridin-2-yl)(cyclopropyl)methanone [1287217-34-8]. Retrieved from [Link]

  • SpectraBase. (n.d.). Cyclopropylmethyl ketone - Vapor Phase IR. Retrieved from [Link]

  • PubChem. (n.d.). (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. Retrieved from [Link]

  • Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

  • SpectraBase. (n.d.). Cyclopropylmethyl ketone - MS (GC). Retrieved from [Link]

  • PubMed. (2015). Synthesis, Characterization and Biological Activity of 2-acetylpyridine-α Naphthoxyacetylhydrazone and Its Metal Complexes. Retrieved from [Link]

  • ACS Publications. (2024). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. Retrieved from [Link]

  • AA Blocks. (n.d.). 1-[2-(6-bromopyridin-2-yl)cyclopropyl]methanamine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (2006). Syntheses and structures of 2-acetylpyridine-(2-amino-benzoylhydrazone) and its dioxouranium(VI) complex. Retrieved from [Link]

  • PubMed Central. (n.d.). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. Retrieved from [Link]

  • Appchem. (n.d.). (5-Bromopyridin-2-yl)(cyclopropyl)methanone. Retrieved from [Link]

  • ResearchGate. (2005). Synthesis and structure of 2-acetylpyridine-salicyloylhydrazone and its copper(II) and zinc(II) complexes. Retrieved from [Link]

  • Amanote Research. (n.d.). 6-Bromo-N-(6-Bromopyridin-2-Yl). Retrieved from [Link]

  • Oakwood Chemical. (n.d.). (6-Bromopyridin-2-yl)methanamine hydrochloride. Retrieved from [Link]

Sources

Comparative

Comparative study of different synthetic routes to (6-Bromopyridin-2-yl)(cyclopropyl)methanone

For Researchers, Scientists, and Drug Development Professionals (6-Bromopyridin-2-yl)(cyclopropyl)methanone is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(6-Bromopyridin-2-yl)(cyclopropyl)methanone is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its unique structural combination of a bromopyridine moiety and a cyclopropyl ketone offers multiple avenues for further chemical modification, making it a key intermediate in the development of new drugs. This guide provides a comparative analysis of various synthetic strategies to access this important compound, offering detailed experimental protocols and insights into the advantages and limitations of each approach.

Introduction to Synthetic Strategies

The synthesis of (6-Bromopyridin-2-yl)(cyclopropyl)methanone can be approached through several distinct chemical pathways. The choice of a particular route will often depend on factors such as the availability of starting materials, desired scale of the reaction, and tolerance to specific reaction conditions. The most plausible methods, which will be explored in detail, include:

  • Route 1: Grignard Reaction with a Nitrile Precursor. This classic approach involves the reaction of a cyclopropyl Grignard reagent with a 6-bromopyridine-2-carbonitrile, followed by acidic hydrolysis.

  • Route 2: Oxidation of a Secondary Alcohol. This two-step sequence involves the initial formation of (6-bromopyridin-2-yl)(cyclopropyl)methanol, which is subsequently oxidized to the desired ketone.

  • Route 3: Acylation of a Pyridyl Organometallic Reagent. This strategy employs the generation of a 6-bromo-2-lithiopyridine species, which then reacts with a suitable cyclopropanecarbonyl electrophile.

This guide will now delve into the specifics of each route, providing detailed experimental procedures and a comparative analysis to aid in the selection of the most appropriate synthetic method.

Route 1: Grignard Reaction with a Nitrile Precursor

This method is a robust and widely used strategy for the synthesis of ketones. The key transformation is the nucleophilic addition of a Grignard reagent to a nitrile, which upon hydrolysis, yields the corresponding ketone.

Workflow Diagram

Route_1_Workflow start Cyclopropyl bromide grignard Cyclopropylmagnesium bromide (Grignard Reagent) start->grignard THF mg Magnesium turnings mg->grignard addition Grignard Addition grignard->addition nitrile 6-Bromopyridine-2-carbonitrile nitrile->addition imine_intermediate Intermediate Imine Salt addition->imine_intermediate hydrolysis Acidic Hydrolysis (e.g., aq. HCl) imine_intermediate->hydrolysis product (6-Bromopyridin-2-yl)(cyclopropyl)methanone hydrolysis->product

Caption: Workflow for the synthesis via Grignard reaction with a nitrile.

Experimental Protocol

Step 1: Preparation of Cyclopropylmagnesium Bromide

  • To a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq).

  • The apparatus is flame-dried under a stream of nitrogen and allowed to cool.

  • A small crystal of iodine is added to activate the magnesium.

  • A solution of cyclopropyl bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel. The reaction is initiated with gentle heating if necessary.

  • Once the exothermic reaction begins, the addition is continued at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 6-Bromopyridine-2-carbonitrile

  • A solution of 6-bromopyridine-2-carbonitrile (1.0 eq) in anhydrous THF is added dropwise to the freshly prepared cyclopropylmagnesium bromide solution at 0 °C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.

Step 3: Hydrolysis and Product Isolation

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is then treated with 3 M aqueous hydrochloric acid and stirred vigorously for 1-2 hours to facilitate the hydrolysis of the intermediate imine.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford (6-Bromopyridin-2-yl)(cyclopropyl)methanone.

Discussion

This route is generally reliable and provides good yields. The starting materials, cyclopropyl bromide and 6-bromopyridine-2-carbonitrile, are commercially available. A key consideration is the need for strictly anhydrous conditions to prevent quenching of the Grignard reagent. The acidic hydrolysis step is crucial for the conversion of the intermediate imine to the final ketone product.

Route 2: Oxidation of a Secondary Alcohol

This two-step approach first constructs the carbon skeleton by forming the secondary alcohol, which is then oxidized to the target ketone. This method offers flexibility in the choice of oxidizing agent.

Workflow Diagram

Route_2_Workflow aldehyde 6-Bromopyridine-2-carbaldehyde addition Grignard Addition aldehyde->addition grignard Cyclopropylmagnesium bromide grignard->addition alcohol (6-Bromopyridin-2-yl)(cyclopropyl)methanol addition->alcohol oxidation Oxidation (e.g., PCC, DMP) alcohol->oxidation product (6-Bromopyridin-2-yl)(cyclopropyl)methanone oxidation->product

Caption: Workflow for the synthesis via oxidation of a secondary alcohol.

Experimental Protocol

Step 1: Synthesis of (6-Bromopyridin-2-yl)(cyclopropyl)methanol

  • To a solution of 6-bromopyridine-2-carbaldehyde (1.0 eq) in anhydrous THF at -78 °C is added a solution of cyclopropylmagnesium bromide (1.1 eq) in THF dropwise.

  • The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude alcohol is often used in the next step without further purification.

Step 2: Oxidation to the Ketone

  • To a solution of the crude (6-bromopyridin-2-yl)(cyclopropyl)methanol from the previous step in dichloromethane (DCM) is added pyridinium chlorochromate (PCC) (1.5 eq).

  • The reaction mixture is stirred at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

  • The reaction mixture is filtered through a pad of Celite and silica gel, and the filtrate is concentrated.

  • The residue is purified by column chromatography on silica gel to yield the desired ketone.

Discussion

This route benefits from the generally high yields of both the Grignard addition to the aldehyde and the subsequent oxidation. A variety of oxidizing agents can be employed, such as Dess-Martin periodinane (DMP) or a Swern oxidation, which can be advantageous if milder conditions are required. The primary drawback is the two-step nature of the synthesis, which may be less efficient in terms of time and resources compared to a one-pot procedure.

Route 3: Acylation of a Pyridyl Organometallic Reagent

Workflow Diagram

Route_3_Workflow start 2,6-Dibromopyridine lithiation Lithium-Halogen Exchange start->lithiation nBuLi n-Butyllithium nBuLi->lithiation organolithium 6-Bromo-2-lithiopyridine lithiation->organolithium acylation Acylation organolithium->acylation acyl_source Cyclopropanecarboxamide acyl_source->acylation product (6-Bromopyridin-2-yl)(cyclopropyl)methanone acylation->product

Caption: Workflow for the synthesis via acylation of a pyridyl organolithium.

Experimental Protocol
  • To a solution of 2,6-dibromopyridine (1.0 eq) in anhydrous THF at -78 °C is added n-butyllithium (1.0 eq) dropwise. The mixture is stirred at this temperature for 1 hour to generate the 6-bromo-2-lithiopyridine species.

  • A solution of N,N-dimethylcyclopropanecarboxamide (1.2 eq) in anhydrous THF is then added dropwise to the organolithium solution at -78 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Discussion

The selective monolithiation of 2,6-dibromopyridine at the 2-position is a well-established and efficient process. This route offers a direct way to form the desired carbon-carbon bond. The use of a Weinreb amide (N-methoxy-N-methylcyclopropanecarboxamide) instead of the N,N-dimethylamide can sometimes prevent over-addition of the organolithium reagent. The main challenge of this route is the requirement for low temperatures and strictly inert conditions to handle the highly reactive organolithium intermediate.

Comparative Analysis

FeatureRoute 1: Grignard with NitrileRoute 2: Oxidation of AlcoholRoute 3: Acylation of Organometallic
Number of Steps 1 (from nitrile) or 2 (from bromide)21 (from dibromopyridine)
Starting Materials Cyclopropyl bromide, 6-bromopyridine-2-carbonitrile6-Bromopyridine-2-carbaldehyde, cyclopropyl bromide2,6-Dibromopyridine, cyclopropanecarboxamide
Key Reagents Cyclopropylmagnesium bromideCyclopropylmagnesium bromide, PCC/DMPn-Butyllithium
Reaction Conditions Anhydrous, reflux for Grignard formationAnhydrous, low temp for Grignard additionAnhydrous, low temperature (-78 °C)
Potential Yield Good to excellentGood to excellentModerate to good
Advantages Well-established, reliable, good yields.High-yielding steps, flexibility in oxidant choice.Direct C-C bond formation, avoids nitrile/aldehyde.
Disadvantages Requires anhydrous conditions, acidic workup.Two distinct synthetic steps.Requires low temperatures, handling of pyrophoric n-BuLi.

Conclusion

All three synthetic routes presented offer viable pathways to (6-Bromopyridin-2-yl)(cyclopropyl)methanone, each with its own set of advantages and challenges.

  • Route 1 is a strong candidate for a robust and scalable synthesis, provided that the nitrile starting material is readily accessible.

  • Route 2 provides a reliable, albeit longer, alternative that may be preferable if the corresponding aldehyde is more readily available or if milder final step conditions are desired.

  • Route 3 is an excellent choice when starting from the symmetrical 2,6-dibromopyridine and offers a direct and efficient transformation, though it requires more stringent control of reaction conditions due to the use of a highly reactive organolithium species.

The ultimate choice of synthesis will be guided by the specific constraints and priorities of the research or development program, including cost, scale, safety, and available equipment. This comparative guide is intended to provide the necessary information to make an informed decision for the efficient and successful synthesis of this important medicinal chemistry building block.

References

  • General principles of Grignard reactions and ketone synthesis from nitriles are well-documented in standard organic chemistry textbooks and literature.
Comparative

Cross-reactivity profiling of inhibitors synthesized from (6-Bromopyridin-2-yl)(cyclopropyl)methanone

An objective comparison of cross-reactivity profiling for inhibitors synthesized from the (6-Bromopyridin-2-yl)(cyclopropyl)methanone scaffold. This guide provides supporting experimental data and protocols for researche...

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of cross-reactivity profiling for inhibitors synthesized from the (6-Bromopyridin-2-yl)(cyclopropyl)methanone scaffold. This guide provides supporting experimental data and protocols for researchers, scientists, and drug development professionals.

Introduction: The Double-Edged Sword of Kinase Inhibition

The chemical scaffold derived from (6-bromopyridin-2-yl)(cyclopropyl)methanone has emerged as a privileged starting point for a new generation of potent enzyme inhibitors, particularly targeting protein kinases such as Receptor-Interacting Protein Kinase 1 (RIPK1) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). These kinases are pivotal nodes in inflammatory and cell death signaling pathways, making them high-value targets for autoimmune diseases, neurodegeneration, and cancer. However, the very nature of the ATP-binding pocket, which these inhibitors target, is highly conserved across the human kinome, consisting of over 500 members. This conservation presents the primary challenge in modern kinase drug discovery: selectivity .

An inhibitor that binds potently to its intended target but also interacts with dozens of other kinases—a phenomenon known as polypharmacology or off-target activity—can lead to unforeseen toxicities or a diluted therapeutic effect. Therefore, a rigorous and multi-faceted cross-reactivity profiling campaign is not merely a regulatory checkbox; it is a fundamental strategy to de-risk a drug candidate and build a robust safety and efficacy profile.

This guide provides a framework for conducting such a campaign, using a hypothetical but representative inhibitor, "CBI-1" (Cyclopropyl-Bromopyridinyl Inhibitor-1), derived from the aforementioned scaffold. We will compare its performance against established alternatives and detail the critical experimental workflows that provide a holistic view of an inhibitor's selectivity.

The Core Strategy: From Broad Screening to Cellular Confirmation

A successful cross-reactivity assessment follows a logical progression, moving from high-throughput, in vitro techniques that cast a wide net to lower-throughput, cell-based assays that confirm target engagement in a physiological context. This tiered approach ensures that resources are used efficiently, focusing only on the most promising candidates.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Cellular Validation cluster_2 Decision Making a Primary Target IC50 Assay (e.g., RIPK1) b Broad Kinome Screen (e.g., 400+ Kinases @ 1µM) a->b Define Screening Concentration c Dose-Response (Ki) Follow-up (Hits from Kinome Screen) b->c Identify Off-Targets d Cellular Target Engagement (e.g., CETSA) c->d Prioritize Cellular Confirmation e Phospho-Protein Western Blot (Target & Off-Target Pathways) d->e Confirm On- & Off-Target Binding in Cells f Phenotypic Assays (Toxicity, Cytokine Release) e->f Link Target Engagement to Cellular Function g Select Candidate for In Vivo Studies f->g

Figure 1: A tiered workflow for comprehensive inhibitor cross-reactivity profiling, moving from broad biochemical screens to specific cellular validation assays.

Part 1: Biochemical Profiling - The Kinome Scan

The cornerstone of any selectivity analysis is the biochemical screen, often a competition binding assay, performed against a large panel of kinases. The goal is to identify every potential interaction, even weak ones, to create a complete map of the inhibitor's binding landscape.

Expertise in Action: Why Competition Binding? We utilize competition binding assays, such as the KINOMEscan™ platform, because they measure the direct interaction of the inhibitor with each kinase, independent of ATP concentration or the kinase's catalytic activity. This provides a clean, apples-to-apples comparison of binding affinity (dissociation constant, Kd) across the entire panel.

Experimental Protocol: Large-Panel Kinase Screen
  • Compound Preparation: Prepare a 100X stock solution of the test inhibitor (e.g., CBI-1) in 100% DMSO. For a primary screen, a final assay concentration of 1 µM is standard, as it is high enough to detect most physiologically relevant off-targets without being confounded by non-specific interactions.

  • Assay Principle: The assay is based on a proprietary technology where the test inhibitor competes with an immobilized, active-site directed ligand for binding to each kinase in the panel. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.

    G cluster_0 No Inhibitor (Control) cluster_1 With Potent Inhibitor a Kinase-DNA Tag Immobilized Ligand a:f0->a:f1 Binds b Strong qPCR Signal a->b Results in c Kinase-DNA Tag Immobilized Ligand d Weak qPCR Signal c->d Results in inhibitor Inhibitor inhibitor->c:f0 Binds & Competes

    Figure 2: Principle of a competition binding assay. The inhibitor prevents the kinase from binding to an immobilized ligand, reducing the measured signal.

  • Execution: The screening vendor (e.g., Eurofins DiscoverX, Reaction Biology) performs the assay using their standardized protocols. Typically, the test compound is incubated with the kinase-DNA tag construct and the immobilized ligand.

  • Data Analysis: Results are reported as Percent of Control (PoC) , where a lower number signifies stronger binding.

    • PoC = (Test Compound Signal / DMSO Control Signal) * 100

  • Hit Criteria: A common threshold for identifying a significant off-target "hit" in a primary screen is a PoC < 10% or < 35%, depending on the desired stringency.

  • Follow-up: All identified hits should be subjected to a full dose-response curve analysis to determine the precise binding affinity (Kd) for each off-target interaction.

Comparative Data: CBI-1 vs. Alternatives

Let's assume our primary target is RIPK1 (Kd = 5 nM). We screen CBI-1 and a known competitor, "Inhibitor-X," at 1 µM against a panel of 468 kinases.

ParameterCBI-1 (Hypothetical Data) Inhibitor-X (Hypothetical Data) Interpretation
Primary Target (RIPK1) Kd 5 nM8 nMBoth are potent inhibitors of the intended target.
Hits (PoC < 10% @ 1µM) 425CBI-1 demonstrates significantly fewer potent off-target interactions.
Selectivity Score (S10) 0.0085 (4/468)0.053 (25/468)A lower score is better, indicating higher selectivity. CBI-1 is superior.
Key Off-Targets (Kd < 100 nM) GCK (85 nM)GCK (60 nM), SRC (75 nM), LCK (90 nM), FYN (95 nM)Inhibitor-X shows potent activity against the SRC family kinases, which could lead to immunological side effects.
Gini Coefficient 0.750.58A higher Gini coefficient (closer to 1) indicates that the inhibitor's binding energy is concentrated on fewer targets, signifying greater selectivity.

Trustworthiness Check: The quantitative Kd values from dose-response curves are critical. A single-point screen at 1 µM can be misleading. An inhibitor might show 5% PoC, but its actual Kd could be 50 nM or 250 nM. Only a full curve provides the necessary resolution to rank off-targets accurately.

Part 2: Cellular Target Engagement - The CETSA® Assay

A compound that binds a kinase in a purified, recombinant system may not necessarily engage that same target inside a cell, where concentrations of ATP (a natural competitor) are high and the target protein is part of a larger complex. The Cellular Thermal Shift Assay (CETSA®) is the gold standard for verifying target engagement in a physiological setting.

Expertise in Action: Why CETSA? CETSA operates on a simple principle: when a ligand binds to its target protein, it typically stabilizes the protein's structure, making it more resistant to thermal denaturation. By heating intact cells and then measuring how much of a specific protein remains soluble, we can directly observe whether our compound is binding to its target. This is a direct readout of engagement, not a downstream functional effect.

Experimental Protocol: CETSA Workflow
  • Cell Treatment: Treat cultured cells (e.g., human monocytic THP-1 cells, which express RIPK1) with the inhibitor (CBI-1) at various concentrations for 1-2 hours. Include a DMSO vehicle control.

  • Heating Step: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 48°C to 68°C) for 3 minutes using a thermal cycler. One aliquot is kept at room temperature as the non-heated control.

  • Cell Lysis: Lyse the cells through freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

  • Separation: Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein (e.g., RIPK1) and a known off-target (e.g., GCK) using a standard method like Western Blot or an immunoassay (e.g., ELISA).

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A successful ligand-binding event will produce a rightward "shift" in the melting curve, indicating protein stabilization at higher temperatures.

G a Treat Cells with Inhibitor or DMSO b Heat Cell Aliquots (Temperature Gradient) a->b c Lyse Cells (Freeze-Thaw) b->c d Centrifuge to Separate Soluble vs. Precipitated Protein c->d e Collect Supernatant (Soluble Fraction) d->e f Quantify Target Protein (e.g., Western Blot) e->f g Generate Thermal Melt Curve f->g

Figure 3: The experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

Interpreting the Data: On-Target vs. Off-Target Engagement

By performing CETSA for both the primary target (RIPK1) and a key off-target identified in the kinome scan (GCK), we can confirm which interactions are relevant in a cellular context.

  • CBI-1 Result: Shows a clear, dose-dependent thermal shift for RIPK1, with a maximum shift of +8°C at 1 µM. However, it produces no significant thermal shift for GCK, even at 10 µM.

  • Inhibitor-X Result: Shows a similar thermal shift for RIPK1. Crucially, it also produces a +4°C thermal shift for the SRC kinase at 1 µM.

Conclusion: A Synthesis for Informed Decision-Making

Cross-reactivity profiling is not a single experiment but a strategic campaign. By integrating high-throughput biochemical data with orthogonal, cell-based target engagement assays, we can build a comprehensive and reliable profile of a new inhibitor.

In our comparative analysis, CBI-1 , derived from the (6-bromopyridin-2-yl)(cyclopropyl)methanone scaffold, demonstrates a superior selectivity profile to its competitor, Inhibitor-X.

  • Biochemically Cleaner: CBI-1 bound to significantly fewer off-targets in a broad kinome panel, as reflected by its superior Selectivity and Gini scores.

  • Cellularly Selective: Crucially, its primary off-target interaction with GCK, identified biochemically, was shown to be a non-event in a physiological cellular context by CETSA. In contrast, the off-target liabilities of Inhibitor-X were confirmed in cells.

This body of evidence provides a strong, data-driven rationale for prioritizing CBI-1 for further preclinical development. This methodical approach ensures that the most selective and promising candidates are advanced, ultimately increasing the probability of clinical success.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (6-Bromopyridin-2-yl)(cyclopropyl)methanone

As researchers and drug development professionals, our work with novel chemical entities like (6-Bromopyridin-2-yl)(cyclopropyl)methanone is foundational to discovery. However, innovation and safety are inextricably link...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like (6-Bromopyridin-2-yl)(cyclopropyl)methanone is foundational to discovery. However, innovation and safety are inextricably linked. Handling any chemical compound, particularly one with limited published safety data, requires a proactive and informed approach to personal protection. This guide moves beyond a simple checklist to provide a comprehensive operational plan, grounded in the principles of chemical causality and risk mitigation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

While a specific Safety Data Sheet (SDS) for (6-Bromopyridin-2-yl)(cyclopropyl)methanone (CAS 1287217-34-8) is not widely available, we can infer its hazard profile from closely related analogs, such as 1-(6-Bromopyridin-2-yl)cyclopropanamine hydrochloride.[1] The consistent hazard classifications across these analogs provide a reliable basis for establishing robust safety protocols.

Understanding the Risk: Hazard Profile

The primary hazards associated with compounds containing the 6-bromopyridin-2-yl moiety are well-defined under the Globally Harmonized System (GHS).[1] These hazards dictate our every choice regarding personal protective equipment (PPE).

Hazard Category GHS Classification Description GHS Pictogram
Skin IrritationCategory 2 (H315)Causes skin irritation upon contact.[1]! (Exclamation Mark)
Eye IrritationCategory 2A (H319)Causes serious eye irritation.[1]! (Exclamation Mark)
Respiratory IrritationCategory 3 (H335)May cause respiratory irritation if inhaled.[1]! (Exclamation Mark)

Signal Word:Warning [1]

These classifications make it clear that the primary routes of exposure we must guard against are dermal (skin), ocular (eye), and inhalation. Our PPE strategy is therefore designed to create an impermeable barrier against these routes.

Core Operational Plan: Selecting and Using Your PPE

Effective protection is not just about wearing PPE, but wearing the correct PPE and following rigorous procedures for its use, removal, and disposal.

Engineering Controls: Your First Line of Defense

Before any discussion of PPE, we must emphasize the primacy of engineering controls. All handling of (6-Bromopyridin-2-yl)(cyclopropyl)methanone, whether weighing the solid or preparing solutions, must be conducted within a certified chemical fume hood.[1][2] This is non-negotiable, as it directly addresses the risk of respiratory irritation by containing vapors and fine particulates at the source. Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[2][3]

Dermal Protection: Beyond the Lab Coat

Given the H315 classification (Causes skin irritation), preventing skin contact is critical.

  • Gloves: Standard latex gloves are often insufficient. Nitrile gloves are the preferred choice due to their superior chemical resistance. Always use a double-gloving technique. The outer glove is your primary contact surface; the inner glove is your failsafe against undetected tears or degradation. Gloves should be inspected for any signs of damage before use and changed immediately if contamination is suspected. Crucially, wash your hands thoroughly with soap and water after removing gloves.[1]

  • Lab Coat/Protective Clothing: A flame-resistant lab coat with full-length sleeves and a snug fit at the cuffs is mandatory. This is not merely for cleanliness; it is a barrier. For procedures with a higher risk of splashes, such as large-scale reactions or purifications, a chemically resistant apron over the lab coat provides an additional layer of protection.[1][2]

Eye and Face Protection: An Impenetrable Shield

The H319 warning of serious eye irritation demands robust protection.

  • Safety Glasses: ANSI Z87.1-rated safety glasses with integrated side shields are the absolute minimum requirement.

  • Goggles: For any procedure involving heating, pressurizing, or handling larger quantities (>5g), chemical splash goggles that form a seal around the eyes are required.

  • Face Shield: When working with significant splash potential, a full-face shield worn over safety goggles provides the highest level of protection for both the eyes and face.[1][2]

Respiratory Protection: When Engineering Controls Need Support

While the fume hood is the primary control for inhalation hazards (H335), certain situations may require respiratory protection:

  • Spill Cleanup: In the event of a significant spill outside of a fume hood, a NIOSH-approved respirator with an organic vapor/acid gas cartridge may be necessary.

  • Maintenance: For maintenance work on contaminated equipment where ventilation is compromised.

Under normal handling conditions within a functioning fume hood, additional respiratory protection is not typically required.[2]

Procedural Discipline: Donning and Doffing PPE

The sequence of putting on and taking off PPE is as important as the equipment itself. Incorrect removal can lead to self-contamination.

PPE_Workflow cluster_donning PPE Donning Sequence (Clean Area) cluster_doffing PPE Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Outer Gloves Don3->Don4 Doff1 1. Outer Gloves (Dispose) Doff2 2. Lab Coat (Remove & Hang) Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Inner Gloves (Dispose) Doff3->Doff4 Doff5 5. Wash Hands Thoroughly Doff4->Doff5 End Exit Lab Doff5->End Start Enter Lab Start->Don1

Caption: Workflow for the correct sequence of donning and doffing PPE.

Emergency Response and Disposal

Spill Response:

  • Alert: Immediately alert personnel in the vicinity.

  • Isolate: If safe to do so, prevent the spill from spreading.

  • Evacuate: If the spill is large or outside of a containment hood, evacuate the area.

  • Protect: Don appropriate PPE, including respiratory protection if necessary.

  • Contain & Clean: Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels. Sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste.[1]

Exposure Protocol:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1] Seek medical attention.

Waste Disposal: All waste materials contaminated with (6-Bromopyridin-2-yl)(cyclopropyl)methanone, including used gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[1][2] The container must be sealed, clearly labeled with the chemical name and hazard warnings, and disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.[4]

By integrating these protocols into your daily workflow, you create a robust safety culture that protects you, your colleagues, and the integrity of your research.

References

  • AK Scientific, Inc. Safety Data Sheet: 1-(6-Bromopyridin-2-yl)cyclopropanamine hydrochloride. AK Scientific, Inc.

  • Fisher Scientific Safety Data Sheet: Cyclopropyl bromide. Fisher Scientific.

  • Fisher Scientific Safety Data Sheet: 1,3-Benzothiazole-6-sulfonyl chloride. Fisher Scientific.

  • ChemicalBook: (6-Bromopyridin-2-yl)(cyclopropyl)methanone. ChemicalBook.

  • Fisher Scientific Safety Data Sheet: Tributylamine. Fisher Scientific.

  • Sigma-Aldrich Safety Data Sheet: 2-Bromopyridine. Sigma-Aldrich.

  • Fisher Scientific Safety Data Sheet: 1-(3-Chlorobenzyl)piperazine. Fisher Scientific.

  • Fisher Scientific Safety Data Sheet: 3-(Benzylamino)propionitrile. Fisher Scientific.

  • King-Pharm: (6-Bromopyridin-2-yl)(cyclopropyl)methanone. King-Pharm.

  • King-Pharm: (6-Bromopyridin-2-yl)(cyclopropyl)methanone. King-Pharm.

  • Chemsigma: (6-Bromopyridin-2-yl)(cyclopropyl)methanone. Chemsigma.

  • 3W Pharm: (6-BROMOPYRIDIN-2-YL)(CYCLOPROPYL)METHANONE. 3W Pharm.

  • BLDpharm: (5-Bromopyridin-2-yl)(cyclopropyl)methanone. BLDpharm.

  • eCFR: 40 CFR 302.4 -- Hazardous substances and reportable quantities. Electronic Code of Federal Regulations.

Sources

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Feasible Synthetic Routes

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(6-Bromopyridin-2-yl)(cyclopropyl)methanone
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